5-Amino-2-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBKMYOIFHJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284367 | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-09-7 | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6973-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-2-methylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T9UQY39RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Amino-2-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.
Chemical Identity
This compound is an organic compound with the chemical formula C₇H₁₀N₂O₂S.[1][2][3][4][5] It is also known by several synonyms, including 3-Amino-6-methylbenzenesulfonamide and 2-Methyl-5-aminobenzenesulfonamide.[1][2][5] This compound plays a significant role as an intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[2][6]
Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4][5] |
| Molecular Weight | 186.23 g/mol | [1][2][5] |
| Appearance | White to light yellow or light orange powder/crystal | [6] |
| Melting Point | 163-164 °C | [2][7] |
| 163.0-172.0 °C | [3] | |
| 165.0 to 170.0 °C | ||
| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [2][7] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [7] |
| 1.4 ± 0.1 g/cm³ | [2] | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| pKa (Predicted) | 10.43 ± 0.60 | [7] |
| Flash Point | 208.7 ± 31.5 °C | [2] |
| Refractive Index | 1.609 | [2] |
Experimental Protocols
Synthesis of this compound:
The synthesis of the title compound can be achieved through the following steps.[8] First, N-acetylamino-2-toluenesulfonyl chloride is treated with ammonium (B1175870) hydroxide.[8] The resulting mixture is then cooled, and a sulfuric acid solution is slowly added to precipitate the corresponding sulfonamide.[8] The crude product is collected, washed with ice water, and dried.[8] In the subsequent step, the N-acetyltoluenesulfonamide is refluxed with hydrochloric acid.[8] The solution is then diluted with water, and the pH is adjusted to 8 with sodium carbonate to precipitate the final product, which is collected after cooling and washed with ice water.[8]
Crystal Structure Determination:
Single-crystal X-ray diffraction is a powerful technique to elucidate the three-dimensional structure of a compound. For this compound, data can be collected on a diffractometer using Mo Kα radiation.[8] The structure is then solved and refined using software such as SHELXS97 and SHELXL97.[8] In the crystal structure of this compound, intermolecular N—H⋯O interactions are observed, which link the molecules into a three-dimensional network.[8]
Visualization of Synthetic Pathway
The following diagram illustrates the role of this compound as a key intermediate in a synthetic pathway.
Caption: Synthetic role of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dark place under an inert atmosphere.[7]
This technical guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, it is recommended to consult the cited literature and perform experimental verification.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 6973-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 6. This compound | 6973-09-7 [chemicalbook.com]
- 7. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 8. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-methylbenzenesulfonamide chemical structure elucidation
An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Amino-2-methylbenzenesulfonamide
Introduction
This compound is a significant organic compound primarily recognized as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[1][2][3] Accurate confirmation of its chemical structure is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals.
The guide details the application of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It includes detailed experimental protocols, data presentation in tabular format, and logical workflows visualized with Graphviz diagrams to facilitate a clear understanding of the structure verification process.
Chemical Identity and Physicochemical Properties
The foundational step in structure elucidation is to gather basic chemical and physical data. This information provides the context for all subsequent spectroscopic analysis.
-
IUPAC Name : this compound[4]
-
Synonyms : 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzene sulfonamide[6][7][8]
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
A summary of the compound's key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 186.23 g/mol | [4][6][9][10] |
| Appearance | White to light yellow/orange crystalline powder | [2][7][11] |
| Melting Point | 163 - 170 °C | [1][11][12] |
| Boiling Point | 421.5 ± 55.0 °C (Predicted) | [12] |
| Density | ~1.4 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) |[12] |
General Workflow for Structure Elucidation
The process of confirming a chemical structure follows a logical progression, beginning with basic property analysis and moving to more sophisticated spectroscopic techniques. The definitive structure is often confirmed by X-ray crystallography if a suitable crystal can be obtained.
Caption: General experimental workflow for structure elucidation.
Experimental Protocols and Data Interpretation
This section provides detailed protocols for the primary analytical methods used to elucidate and confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and formula.
Expected Results:
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 186.0463, corresponding to the exact mass of the molecule [C₇H₁₀N₂O₂S]⁺.[4]
-
Fragmentation: Common fragmentation patterns would involve the loss of SO₂NH₂ (sulfonamide group), NH₂ (amine group), or CH₃ (methyl group), leading to characteristic daughter ions.
Experimental Protocol (Electron Ionization - MS):
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet System: Direct insertion probe or GC inlet.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak. Use high-resolution data to calculate the elemental composition and compare it with the theoretical formula (C₇H₁₀N₂O₂S). Analyze major fragment ions to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Absorption Bands:
-
N-H Stretch (Amine): Two distinct bands in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
N-H Stretch (Sulfonamide): Two bands around 3250-3350 cm⁻¹ for the primary sulfonamide (-SO₂NH₂).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.
-
S=O Stretch (Sulfonamide): Two strong, characteristic bands at approximately 1350-1310 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic Substitution Pattern: Bending vibrations in the 900-690 cm⁻¹ region can suggest the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm their presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~7.2 ppm (doublet, 1H): Aromatic proton ortho to the methyl group.
-
~6.8 ppm (doublet of doublets, 1H): Aromatic proton ortho to the amine group and meta to the methyl group.
-
~6.7 ppm (singlet/doublet, 1H): Aromatic proton ortho to both the amine and sulfonamide groups.
-
~7.0 ppm (broad singlet, 2H): Protons of the sulfonamide group (-SO₂NH₂).
-
~5.5 ppm (broad singlet, 2H): Protons of the amine group (-NH₂).
-
~2.1 ppm (singlet, 3H): Protons of the methyl group (-CH₃).
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Seven distinct carbon signals are expected.
-
~148 ppm: Aromatic C attached to the NH₂ group.
-
~140 ppm: Aromatic C attached to the SO₂NH₂ group.
-
~130-135 ppm: Substituted aromatic C attached to the CH₃ group.
-
~110-125 ppm: Three aromatic C-H carbons.
-
~20 ppm: Methyl group carbon (-CH₃).
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: NMR spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set spectral width to cover 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover 0-200 ppm.
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns (splitting) to establish the connectivity of protons. Correlate ¹H and ¹³C data (using 2D NMR like HSQC/HMBC if necessary) to build the complete molecular structure.
X-ray Crystallography
For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard. It provides the precise 3D arrangement of atoms in the solid state.
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Crystal Growth: Grow a single crystal of high quality suitable for diffraction. A reported method involves slow evaporation from an ethanol (B145695) solution.[13]
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model converges and accurately represents the experimental data.
-
Data Analysis: The final refined structure confirms the connectivity, bond lengths, bond angles, and intermolecular interactions, such as the N-H···O hydrogen bonds reported for this compound.[13][14]
Synthesis Pathway
Understanding the synthesis route can provide additional confidence in the proposed structure. A common method for preparing this compound starts from p-nitrotoluene.[3]
Caption: Common synthesis pathway for this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic combination of analytical techniques. Mass spectrometry confirms the molecular weight and formula, while IR spectroscopy verifies the presence of key functional groups. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the specific isomer. Finally, X-ray crystallography offers absolute proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can unequivocally confirm the identity and purity of this critical pharmaceutical intermediate, ensuring the quality and consistency required for drug development and manufacturing.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 6973-09-7 [chemicalbook.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. forewinpharma.com [forewinpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 6973-09-7: this compound [cymitquimica.com]
- 8. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 9. 5-amino-2-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7), a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document details the compound's physicochemical characteristics, spectroscopic information, and synthesis protocols. Furthermore, it outlines its crucial role in the manufacturing of Pazopanib, a significant agent in oncology. Safety and handling information are also included to ensure proper laboratory practices. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development.
Chemical and Physical Properties
This compound is a white to light yellow or light orange crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [2][3][4] |
| Molecular Weight | 186.23 g/mol | [2][3][4] |
| CAS Number | 6973-09-7 | [2][3] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 163-164 °C | |
| Boiling Point (Predicted) | 421.5 ± 55.0 °C | |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| InChI | 1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| InChIKey | KTPBKMYOIFHJMI-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [4] |
| Purity (Typical) | ≥98% (HPLC) |
Spectroscopic Data
Crystal Structure Data:
A detailed crystal structure of this compound has been reported. The compound crystallizes in an orthorhombic system with the space group Iba2. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional network.
| Crystal Data Parameter | Value |
| Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 10.679 (2) |
| b (Å) | 22.431 (5) |
| c (Å) | 7.1980 (14) |
| V (ų) | 1724.2 (6) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.435 |
Experimental Protocols
Synthesis of this compound
A detailed, two-step laboratory-scale synthesis has been reported, starting from N-acetylamino-2-toluenesulfonyl chloride.
Step 1: Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride
-
Add ammonium (B1175870) hydroxide (B78521) (25 ml) to N-acetylamino-2-toluenesulfonyl chloride (10.7 g).
-
Cool the mixture and slowly add sulfuric acid solution (10 ml, 20%).
-
Maintain the temperature at 273–278 K for 5 minutes.
-
Collect the resulting sulfonamide precipitate by filtration.
-
Wash the solid with ice water and dry to yield a crystalline crude product.
Step 2: Hydrolysis of the N-acetyl group
-
Add hydrochloric acid (15 ml, 18%) to the N-acetyltoluenesulfonamide (5.6 g) from the previous step.
-
Reflux the mixture for 20 minutes.
-
Dilute the resulting solution with an equal volume of water.
-
Adjust the pH to 8 with sodium carbonate.
-
Cool the solution to induce precipitation.
-
Collect the precipitate by filtration and wash with ice water to obtain this compound.
Purification: Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol (B145695) solution.
Synthesis of Pazopanib using this compound
The following is a representative synthetic route for the production of Pazopanib, highlighting the role of this compound as a key intermediate.
Reaction Scheme:
Experimental Workflow for Pazopanib Synthesis:
Role in Drug Development
The primary significance of this compound in drug development is its role as a crucial building block for the synthesis of Pazopanib. Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). By inhibiting these pathways, Pazopanib disrupts tumor blood vessel formation and tumor cell proliferation, making it an effective treatment for renal cell carcinoma and soft tissue sarcoma.
The synthesis of Pazopanib involves the coupling of this compound with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. The structural integrity and purity of this compound are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient (API).
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Pazopanib. This technical guide has provided a detailed overview of its chemical and physical properties, synthesis, and application. The information presented herein is intended to support researchers and drug development professionals in their work with this important chemical intermediate.
References
An In-depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide
This document provides a comprehensive overview of the fundamental physicochemical properties of 5-Amino-2-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Physicochemical Data Summary
The core molecular attributes of this compound are summarized in the table below for quick reference and comparison.
| Parameter | Value | Citations |
| Molecular Formula | C7H10N2O2S | [1][2][3][4][5] |
| Molecular Weight | 186.23 g/mol | [1][2][3][4][6] |
| CAS Number | 6973-09-7 | [1][2][3] |
Experimental Protocols
Detailed experimental methodologies for determining the properties cited in this guide can be found in the referenced scientific literature. The molecular weight is computed based on the isotopic masses and their natural abundance.[1] The crystal structure and molecular geometry have been elucidated using X-ray crystallography, with detailed parameters available in publications such as Acta Crystallographica Section E: Structure Reports Online.
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between chemical identity and properties.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. 5-amino-2-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
5-Amino-2-methylbenzenesulfonamide: A Technical Guide to its Properties and Handling in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Qualitative Solubility
5-Amino-2-methylbenzenesulfonamide presents as a white to light yellow or light orange crystalline powder.[1][2] Limited qualitative solubility information indicates that it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [5][6] |
| Molecular Weight | 186.23 g/mol | [5][6][7] |
| Melting Point | 163-164 °C | [3][7] |
| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [3][7] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 10.43 ± 0.60 | [3][4] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [3][4] |
Experimental Protocol for Solubility Determination
While specific experimental data for the solubility of this compound in various organic solvents is not widely published, a standardized protocol based on the shake-flask method can be employed for its determination. This method is a reliable and commonly used technique for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, acetonitrile, etc.)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To separate the undissolved solute, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter that is compatible with the solvent and does not bind the analyte.
-
Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by accounting for the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Application in Synthesis: The Pazopanib Workflow
This compound is a critical building block in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[1][5][8] The following diagram illustrates a common synthetic route where it is coupled with a pyrimidine (B1678525) derivative.
Caption: Synthetic workflow for Pazopanib utilizing this compound.
This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains a gap in the current literature, the provided protocols and contextual information on its synthetic applications offer practical guidance for its use in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6973-09-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
Spectroscopic and Synthetic Profile of 5-Amino-2-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for 5-Amino-2-methylbenzenesulfonamide (CAS No: 6973-09-7), a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available experimental data and predicted spectroscopic information to serve as a comprehensive resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Melting Point | 163-164 °C | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| IUPAC Name | This compound | [2] |
| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [2] |
Synthesis Protocol
A reliable method for the synthesis of this compound has been reported, involving a two-step process starting from N-acetylamino-2-toluenesulfonyl chloride.[4]
Experimental Protocol
Step 1: Ammonolysis of N-acetylamino-2-toluenesulfonyl chloride
-
To 10.7 g of N-acetylamino-2-toluenesulfonyl chloride, add 25 ml of ammonium (B1175870) hydroxide.
-
Cool the mixture and slowly add 10 ml of a 20% sulfuric acid solution.
-
Maintain the reaction temperature at 273–278 K for 5 minutes.
-
Collect the resulting sulfonamide precipitate, wash with ice water, and dry to obtain a crystalline crude solid. The reported yield for this step is 67%.[4]
Step 2: Hydrolysis of N-acetyltoluenesulfonamide
-
To 5.6 g of the N-acetyltoluenesulfonamide obtained in the previous step, add 15 ml of 18% hydrochloric acid.
-
Reflux the mixture for 20 minutes.
-
Dilute the resulting solution with an equal volume of water.
-
Adjust the pH to 8 using sodium carbonate.
-
Cool the solution to induce precipitation.
-
Collect the precipitate and wash it with ice water to yield this compound. The reported yield for this step is 3.9 g.[4]
Crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethanol (B145695) solution.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | d | Ar-H |
| ~7.2 | d | Ar-H |
| ~6.8 | dd | Ar-H |
| ~4.0 | s (br) | -NH₂ |
| ~2.4 | s | -CH₃ |
| ~7.0 | s (br) | -SO₂NH₂ |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~148 | Ar-C-NH₂ |
| ~138 | Ar-C-SO₂ |
| ~132 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (amine and sulfonamide) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (amine) |
| 1500-1400 | Strong | Aromatic C=C stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1170-1150 | Strong | Symmetric SO₂ stretch |
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound is 186.0463 Da.[2] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and NH₂ (16 Da).
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[4] The compound crystallizes in the orthorhombic space group Iba2.
| Crystal Data Parameter | Value |
| Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 10.679(2) |
| b (Å) | 22.431(5) |
| c (Å) | 7.1980(14) |
| V (ų) | 1724.2(6) |
| Z | 8 |
Spectroscopic Data Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and confirmation of the structure of this compound using the spectroscopic data presented.
References
Crystal Structure of 5-Amino-2-methylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-2-methylbenzenesulfonamide, an important intermediate in the synthesis of pharmaceutical compounds such as Pazopanib, an angiogenesis inhibitor.[1][2] This document outlines the key crystallographic data, experimental methodologies for its synthesis and crystallization, and a visualization of its molecular structure.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4] The compound, with the chemical formula C₇H₁₀N₂O₂S, crystallizes in an orthorhombic system.[3][5][6] A summary of the crystal data and structure refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [3][4]
| Parameter | Value |
| Empirical Formula | C₇H₁₀N₂O₂S |
| Formula Weight | 186.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a | 10.679 (2) Å |
| b | 22.431 (5) Å |
| c | 7.1980 (14) Å |
| Volume | 1724.2 (6) ų |
| Z | 8 |
| Temperature | 294 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.435 Mg/m³ |
| Absorption Coefficient (μ) | 0.34 mm⁻¹ |
| F(000) | 784 |
| Crystal Size | 0.30 × 0.20 × 0.10 mm |
| θ range for data collection | 1.8° to 25.3° |
| Reflections collected | 1587 |
| Independent reflections | 1432 |
| R(int) | 0.044 |
| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.120 |
| Goodness-of-fit on F² | 1.00 |
The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into a three-dimensional network.[3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound involves a two-step process starting from N-acetylamino-2-toluenesulfonyl chloride.[3]
Step 1: Ammonolysis
-
Ammonium hydroxide (B78521) (25 ml) is added to N-acetylamino-2-toluenesulfonyl chloride (10.7 g).[3]
-
The mixture is cooled, and a 20% sulfuric acid solution (10 ml) is slowly added, maintaining the temperature at 273–278 K for 5 minutes.[3]
-
The resulting sulfonamide is collected, washed with ice water, and dried to yield a crystalline crude solid (67% yield).[3]
Step 2: Deacetylation
-
Hydrochloric acid (15 ml, 18%) is added to the N-acetyltoluenesulfonamide (5.6 g).[3]
-
The mixture is refluxed for 20 minutes.[3]
-
The solution is then diluted with an equal volume of water, and the pH is adjusted to 8 with sodium carbonate.[3]
-
After cooling, the precipitate of this compound is collected and washed with ice water (3.9 g yield).[3]
Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethanol (B145695) solution of the synthesized compound.[3]
Structure Determination
The crystal structure was determined using a single-crystal X-ray diffraction technique.
-
Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[3]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.[3] Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[3]
Molecular Structure and Interactions
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group, an amino group, and a sulfonamide group. The bond lengths and angles are within the normal ranges.[3] The benzene ring is planar, with the sulfur, oxygen, and nitrogen atoms of the sulfonamide group and the carbon atom of the methyl group lying close to this plane.[3]
The crystal packing is primarily influenced by intermolecular N-H···O hydrogen bonds, which create a stable three-dimensional network.[3]
Below is a diagram illustrating the logical relationship of the synthesis workflow.
Caption: Synthesis and crystallization workflow.
The following diagram illustrates the molecular structure of this compound.
Caption: 2D molecular structure diagram.
References
An In-Depth Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Properties, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Amino-2-methylbenzenesulfonamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms and properties, provides in-depth experimental protocols for its utilization in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), and illustrates the relevant biological signaling pathway.
Core Synonyms and Identifiers
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its key synonyms and identifiers is provided below for clear identification and cross-referencing.
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 6973-09-7[1] |
| Molecular Formula | C₇H₁₀N₂O₂S[1] |
| Molecular Weight | 186.23 g/mol [1] |
| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N[1] |
| Common Synonyms | 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide, 3-Aminosulfonyl-4-methylaniline, Benzenesulfonamide, 5-amino-2-methyl-[2] |
| Other Identifiers | NSC 36969, DTXSID40284367[1] |
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is critical for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Appearance | White to light yellow to light orange powder to crystal | [3] |
| Melting Point | 163-172 °C | [4] |
| Boiling Point (Predicted) | 421.5 ± 55.0 °C | [3] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [3] |
| Purity (HPLC) | ≥95.0% - >98.0% | [4] |
Role in the Synthesis of Pazopanib: Experimental Protocols
This compound is a crucial building block in the synthesis of Pazopanib, a potent oral angiogenesis inhibitor. Several synthetic routes have been developed, and two key experimental protocols are detailed below.
Protocol 1: Two-Step Synthesis of Pazopanib
This protocol involves the initial reaction of this compound with 2,4-dichloropyrimidine (B19661), followed by a condensation reaction to yield Pazopanib hydrochloride.
Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
-
In a suitable reaction vessel, a mixture of ethanol (B145695) and tetrahydrofuran (B95107) is prepared.
-
This compound and 2,4-dichloropyrimidine are added to the solvent mixture.
-
Sodium bicarbonate is added as a base.
-
The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up, and the product is purified using ethyl acetate.
-
A yield of approximately 48% for the novel intermediate, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, can be expected.[5][6]
Step 2: Synthesis of Pazopanib Hydrochloride
-
The intermediate from Step 1, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, is condensed with N,2,3-trimethyl-2H-indazol-6-amine in ethanol.
-
Hydrochloric acid is added to the reaction mixture.
-
The mixture is heated and stirred until the reaction is complete.
-
The resulting Pazopanib hydrochloride is purified from a mixture of methanol and water.
-
This process can yield Pazopanib hydrochloride with a purity of 99.9% and a yield of approximately 77% after purification.[6]
Protocol 2: Direct Condensation to Pazopanib Hydrochloride
This protocol describes a more direct condensation approach to form Pazopanib hydrochloride.
-
To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and this compound (1.05 equivalents) in N,N-dimethylformamide, add a few drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to 95 °C and stir at this temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
The product, Pazopanib hydrochloride, can be collected by filtration, washed with ethanol, and dried.
-
This method has been reported to yield Pazopanib hydrochloride with a purity of 98.4% and a yield of 85%.[7]
Synthetic Workflow of Pazopanib
The following diagram illustrates a common synthetic pathway for Pazopanib, highlighting the central role of this compound.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Pazopanib, synthesized from this compound, functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Pazopanib competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation. This blockade disrupts critical signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are essential for endothelial cell proliferation, migration, and survival.[9][10]
The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 3. This compound | 6973-09-7 [chemicalbook.com]
- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. rroij.com [rroij.com]
- 6. rroij.com [rroij.com]
- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 8. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 9. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
5-Amino-2-methylbenzenesulfonamide: A Technical Guide to its Chemistry and Role in Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylbenzenesulfonamide has emerged as a molecule of significant interest in medicinal chemistry and pharmaceutical development. While its early history is not extensively documented, its contemporary importance is intrinsically linked to the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthetic protocols, and its crucial role as a building block for targeted cancer therapeutics. A key focus is the elucidation of the signaling pathways affected by Pazopanib, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, for which detailed diagrams are provided.
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is largely contextualized by the broader development of benzenesulfonamide (B165840) chemistry. The sulfonamide functional group was a cornerstone in the development of the first commercially available antibacterial drugs, the sulfa drugs, starting in the 1930s.
The modern significance of this compound is tied to its role as a key intermediate in the synthesis of Pazopanib.[1] Pazopanib, a potent anti-cancer agent, was developed by GlaxoSmithKline and received FDA approval in 2009 for the treatment of advanced renal cell carcinoma.[2] This application has driven the development of efficient and scalable synthetic routes to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| CAS Number | 6973-09-7 | [4] |
| Appearance | White to light yellow or light orange powder/crystal | [5] |
| Melting Point | 163-164 °C | [6] |
| Boiling Point | 421.5±55.0 °C at 760 mmHg | [7] |
| Density | 1.4±0.1 g/cm³ | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| pKa | Not available | |
| LogP | -0.74 | [7] |
Experimental Protocols
The synthesis of this compound is a multi-step process that has been optimized for efficiency and yield, primarily driven by its demand as a pharmaceutical intermediate. Below are detailed experimental protocols for its synthesis.
Synthesis of N-acetyl-p-toluidine (Intermediate 1)
Reaction: Acetylation of p-toluidine (B81030).
Procedure:
-
In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (B1165640) with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the white solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain N-acetyl-p-toluidine.
Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride (Intermediate 2)
Reaction: Chlorosulfonation of p-nitrotoluene.
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, add p-nitrotoluene to an organic solvent such as dichloromethane.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be approximately 1:1.2-1.5.
-
After the addition, allow the reaction to proceed with stirring at a controlled temperature (e.g., 100-150 °C) for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride.
Synthesis of this compound (Final Product)
Reaction: Ammonolysis of 2-methyl-5-nitrobenzenesulfonyl chloride followed by reduction of the nitro group.
Procedure:
-
Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent like acetone.
-
Cool the solution in an ice bath and bubble ammonia (B1221849) gas through the solution or add aqueous ammonia dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent and treat the residue with water to dissolve ammonium (B1175870) chloride.
-
Filter the solid 2-methyl-5-nitrobenzenesulfonamide (B103893), wash with cold water, and dry.
-
For the reduction of the nitro group, the intermediate 2-methyl-5-nitrobenzenesulfonamide is subjected to a hydrogenation reaction. A common method involves using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.
-
Alternatively, chemical reduction using reagents like stannous chloride in hydrochloric acid can be employed.
-
After the reduction is complete, the reaction mixture is neutralized to precipitate the final product, this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product with a purity of ≥98%.
Role in Targeted Therapy: Synthesis of Pazopanib
This compound is a critical building block for the synthesis of Pazopanib. The primary amino group and the sulfonamide moiety of this molecule are key reactive sites that participate in the subsequent coupling reactions to construct the final complex structure of the drug.
The general synthetic strategy involves the condensation of this compound with a pyrimidine (B1678525) derivative, followed by a subsequent reaction to introduce the N-methyl-2,3-dimethyl-2H-indazol-6-amine side chain. This multi-step synthesis highlights the importance of having a reliable and high-purity source of this compound.
Signaling Pathways
Pazopanib, synthesized from this compound, is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[8] By inhibiting these receptors, Pazopanib blocks the signaling pathways that are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. The binding of VEGF ligands to their receptors (VEGFRs) on the surface of endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival.
Caption: Pazopanib inhibits VEGFR, blocking downstream signaling pathways crucial for angiogenesis.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a vital role in cell growth, proliferation, and differentiation. In the context of cancer, it is often involved in tumor growth and the development of the tumor microenvironment.
Caption: Pazopanib inhibits PDGFR, disrupting pathways that lead to cell proliferation and survival.
Conclusion
This compound is a vital chemical intermediate whose modern significance is defined by its indispensable role in the synthesis of the anti-cancer drug Pazopanib. While its early discovery and history remain obscure, its current applications in the pharmaceutical industry are profound. A thorough understanding of its synthesis and physicochemical properties is essential for chemists and researchers in the field of drug development. Furthermore, the elucidation of the signaling pathways inhibited by its derivative, Pazopanib, provides a clear rationale for its therapeutic efficacy and underscores the importance of such targeted approaches in modern medicine.
References
- 1. Page loading... [guidechem.com]
- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6973-09-7 [chemicalbook.com]
- 6. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 7. This compound | CAS#:6973-09-7 | Chemsrc [chemsrc.com]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Amino-2-methylbenzenesulfonamide: Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 5-Amino-2-methylbenzenesulfonamide, a versatile chemical scaffold with significant potential in medicinal chemistry and materials science. It outlines current knowledge and explores promising avenues for future research and development.
Introduction
This compound (CAS No: 6973-09-7) is an aromatic sulfonamide compound that has garnered increasing interest as a pivotal building block in the synthesis of pharmacologically active molecules.[1][2] Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a methyl-substituted benzene (B151609) ring, offers multiple reactive sites for chemical modification. Historically, the sulfonamide group is a well-established pharmacophore, primarily known for its antibacterial properties through the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][3]
Beyond its foundational role in sulfa drugs, this compound has emerged as a key intermediate in the synthesis of targeted therapies.[4][5] Notably, it is a crucial component for the production of Pazopanib, a multi-target tyrosine kinase inhibitor used in oncology.[4][5][6] The compound's utility extends to the development of inhibitors for other enzyme classes, such as carbonic anhydrases, and as a scaffold for novel heterocyclic compounds with diverse biological activities. This guide will delve into these key research areas, presenting quantitative data, experimental methodologies, and conceptual frameworks to facilitate further investigation.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 6973-09-7 | [1][7][8] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][7] |
| Molecular Weight | 186.23 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide | [1][8] |
| Appearance | White to light yellow/orange crystalline powder | [1][4] |
| Melting Point | 163-172 °C | [9][10] |
| Boiling Point (Predicted) | 421.5 ± 55.0 °C at 760 mmHg | [9] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [9] |
| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | [7] |
| InChIKey | KTPBKMYOIFHJMI-UHFFFAOYSA-N | [7] |
Core Research Areas and Future Directions
The unique structural features of this compound make it a valuable starting point for several research and development trajectories.
Intermediate for Targeted Cancer Therapy: Pazopanib Synthesis
A primary and commercially significant application of this compound is its role as a key intermediate in the synthesis of Pazopanib.[4][5] Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR and PDGFR, and is approved for the treatment of advanced renal cell carcinoma.[5][6]
-
Current Status: The synthesis of Pazopanib involves coupling this compound with a pyrimidine (B1678525) derivative.[6] Existing patented routes focus on optimizing this process for yield and purity.[6]
-
Potential Research:
-
Green Chemistry Approaches: Development of more environmentally benign synthesis routes using safer solvents and catalysts.
-
Process Optimization: Further investigation into reaction conditions to improve yield, reduce impurities, and lower manufacturing costs.
-
Novel Analogs: Using this compound as a scaffold to synthesize novel analogs of Pazopanib with potentially improved pharmacokinetic profiles, enhanced target selectivity, or activity against resistant cancer cell lines.
-
Development of Novel Antimicrobial Agents
The sulfonamide moiety is a classic antibacterial pharmacophore.[3] Derivatives of this compound can be explored for activity against a wide range of pathogens, including those that have developed resistance to existing antibiotics.[11][12] The primary mechanism of action for sulfa drugs is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]
-
Current Status: Research has demonstrated that various sulfonamide derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12][13] Studies have investigated new heterocyclic sulfonamides for their efficacy against clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][14]
-
Potential Research:
-
Synthesis of Derivatives: The primary amino group can be readily derivatized to form Schiff bases, amides, or used as a nucleophile to construct diverse heterocyclic systems (e.g., pyrazoles, pyrimidines, thiazoles).[15]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the relationship between chemical structure and antimicrobial potency. This includes exploring different substituents on the aromatic ring and the sulfonamide nitrogen.
-
Quantitative Data: The table below shows representative Minimum Inhibitory Concentration (MIC) data for novel sulfonamide derivatives against S. aureus, illustrating the potential for this class of compounds.
-
| Compound Class | Test Organism | MIC Range (μg/mL) | Reference(s) |
| Novel Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 | 64 - 256 | [13] |
| Novel Sulfonamide Derivatives (1a-d) | Clinical S. aureus Isolates | 64 - 512 | [13] |
| Sulfonamide Derivatives (I, II, III) | S. aureus ATCC 29213 | 32 - 128 | [12] |
Carbonic Anhydrase Inhibitors for Oncology and Other Diseases
The unsubstituted sulfonamide group is a canonical zinc-binding group that can potently inhibit carbonic anhydrases (CAs).[16][17] CAs are a family of metalloenzymes involved in crucial physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[16][17] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the survival and proliferation of cancer cells in hypoxic environments.[18][19] Thus, they are validated targets for anticancer drug development.
-
Current Status: Aromatic and heterocyclic sulfonamides are among the most studied classes of CA inhibitors.[20] Research has shown that derivatives can achieve low nanomolar inhibition of tumor-associated CAs.[18][19]
-
Potential Research:
-
Isoform-Selective Inhibitors: The key challenge is designing inhibitors with high selectivity for tumor-associated isoforms (IX, XII) over ubiquitous cytosolic isoforms (I, II) to minimize side effects.[17] The "tail approach" in drug design, where moieties are added to the core scaffold to interact with residues outside the conserved active site, can be employed. The 5-amino group of this compound is an ideal anchor point for attaching such "tail" moieties.
-
Probing Structure-Inhibition Relationships: Synthesizing a library of derivatives and screening them against a panel of CA isoforms to build a clear SAR.
-
Quantitative Data: The following table presents representative inhibition constant (Kᵢ) data for benzenesulfonamide (B165840) derivatives against key CA isoforms, highlighting the potential for potent inhibition.
-
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2700 - 18700 | 2.4 - 214 | 1.4 - 47.5 | 1.7 - 569 | [19] |
| Click-chemistry derived benzenesulfonamides | Medium Potency | Medium Potency | Low nM / sub-nM | Low nM / sub-nM | [18] |
Visualizing Research Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of workflows and biological pathways relevant to research on this compound.
Diagram 1: Drug Discovery Workflow
Caption: General workflow for drug discovery using the core scaffold.
Diagram 2: Mechanism of Antibacterial Action
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Diagram 3: Role of Carbonic Anhydrase IX in Tumors
Caption: Role of CA IX in tumors and its inhibition by sulfonamides.
Methodologies and Experimental Protocols
This section provides detailed protocols for key experiments relevant to the research areas discussed.
Synthesis of this compound
This protocol is based on a common industrial synthesis route involving sulfonation and reduction.[6]
Step 1: Chlorosulfonation of p-Nitrotoluene
-
In a reaction vessel equipped with a stirrer and cooling system, add an organic solvent (e.g., dichloromethane).
-
Slowly add p-nitrotoluene to the solvent.
-
Cool the mixture to 0-5 °C.
-
Carefully add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for 2-4 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 2: Amination and Reduction
-
Transfer the dried 2-methyl-5-nitrobenzenesulfonyl chloride to a high-pressure hydrogenation vessel.
-
Add a suitable catalyst (e.g., 5-10% Pd/C) and an organic solvent (e.g., methanol or ethanol).
-
Add aqueous ammonia (B1221849) to the mixture.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture to 50-70 °C and stir vigorously. The amination of the sulfonyl chloride and the reduction of the nitro group occur concurrently.
-
Monitor the reaction by observing hydrogen uptake and analyzing samples by HPLC or TLC.
-
After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][13]
-
Preparation of Stock Solution: Dissolve the synthesized sulfonamide derivative in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is a standard biophysical assay to measure the inhibition of CA catalytic activity.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX).
-
Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.5).
-
pH indicator (e.g., p-Nitrophenol).
-
CO₂-saturated water (substrate).
-
Inhibitor stock solutions (synthesized sulfonamides in DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25 °C).
-
Syringe A: Contains the CA enzyme, buffer, and pH indicator.
-
Syringe B: Contains the CO₂-saturated water.
-
To measure inhibition, pre-incubate the contents of Syringe A with a specific concentration of the inhibitor for a set time (e.g., 15 minutes).
-
Rapidly mix the contents of both syringes. The hydration of CO₂ to bicarbonate and a proton is catalyzed by CA, causing a pH drop.
-
Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.
-
Plot the percentage of remaining enzyme activity against the inhibitor concentration.
-
Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).
-
Conclusion and Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its established role in the synthesis of the anticancer drug Pazopanib underscores its industrial relevance. The most promising future research areas lie in leveraging its core structure to develop next-generation therapeutics. The development of isoform-selective carbonic anhydrase inhibitors for oncology and novel antimicrobial agents to combat drug-resistant pathogens represent particularly fertile ground for investigation. The synthetic accessibility and multiple reaction sites of this scaffold ensure that its potential is far from exhausted, promising continued contributions to medicinal chemistry and human health.
References
- 1. CAS 6973-09-7: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. This compound | 6973-09-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 10. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. media.neliti.com [media.neliti.com]
- 17. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 18. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
5-Amino-2-methylbenzenesulfonamide: A Technical Overview of its Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylbenzenesulfonamide is a chemical compound primarily recognized for its crucial role as a key intermediate in the synthesis of Pazopanib. Pazopanib is a potent multi-target tyrosine kinase inhibitor used in oncology. While there are some general statements in chemical literature suggesting potential antimicrobial and antitumor activities of this compound, there is a notable absence of in-depth studies and quantitative data to define its specific mechanism of action, biological targets, or pharmacological profile as a standalone agent. This guide provides a comprehensive overview of the available information, focusing on its established role in the synthesis of Pazopanib and the well-characterized mechanism of this clinically significant drug.
Chemical and Physical Properties
This compound, with the CAS number 6973-09-7, is a benzenesulfonamide (B165840) derivative.[1][2][3][4][5][6][7] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C7H10N2O2S | [1][5] |
| Molecular Weight | 186.23 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 163-164 °C | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Established Role in Pharmaceutical Synthesis
The primary and well-documented application of this compound is as a pivotal building block in the multi-step synthesis of Pazopanib.[4] Pazopanib is an oral angiogenesis inhibitor that targets key receptor tyrosine kinases involved in tumor growth and progression.
Synthesis of Pazopanib from this compound
The synthesis of Pazopanib involves the condensation of this compound with a pyrimidine (B1678525) derivative. A simplified representation of this synthetic step is illustrated below.
Putative Biological Activities and Lack of Definitive Mechanism of Action
While some chemical suppliers mention potential antimicrobial and antitumor activities for this compound, there is a significant lack of peer-reviewed scientific literature detailing its specific biological mechanism of action. One source erroneously equates the compound with sulfamethoxazole, suggesting it inhibits folic acid synthesis in bacteria; however, this claim is not substantiated by other reliable sources and should be regarded with caution.
Due to the limited publicly available data, a definitive mechanism of action for this compound cannot be provided at this time. Its biological effects, if any, as a standalone agent have not been sufficiently investigated.
Mechanism of Action of Pazopanib (End-Product)
The significance of this compound as an intermediate is intrinsically linked to the potent pharmacological activity of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that strongly inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).
The inhibition of these receptors by Pazopanib disrupts downstream signaling pathways, ultimately leading to the inhibition of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.
Quantitative Data
There is no publicly available quantitative data, such as IC50, Ki, or EC50 values, for the direct biological activity of this compound from peer-reviewed studies.
| Target | Assay Type | Value | Units | Reference |
| No Data Available | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for the investigation of the mechanism of action of this compound are not available in the public domain due to the lack of research on its specific biological activities.
Enzyme Inhibition Assays:
-
No specific protocols for enzyme inhibition by this compound have been published.
Receptor Binding Assays:
-
No specific protocols for receptor binding of this compound have been published.
Cellular Assays:
-
No specific protocols for cellular assays investigating the effects of this compound have been published.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a key intermediate in the synthesis of the anti-cancer drug Pazopanib. While its own biological activities have been anecdotally mentioned, there is a clear lack of scientific evidence and detailed studies to establish a specific mechanism of action. Future research could potentially explore the intrinsic pharmacological properties of this molecule. However, at present, its scientific value is predominantly defined by its function as a precursor to a clinically important tyrosine kinase inhibitor. Researchers and drug development professionals should focus on its synthetic utility while being aware of the data gap regarding its independent biological effects.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Data Sources - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6973-09-7 [chemicalbook.com]
- 5. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 6. 5-Amino-2-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
The Enduring Significance of the Sulfonamide Group in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility and profound biological significance. First introduced as antibacterial agents, the "sulfa drugs" heralded the dawn of the antibiotic age.[1][2][3] Decades later, the sulfonamide scaffold has evolved far beyond its initial application, proving to be a privileged structure in the design of a diverse array of therapeutic agents targeting a wide spectrum of diseases, including cancer, viral infections, glaucoma, inflammation, and diabetes.[1][4][5] This technical guide provides an in-depth exploration of the multifaceted biological roles of the sulfonamide group, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to empower researchers in the ongoing quest for novel therapeutics.
A Privileged Scaffold: The Diverse Biological Activities of Sulfonamides
The enduring appeal of the sulfonamide moiety in drug design stems from its unique physicochemical properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to bind to a variety of enzyme active sites.[6] This adaptability has led to the development of sulfonamide-containing drugs with a wide range of biological activities.[1][4]
Antimicrobial Activity: The Classic Mechanism
The original and most well-known biological role of sulfonamides is their antibacterial activity.[1][2] Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[3][7][8] By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect that halts bacterial growth and replication.[3][7][9] This mechanism is selective for bacteria as humans obtain folic acid from their diet.[2][9]
Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapies
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][10] This inhibitory activity is the basis for the therapeutic effects of several classes of sulfonamide drugs, including diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., dorzolamide), and even some anticancer agents.[2][3] The primary sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and inhibiting its catalytic activity.[4]
Anticancer Activity: A Multifaceted Approach
The sulfonamide group is a key feature in a growing number of anticancer agents that target various hallmarks of cancer.[5][6][11] These compounds exert their effects through diverse mechanisms, including:
-
Inhibition of Carbonic Anhydrases: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamide inhibitors can counteract this effect.[4][11]
-
Targeting the COX-2 Pathway: Celecoxib, a selective COX-2 inhibitor, is a well-known anti-inflammatory drug that also exhibits anticancer properties. Its sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.[12][13]
-
Kinase Inhibition: Many sulfonamide-containing compounds have been developed as inhibitors of various protein kinases that are critical for cancer cell signaling and proliferation.[5][11]
-
Other Mechanisms: Sulfonamides have also been shown to inhibit other important cancer-related targets such as matrix metalloproteinases and histone deacetylases.[11]
Other Therapeutic Applications
The versatility of the sulfonamide scaffold extends to a range of other therapeutic areas:
-
Antiviral agents: Certain sulfonamides have demonstrated activity against various viruses.[1][4]
-
Antidiabetic drugs: The sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes.[3][14]
-
Anti-inflammatory drugs: Besides COX-2 inhibitors, other sulfonamides possess anti-inflammatory properties.[2][14]
-
Diuretics: Thiazide and loop diuretics containing the sulfonamide group are widely used to treat hypertension and edema.[2][3]
Quantitative Analysis of Sulfonamide Activity
The following tables summarize the inhibitory activities of various sulfonamide derivatives against different biological targets, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development.
Table 1: Inhibitory Activity of Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms [10][15][16]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Compound 1 | 458.1 | 153.7 | - | 113.2 |
| Compound 6 | 68.4 | 62.8 | - | 55.4 |
| Compound 15 | - | 3.3 | 6.6 | 80.5 |
| Compound 6 (Aromatic) | 240 | 19 | 25 | 8.8 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cytotoxic Activity (IC₅₀, µM) of Anticancer Sulfonamides against Various Cancer Cell Lines [17][18][19]
| Compound | HCT-116 | HepG-2 | MCF-7 | PC-3 | HL-60 |
| Compound 3a | - | - | - | - | - |
| Compound 6 | 3.53 | 3.33 | 4.31 | - | - |
| Compound 15 | 3.3 | 4.3 | - | 29.2 | 20.7 |
| Compound 8a | - | - | 12.21 | - | - |
| Compound 8b | - | - | 7.13 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of sulfonamides, offering a practical guide for researchers.
Protocol 1: General Synthesis of Sulfonamides from Sulfonyl Chlorides[20][21][22]
This protocol describes a common and versatile method for the synthesis of sulfonamides.
Materials:
-
Appropriate sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and stirring apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.05-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[1][23]
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sulfonamide compound to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Sterile 96-well microtiter plates
-
Incubator at 35-37°C
Procedure:
-
Prepare serial two-fold dilutions of the sulfonamide compound in CAMHB in the wells of a 96-well microtiter plate.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the sulfonamide that completely inhibits bacterial growth.
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)[4][24]
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase isoform
-
Sulfonamide inhibitor
-
CO₂-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the carbonic anhydrase enzyme in the buffer.
-
Prepare solutions of the sulfonamide inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified time.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.
Visualizing the Biological Impact of Sulfonamides
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of sulfonamides.
Conclusion
The sulfonamide group, with its rich history and diverse biological activities, remains a highly relevant and valuable scaffold in modern drug discovery. Its ability to interact with a wide range of biological targets has led to the development of life-saving drugs across multiple therapeutic areas. A thorough understanding of its mechanisms of action, coupled with robust quantitative analysis and well-defined experimental protocols, will continue to drive the innovation of novel sulfonamide-based therapeutics to address unmet medical needs. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable pharmacophore.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Safety and Handling of 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-Amino-2-methylbenzenesulfonamide (CAS No. 133-77-7), an important intermediate in pharmaceutical synthesis. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency response protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 169 °C | [3] |
| Boiling Point | 421.5 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 208.7 ± 31.5 °C | [3] |
| Solubility | Information not readily available | |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, as aggregated from multiple sources, indicates potential for skin, eye, and respiratory irritation.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
Note: While the compound is classified as an irritant, specific quantitative toxicological data such as LD50 (oral, dermal, inhalation) or Draize test scores are not publicly available in the reviewed literature and databases.[5]
Experimental Protocols for Hazard Assessment
The hazard classifications for skin and eye irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing (Based on OECD Guideline 404 & 439)
In Vivo Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the test substance to the shaven skin of a rabbit. The site is observed for erythema (redness) and edema (swelling) at specified intervals.
-
Methodology:
-
A small area of skin on the back of the rabbit is clipped free of fur.
-
0.5 g of the solid substance, moistened with a small amount of an appropriate vehicle, is applied to the skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed and graded for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439): This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.
-
Methodology:
-
The test substance is applied topically to the surface of the reconstructed human epidermis tissue.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the tissue is determined, typically using a colorimetric assay (e.g., MTT assay).
-
A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.
-
Eye Irritation Testing (Based on OECD Guideline 405)
In Vivo Acute Eye Irritation/Corrosion: This test evaluates the potential of a substance to cause eye irritation or damage when instilled into the eye of a rabbit.
-
Methodology:
-
A single dose of the test substance (typically 0.1 g of a solid) is instilled into the conjunctival sac of one eye of a rabbit.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
The severity of the lesions is scored to determine the irritation potential.
-
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure risks.
Caption: Safe handling workflow for powdered this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | Action | Reference(s) |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [6][7] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [7] |
Spill Response
A clear and logical workflow should be followed to manage spills effectively and safely.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 3. This compound | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C&L Inventory - ECHA [echa.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to 5-Amino-2-methylbenzene-1-sulfonamide (CAS 6973-09-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzene-1-sulfonamide, with the CAS registry number 6973-09-7, is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a member of the sulfa drug class, it possesses inherent antibacterial properties attributed to the sulfonamide functional group, which acts by interfering with folic acid synthesis in microorganisms.[1] This compound is a white to off-white crystalline solid and serves as a vital building block in the synthesis of more complex molecules, most notably as a key intermediate in the production of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, tailored for a technical audience.
Chemical and Physical Properties
The fundamental properties of 5-Amino-2-methylbenzene-1-sulfonamide are summarized in the table below, providing a concise reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-methylbenzene-1-sulfonamide | PubChem |
| CAS Number | 6973-09-7 | ChemicalBook |
| Molecular Formula | C₇H₁₀N₂O₂S | PubChem, ChemicalBook |
| Molecular Weight | 186.23 g/mol | PubChem, ChemicalBook |
| Appearance | White to light yellow to light orange powder/crystal | ChemicalBook |
| Melting Point | 163-164 °C | ChemicalBook |
| Synonyms | 3-Amino-6-methylbenzenesulfonamide, 2-Methyl-5-aminobenzenesulfonamide, 5-Amino-o-toluenesulfonamide | PubChem, ChemicalBook |
| InChI Key | KTPBKMYOIFHJMI-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=C(C=C(C=C1)N)S(=O)(=O)N | PubChem |
Synthesis and Experimental Protocols
The synthesis of 5-Amino-2-methylbenzene-1-sulfonamide is a multi-step process that is well-documented in the scientific literature. Below is a detailed experimental protocol for its preparation.
Synthesis of 5-Amino-2-methylbenzene-1-sulfonamide
A common synthetic route involves the chlorosulfonation of p-nitrotoluene, followed by amidation and subsequent reduction of the nitro group. An improved, high-yield (58.4% overall) three-step synthesis from p-nitrotoluene has been reported on a 200 g/batch scale.
Experimental Workflow: Synthesis of 5-Amino-2-methylbenzene-1-sulfonamide
Role as an Intermediate in Pazopanib Synthesis
5-Amino-2-methylbenzene-1-sulfonamide is a critical intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor. The synthesis involves the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.
Experimental Workflow: Synthesis of Pazopanib
Biological Activity and Mechanism of Action
As a sulfonamide, 5-amino-2-methylbenzene-1-sulfonamide is expected to exhibit antibacterial activity. The general mechanism of action for this class of compounds involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).
Inhibition of Folic Acid Synthesis
Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. Sulfonamides, being structural analogs of para-aminobenzoic acid (pABA), competitively inhibit DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway leads to the cessation of bacterial growth and replication.
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
While the general antibacterial activity of sulfonamides is well-established, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for 5-amino-2-methylbenzene-1-sulfonamide against various bacterial strains, are not extensively reported in the readily available literature.
Experimental Protocols for Biological Assays
To assess the biological activity of 5-Amino-2-methylbenzene-1-sulfonamide, standard microbiological and biochemical assays can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antibacterial efficacy. A standard method for its determination is the broth microdilution assay.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound, 5-amino-2-methylbenzene-1-sulfonamide, is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
5-Amino-2-methylbenzene-1-sulfonamide is a compound of considerable importance in the fields of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the anticancer drug Pazopanib underscores its value in the pharmaceutical industry. Furthermore, its inherent identity as a sulfonamide suggests potential antibacterial applications, operating through the well-characterized mechanism of folic acid synthesis inhibition. While specific quantitative biological data for this particular molecule is limited in public databases, the established protocols for synthesis and biological evaluation provide a solid foundation for further research and development. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of this versatile chemical entity.
References
Methodological & Application
Application Notes and Protocols for 5-Amino-2-methylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylbenzenesulfonamide is a versatile aromatic amine with primary amino and sulfonamide functionalities, rendering it a valuable building block in organic synthesis. Its utility is most prominently demonstrated as a key intermediate in the preparation of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Furthermore, its chemical nature allows for its application in the synthesis of a variety of other molecular scaffolds, including azo dyes and other potentially bioactive sulfonamide derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Synthesis of Pazopanib
This compound is a crucial precursor in the multi-step synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR. The final step of the synthesis typically involves a nucleophilic aromatic substitution reaction between this compound and a substituted pyrimidine.
Experimental Protocol: Synthesis of Pazopanib Hydrochloride
This protocol outlines the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with this compound.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
This compound
-
Isopropyl alcohol
-
4M Hydrochloric acid in isopropyl alcohol
Procedure:
-
To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine (90 g, 0.312 mol) and this compound (64.07 g, 0.344 mol) in isopropyl alcohol (900 mL), add 4M hydrochloric acid solution in isopropyl alcohol (1.56 mL, 6.25 mmol).
-
Heat the reaction mixture to reflux temperature and maintain for 10 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 25°C.
-
Stir the mixture at 25°C to 30°C for 30 minutes.
-
Filter the resulting solid.
-
Wash the wet solid with isopropyl alcohol (2 x 180 mL).
-
Dry the solid under vacuum at 45°C to 50°C for 12 hours to afford the hydrochloride salt of Pazopanib.
Quantitative Data:
| Product | Yield | Purity (LC) |
| Pazopanib Hydrochloride | 97% w/w | 98.4% |
Note: Reaction conditions and yields may vary based on the specific patent or publication followed.
Logical Workflow for Pazopanib Synthesis
Caption: Synthesis of Pazopanib Hydrochloride.
VEGFR and PDGFR Signaling Pathway Inhibition by Pazopanib
Pazopanib functions by inhibiting multiple tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β). This inhibition disrupts downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
Caption: Pazopanib Inhibition of VEGFR/PDGFR Pathways.
Synthesis of Azo Dyes
The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. This class of dyes is characterized by the presence of the -N=N- functional group.
Experimental Protocol: General Procedure for Azo Dye Synthesis
This protocol provides a general method for the diazotization of this compound and subsequent azo coupling.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Coupling agent (e.g., phenol, β-naphthol, or an aromatic amine)
-
Sodium hydroxide (B78521)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (25 mL).
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in cold water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound hydrochloride, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
Dissolve the chosen coupling agent (0.01 mol) in a 10% sodium hydroxide solution (20 mL).
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 60 minutes to ensure complete coupling.
-
Acidify the solution to a pH of approximately 5 with dilute hydrochloric acid to complete the precipitation of the dye.
-
Isolate the crude dye by vacuum filtration and wash with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
Quantitative Data:
| Azo Dye Product | Coupling Agent | Expected Color |
| (E)-4-((4-methyl-3-sulfamoylphenyl)diazenyl)phenol | Phenol | Yellow-Orange |
| (E)-1-((4-methyl-3-sulfamoylphenyl)diazenyl)naphthalen-2-ol | β-Naphthol | Red |
Note: Yields and specific shades of color will vary depending on the coupling agent and purification method.
Experimental Workflow for Azo Dye Synthesis
Caption: General Workflow for Azo Dye Synthesis.
Other Potential Applications in Organic Synthesis
The presence of both an amino and a sulfonamide group makes this compound a candidate for the synthesis of various other classes of compounds.
-
Novel Sulfonamide Derivatives: The amino group can be acylated or reacted with various electrophiles to generate novel sulfonamide derivatives with potential biological activities.[1]
-
Agrochemicals: Sulfonamide-containing compounds are known to exhibit herbicidal and fungicidal properties. This compound can serve as a starting material for the synthesis of new agrochemicals.
-
Heterocyclic Compounds: The amino group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
Further research into these areas is warranted to fully explore the synthetic potential of this versatile building block.
Conclusion
This compound is a commercially available and highly useful intermediate in organic synthesis. Its application in the synthesis of the anticancer drug Pazopanib is well-established. Furthermore, its reactivity allows for the straightforward synthesis of azo dyes and provides a platform for the development of novel sulfonamides and other bioactive molecules. The protocols and information provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols for 5-Amino-2-methylbenzenesulfonamide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Amino-2-methylbenzenesulfonamide as a key pharmaceutical intermediate. This document includes detailed experimental protocols for its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), along with relevant signaling pathway information and quantitative data.
Introduction
This compound is a versatile chemical building block with significant applications in the pharmaceutical industry.[1][2][3] Its primary utility lies in its role as a crucial intermediate in the synthesis of various therapeutic agents, most notably in the production of sulfonamide-based drugs. The presence of both an amino group and a sulfonamide moiety makes it a valuable synthon for creating complex molecular architectures with desired pharmacological activities. This document will focus on its principal application in the synthesis of Pazopanib, a potent anti-cancer drug.[1][4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6973-09-7 | [4] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][4] |
| Molecular Weight | 186.23 g/mol | [4][7] |
| Appearance | White to light yellow or light orange powder/crystal | [4][5] |
| Melting Point | 163-164 °C | [4] |
| Boiling Point | 421.5 ± 55.0 °C (Predicted) | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Stability | Hygroscopic | [4] |
Application in Pazopanib Synthesis
This compound is a key starting material in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8] Pazopanib functions by inhibiting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), thereby blocking tumor growth and angiogenesis.[8][9]
Synthetic Pathway Overview
A common and efficient synthetic route to Pazopanib involves the condensation of this compound with a substituted pyrimidine (B1678525) derivative. The general workflow is depicted below.
Caption: General workflow for the synthesis of Pazopanib.
Experimental Protocol: Synthesis of Pazopanib Hydrochloride
This protocol outlines the synthesis of Pazopanib hydrochloride from this compound and N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
Materials:
-
This compound (1.05 eq.)
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.)
-
Ethanol (B145695) or N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware and apparatus for heating, stirring, and filtration.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.) and this compound (1.05 eq.).
-
Solvent Addition: Add the chosen solvent (Ethanol or DMF) to the flask.
-
Acid Catalyst: Add a catalytic amount (3-4 drops) of concentrated hydrochloric acid to the reaction mixture.[10]
-
Heating and Reaction: Heat the reaction mixture to reflux temperature (for ethanol) or approximately 95 °C (for DMF) and stir.[10][11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Pazopanib hydrochloride, may precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the collected crystals with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Pazopanib hydrochloride product under vacuum.
Quantitative Data
The following table summarizes typical yields and purity data for the synthesis of Pazopanib hydrochloride.
| Synthetic Step | Reactants | Solvent | Yield | Purity (HPLC) | Reference |
| Condensation | This compound, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Ethanol | 85% | 98.4% | [5] |
| Condensation | This compound, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | DMF | 95% | 99.6% | [5] |
| Purification | Crude Pazopanib Hydrochloride | Ethanol/Water | 92% (after recrystallization) | 99.95% | [5] |
Mechanism of Action of Pazopanib and Relevant Signaling Pathways
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[12] By inhibiting these receptors, Pazopanib blocks the downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.[9][13]
The binding of growth factors like VEGF and PDGF to their respective receptors (VEGFR and PDGFR) on the cell surface leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers a cascade of intracellular signaling events. Pazopanib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the tyrosine kinase domain of these receptors, thus preventing their phosphorylation and activation.[13]
The inhibition of VEGFR and PDGFR by Pazopanib leads to the suppression of two major downstream signaling pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and migration.[13]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and permeability.[13]
The diagram below illustrates the points of inhibition by Pazopanib within these signaling cascades.
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the anti-cancer drug Pazopanib. The provided experimental protocols and associated data offer a valuable resource for researchers and professionals in the field of drug development. Understanding the synthetic applications and the mechanism of action of the final drug product is crucial for the efficient and effective development of new therapeutic agents.
References
- 1. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | Semantic Scholar [semanticscholar.org]
- 2. rroij.com [rroij.com]
- 3. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | Sciety [sciety.org]
- 4. rroij.com [rroij.com]
- 5. worldscientific.com [worldscientific.com]
- 6. biorxiv.org [biorxiv.org]
- 7. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. bccancer.bc.ca [bccancer.bc.ca]
- 13. benchchem.com [benchchem.com]
Application of 5-Amino-2-methylbenzenesulfonamide in Agrochemicals: A Focus on Sulfonylurea Herbicide Synthesis
Introduction
5-Amino-2-methylbenzenesulfonamide is a versatile chemical intermediate. While it is well-documented as a building block in the synthesis of pharmaceuticals, its potential application in the agrochemical sector, particularly in the synthesis of active ingredients, presents a compelling area for research and development. This document provides detailed application notes and protocols for the hypothetical use of this compound as a key intermediate in the synthesis of a novel sulfonylurea herbicide. Sulfonylureas are a critical class of herbicides known for their high efficacy at low application rates and their specific mode of action.[1][2]
Application Notes: Hypothetical Sulfonylurea Herbicide Synthesis
Overview of this compound as an Agrochemical Intermediate
This compound serves as a precursor to the sulfonamide component of a hypothetical sulfonylurea herbicide, herein designated as "GeminiSulfuron." The presence of the amino group allows for diazotization and subsequent reactions to form the core structure required for herbicidal activity. The methyl group on the benzene (B151609) ring can influence the molecule's binding affinity to the target enzyme in weeds, potentially enhancing its efficacy and selectivity.
Proposed Mechanism of Action of GeminiSulfuron
Like other sulfonylurea herbicides, GeminiSulfuron is anticipated to act as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] By inhibiting ALS, GeminiSulfuron would disrupt protein synthesis and cell division, ultimately leading to the death of susceptible weeds. This mode of action offers excellent selectivity, as the ALS enzyme in mammals has a different structure.[2]
Formulation Considerations
Sulfonylurea herbicides are known for their hydrolytic instability, which presents formulation challenges.[4] To enhance the stability and efficacy of GeminiSulfuron, an oil dispersion (OD) or a water-dispersible granule (WDG) formulation is recommended.
-
Oil Dispersion (OD): This formulation involves dispersing the solid active ingredient in an oil-based carrier. OD formulations can protect the sulfonylurea from hydrolysis and improve its rainfastness and foliar uptake.
-
Water-Dispersible Granules (WDG): WDG formulations are solid, non-dusty granules that readily disperse in water to form a stable suspension. This type of formulation offers good storage stability and is easy for end-users to handle and measure.
Experimental Protocols
Synthesis of a Hypothetical Sulfonylurea Herbicide (GeminiSulfuron)
This protocol outlines a plausible multi-step synthesis of GeminiSulfuron from this compound.
Step 1: Diazotization of this compound
-
Dissolve 10.0 g of this compound in 50 mL of 2 M hydrochloric acid, cooling the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4.0 g of sodium nitrite (B80452) in 15 mL of cold water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Sulfonylation
-
In a separate flask, prepare a solution of 8.0 g of potassium sulfite (B76179) in 40 mL of water and cool it to 10 °C.
-
Slowly add the diazonium salt solution from Step 1 to the potassium sulfite solution, keeping the temperature below 15 °C.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the corresponding sulfonyl chloride.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-5-(chlorosulfonyl)benzenesulfonamide.
Step 3: Reaction with a Heterocyclic Amine
-
Dissolve 5.0 g of the sulfonyl chloride from Step 2 in 30 mL of anhydrous acetonitrile.
-
Add 3.5 g of a suitable heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) and 4.0 mL of triethylamine (B128534) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, GeminiSulfuron.
Preparation of a Water-Dispersible Granule (WDG) Formulation
-
Blending: Mix 90 g of technical grade GeminiSulfuron (95% purity), 5 g of a wetting agent (e.g., sodium lignosulfonate), 3 g of a dispersing agent (e.g., sodium naphthalene (B1677914) sulfonate-formaldehyde condensate), and 2 g of a carrier (e.g., kaolin (B608303) clay) in a blender until a homogenous powder is obtained.
-
Milling: Pass the blended powder through an air-jet mill to achieve a fine particle size (typically <10 µm).
-
Granulation: Add a small amount of water to the milled powder and extrude the resulting paste through a granulator to form granules.
-
Drying: Dry the granules in a fluid bed dryer at a controlled temperature until the moisture content is below 2%.
-
Sieving: Sieve the dried granules to obtain a uniform particle size distribution.
Data Presentation
Table 1: Hypothetical Synthesis Yields and Purity of GeminiSulfuron
| Synthesis Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) |
| 1 & 2 | 2-methyl-5-(chlorosulfonyl)benzenesulfonamide | This compound | 1:1.1 (NaNO₂) / 1:1.2 (K₂SO₃) | 1 | 85 | 97 |
| 3 | GeminiSulfuron | 2-methyl-5-(chlorosulfonyl)benzenesulfonamide | 1:1.1 (Heterocyclic Amine) | 5 | 78 | 98 |
Mandatory Visualizations
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Formulating Sulfonylureas as Oil Dispersions (OD) | Croda Agriculture [crodaagriculture.com]
Application Notes and Protocols for Enzyme Inhibition Studies using 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class.[1][2] Sulfonamides are a well-established class of inhibitors targeting the carbonic anhydrase (CA) family of enzymes.[3][4] Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis. Their involvement in pathological conditions such as glaucoma, epilepsy, and particularly cancer has made them a significant target for drug development.[1][3]
Specifically, the tumor-associated isoforms CA IX and CA XII are highly expressed in many types of cancers in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor progression, and metastasis.[5] Therefore, the inhibition of these isoforms is a key strategy in modern anticancer drug design.
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound and related sulfonamides on carbonic anhydrase activity.
Data Presentation: Inhibitory Activity of Benzenesulfonamide (B165840) Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 4-Chloro-2-mercapto-5-methyl-benzenesulfonamide derivative 1 | >10000 | 214 | 47.5 | 569 |
| 4-Chloro-2-mercapto-5-methyl-benzenesulfonamide derivative 2 | 2700 | 2.4 | 1.4 | 1.7 |
| Benzenesulfonamide-triazole conjugate 1 | 98.6 | 7.5 | 5.8 | 39.4 |
| Benzenesulfonamide-triazole conjugate 2 | 7651 | 121 | 8.9 | 10.2 |
Note: The data presented are for illustrative purposes, showcasing the range of inhibitory activities observed for benzenesulfonamide derivatives against different carbonic anhydrase isoforms.[3][6]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to screen for and characterize carbonic anhydrase inhibitors based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound or other test inhibitors
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a stock solution of p-NPA (e.g., 10 mM in DMSO).
-
Prepare a working solution of the CA enzyme in Assay Buffer. The final concentration in the well should be in the linear range of the assay.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in triplicate:
-
160 µL of Assay Buffer
-
20 µL of inhibitor solution (or DMSO for control)
-
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Determination of Inhibition Constant (Kᵢ)
To determine the mechanism of inhibition and the inhibition constant (Kᵢ), kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure for the in vitro inhibition assay.
-
Perform the assay with multiple fixed concentrations of the inhibitor and a range of substrate (p-NPA) concentrations for each inhibitor concentration.
-
Measure the initial reaction rates (V₀).
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Kᵢ value using appropriate equations derived from the Lineweaver-Burk plots or by non-linear regression analysis of the raw data.
Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia and Acidosis
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analytical Detection of Sulfonamides
Introduction
Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary medicine for treating and preventing bacterial infections and as growth promoters.[1][2] The widespread use of these compounds has led to concerns about the presence of their residues in food products of animal origin, such as milk, meat, eggs, and honey, as well as their potential to contaminate environmental water sources.[2][3] These residues can pose health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[4] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various matrices.[2][5]
Accurate and reliable analytical methods are crucial for monitoring sulfonamide levels to ensure food safety and environmental protection.[2] This document provides detailed application notes and protocols for the determination of sulfonamides using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Chromatographic Methods
Chromatographic techniques are the most widely used methods for the detection and quantification of sulfonamides due to their high sensitivity, specificity, and ability to analyze multiple compounds simultaneously.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for routine analysis of sulfonamides in various samples.[1] The method involves separating the target analytes on a chromatographic column followed by detection using a UV-Vis spectrophotometer.
References
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using LC-MS to Analyse Sulfonamides in Food Grade Honey | Technology Networks [technologynetworks.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Preparation of 5-Amino-2-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzenesulfonamide is a versatile chemical intermediate, playing a crucial role in the synthesis of various biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of therapeutic applications, including antimicrobial and anticancer activities. This document provides detailed application notes and experimental protocols for the preparation of notable this compound derivatives, with a particular focus on the synthesis of Pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor used in cancer therapy.
Key Applications of Derivatives
Derivatives of this compound are principally recognized for their utility as:
-
Anticancer Agents: The most prominent application is in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[1] Other novel benzenesulfonamide (B165840) derivatives have also been investigated for their anticancer properties, some of which exhibit inhibitory effects on carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
-
Antimicrobial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Derivatives incorporating this scaffold have been explored for their potential to inhibit bacterial growth.[2]
Experimental Protocols
This section details the synthetic procedures for key this compound derivatives.
Protocol 1: Synthesis of Pazopanib
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor. Its synthesis involves the coupling of this compound with a pyrimidine (B1678525) intermediate. The following protocol is a representative example of this synthesis.
Reaction Scheme:
Materials:
-
This compound
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
Concentrated Hydrochloric Acid
Procedure:
-
Charge a reaction flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and this compound (1.05 equivalents).[3]
-
Add ethanol to the flask to serve as the solvent.[3]
-
Add a few drops (3-4) of concentrated hydrochloric acid to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction, cool the mixture to allow for the crystallization of the product.[3]
-
Collect the product crystals by filtration.[3]
-
Wash the collected crystals with ethanol.[3]
-
Dry the product to afford Pazopanib hydrochloride as an off-white powder.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [3] |
| Purity (LC) | 98.4% | [3] |
Protocol 2: Synthesis of a Novel 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide Intermediate
This protocol describes the synthesis of a key intermediate used in an alternative route for Pazopanib synthesis.
Reaction Scheme:
Materials:
-
This compound (20 gm)
-
2,4-dichloropyrimidine (B19661) (44 gm)
-
Sodium bicarbonate (36 gm)
-
Ethanol (208 ml)
-
Tetrahydrofuran (52 ml)
-
Ethyl acetate (B1210297) (100 ml)
Procedure:
-
To a mixture of this compound in ethanol and tetrahydrofuran, add 2,4-dichloropyrimidine and sodium bicarbonate at room temperature.[4]
-
Heat the contents to 70-75°C and maintain for 13 hours.[4]
-
Cool the reaction mass to 10°C and maintain for 2 hours.[4]
-
Isolate the crude product and add ethyl acetate.[4]
-
Stir for 1 hour and filter.[4]
-
Dry the resulting solid to obtain 15.5 gm of 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 48% | [5] |
Signaling Pathway: Mechanism of Action of Pazopanib
Pazopanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7] By inhibiting these receptors, Pazopanib blocks the signaling pathways that lead to tumor angiogenesis (the formation of new blood vessels) and cell proliferation, thereby restricting tumor growth.[8][9]
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Synthetic Workflow Overview
The general synthetic strategy for producing this compound derivatives, exemplified by the synthesis of Pazopanib, often involves a multi-step process. A common starting material is p-nitrotoluene, which undergoes sulfonation, amidation, and reduction to yield the core intermediate, this compound. This intermediate is then coupled with a suitable heterocyclic compound to generate the final derivative.
Caption: General synthetic workflow for derivatives.
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 4. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: 5-Amino-2-methylbenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the medicinal chemistry applications of 5-Amino-2-methylbenzenesulfonamide, a versatile building block in drug discovery and development. The document covers its primary application as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib (B1684535), as well as its potential utility in the development of carbonic anhydrase inhibitors and antimicrobial agents.
Application as a Key Intermediate in the Synthesis of Kinase Inhibitors: The Case of Pazopanib
This compound is a crucial starting material for the synthesis of Pazopanib, a potent oral angiogenesis inhibitor.[1] Pazopanib targets multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][3] Its inhibitory action on these kinases blocks tumor growth and angiogenesis.[1]
Logical Workflow for Pazopanib Synthesis and Evaluation
Caption: Synthetic and evaluative workflow for Pazopanib.
Quantitative Data: Pazopanib Kinase Inhibition Profile
The inhibitory activity of Pazopanib against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in cell-free assays.
| Kinase Target | IC50 (nM) | Reference |
| VEGFR-1 | 15 | [3] |
| VEGFR-2 | 30 | [1][3] |
| VEGFR-3 | 7 | [3] |
| PDGFR-α | 73 | [3] |
| PDGFR-β | 215 | [3] |
| c-Kit | 48 | [3] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes the determination of the IC50 value of a compound, such as Pazopanib, against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 with distilled water.
-
Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add Test Compounds: Add 5 µL of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., 1x Kinase Buffer with DMSO).
-
Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Initiate Reaction: Incubate the plate at 30°C for 45 minutes.
-
Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent to each well.
-
Incubate: Cover the plate and incubate at room temperature for 15 minutes.
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[4]
Signaling Pathway: VEGFR and PDGFR Inhibition by Pazopanib
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Application in the Development of Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established zinc-binding group, making it a key pharmacophore for the development of carbonic anhydrase (CA) inhibitors. While specific examples starting directly from this compound are not extensively documented in readily available literature, its structure makes it a viable scaffold for synthesizing novel CA inhibitors. These inhibitors have therapeutic applications in glaucoma, epilepsy, and as anticancer agents.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Various Sulfonamides
The following table presents the inhibition constants (Ki) for a selection of benzenesulfonamide (B165840) derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the potential for this class of compounds, to which derivatives of this compound would belong.
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Pyrazoline-substituted benzenesulfonamides | 316.7 - 533.1 | 412.5 - 624.6 | - | - | [5] |
| Phthalimide-substituted benzenesulfonamides | 159 - 444 | 2.4 - 4515 | - | - | [6] |
| Imide-substituted sulfonamides | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase using its esterase activity.
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II)
-
Tris-SO4 buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)
-
Test compound (dissolved in 1% DMSO)
-
p-Nitrophenyl acetate (B1210297) (substrate)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 60 µL of Tris-SO4 buffer, 10 µL of the test compound solution (0.5 mM), and 10 µL of the CA enzyme solution (50 U).
-
Pre-incubation: Mix the contents and pre-incubate at 25°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution.
-
Measurement: Monitor the hydrolysis of p-nitrophenyl acetate by measuring the absorbance of the product, p-nitrophenol, at a specific wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.[4]
Application in the Development of Antimicrobial Agents
The sulfonamide group is a cornerstone of antibacterial therapy, acting as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[8] this compound, as a sulfonamide-containing molecule, can serve as a precursor for the synthesis of novel antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Sulfonamide Derivatives
The following table provides examples of MIC values for sulfonamide derivatives against various bacterial strains, demonstrating the potential antibacterial efficacy of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 5a | E. coli | 7.81 | [8] |
| Sulfonamide Derivative 9a | E. coli | 7.81 | [8] |
| Fluorinated pyridine (B92270) derivative | Various | 1.95 - 15.63 | [9] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a potential antimicrobial agent.[10][11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Test compound (serially diluted)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: Perform two-fold serial dilutions of the test compound in CAMHB in a 96-well microtiter plate. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Caption: Sulfonamides inhibit bacterial folic acid synthesis.
References
- 1. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of 5-Amino-2-methylbenzenesulfonamide in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5-Amino-2-methylbenzenesulfonamide, a sulfonamide antibiotic, in antibacterial research. This document includes its mechanism of action, protocols for its synthesis and for evaluating its antibacterial efficacy, and representative data.
Introduction
This compound is a member of the sulfonamide class of synthetic antimicrobial agents.[1] Like other sulfonamides, its antibacterial activity stems from its ability to act as a competitive inhibitor of a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. By disrupting its production, this compound effectively halts bacterial growth and replication. This compound serves as a valuable tool in antibacterial research and as a potential lead compound for the development of new antimicrobial drugs.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This pathway is absent in humans, who obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides against bacteria.
The pathway can be summarized as follows:
-
Pteridine Precursor + para-Aminobenzoic Acid (PABA) → Dihydropteroic Acid (catalyzed by Dihydropteroate Synthase)
-
Dihydropteroic Acid + Glutamate → Dihydrofolic Acid
-
Dihydrofolic Acid → Tetrahydrofolic Acid (catalyzed by Dihydrofolate Reductase)
This compound is a structural analog of para-aminobenzoic acid (PABA). Due to this structural similarity, it can bind to the active site of DHPS, preventing PABA from binding and thereby inhibiting the synthesis of dihydropteroic acid. This disruption of the folic acid pathway ultimately leads to a bacteriostatic effect, where bacterial growth is inhibited.
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.
Data Presentation
The following tables present hypothetical data on the antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to demonstrate how to structure and present experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | >256 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 128 |
Table 2: Zone of Inhibition for this compound (50 µg disc)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Escherichia coli ATCC 25922 | Gram-Negative | 15 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 0 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 18 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 12 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
p-Nitrotoluene
-
Chlorosulfonic acid
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Ammonia (B1221849) solution
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (or other suitable solvent for hydrogenation)
-
Hydrogen gas supply
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Step 1: Sulfonation of p-Nitrotoluene [2]
-
In a fume hood, dissolve p-nitrotoluene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 2: Amination of 2-Methyl-5-nitrobenzenesulfonyl Chloride
-
Dissolve the 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-methyl-5-nitrobenzenesulfonamide (B103893).
Step 3: Reduction of the Nitro Group [2]
-
In a hydrogenation vessel, dissolve the 2-methyl-5-nitrobenzenesulfonamide in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no compound), and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Determination of Antibacterial Activity by Agar Well Diffusion
This protocol outlines the agar well diffusion method to assess the antibacterial activity of this compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to create wells in the agar.
-
Compound Addition: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL in a suitable solvent). Pipette a fixed volume (e.g., 50-100 µL) of the solution into each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Conclusion
This compound is a representative sulfonamide antibiotic that serves as an excellent model compound for studying the inhibition of bacterial folic acid synthesis. The protocols provided herein offer standardized methods for its synthesis and for the evaluation of its antibacterial properties. Researchers can adapt these protocols to investigate the activity of this and other sulfonamide derivatives against a wide range of bacterial pathogens, contributing to the ongoing efforts in the discovery and development of new antimicrobial agents.
References
Application Notes: 5-Amino-2-methylbenzenesulfonamide as a Versatile Building Block in Drug Discovery
Introduction
5-Amino-2-methylbenzenesulfonamide is a key chemical intermediate primarily recognized for its role in the synthesis of multi-targeted tyrosine kinase inhibitors. Its bifunctional nature, featuring both a nucleophilic amino group and a sulfonamide moiety, makes it a valuable scaffold for constructing complex bioactive molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on utilizing this compound as a building block, with a particular focus on the synthesis of the anticancer drug, Pazopanib (B1684535).
Chemical Properties and Reactivity
This compound is a white to light yellow crystalline solid. The aromatic amino group is a key reactive site for nucleophilic substitution reactions, readily participating in couplings with electrophilic partners such as halogenated heterocycles. The sulfonamide group, while generally stable, can participate in hydrogen bonding and may influence the solubility and pharmacokinetic properties of the final compound.
Key Applications:
-
Synthesis of Pazopanib: The most prominent application of this compound is as a crucial precursor in the multi-step synthesis of Pazopanib, an oral angiogenesis inhibitor.[1][2] Pazopanib functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), key drivers of tumor angiogenesis.[1]
-
Development of Novel Kinase Inhibitors: The structural motif of this compound can be incorporated into novel compounds targeting various protein kinases implicated in cancer and other diseases.
-
Antibacterial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs, where it acts by inhibiting folic acid synthesis.[3] While this specific compound is not a primary antibiotic, its scaffold can be used to design new antibacterial agents.
Data Presentation
The following tables summarize quantitative data for key synthetic steps involving this compound in the synthesis of Pazopanib.
Table 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2,4-dichloropyrimidine (B19661) | Ethanol (B145695)/THF | Sodium bicarbonate | 70-75 | 13 | 48 | [1][4] |
Table 2: Synthesis of Pazopanib Hydrochloride
| Reactant 1 | Reactant 2 | Solvent | Acid | Temperature | Time (h) | Yield (% w/w) | Reference |
| N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | This compound | Isopropyl alcohol | 4M HCl in Isopropyl alcohol | Reflux | 10-12 | 97 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine.
Materials:
-
This compound (20 g)
-
2,4-dichloropyrimidine (44 g)
-
Sodium bicarbonate (36 g)
-
Ethanol (208 ml)
-
Tetrahydrofuran (B95107) (THF) (52 ml)
-
Ethyl acetate (B1210297) (100 ml)
Procedure:
-
To a mixture of this compound (20 g) in ethanol (208 ml) and tetrahydrofuran (52 ml), add 2,4-dichloropyrimidine (44 g) and sodium bicarbonate (36 g) at room temperature.[4]
-
Heat the reaction mixture to 70-75 °C and maintain for 13 hours.[4]
-
Cool the reaction mass to 10 °C and maintain for 2 hours.[4]
-
Filter the reaction mixture and wash the solid with water.
-
Concentrate the filtrate under reduced pressure to obtain a residual mass.
-
To the residual mass, add ethyl acetate (100 ml) and stir for 1 hour.[4]
-
Filter the solid, wash with ethyl acetate, and dry to yield 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (yield: 15.5 g).[4]
Protocol 2: Synthesis of Pazopanib Hydrochloride
This protocol details the final coupling step to produce Pazopanib hydrochloride.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (90 g, 0.312 mol)
-
This compound (64.07 g, 0.344 mol)
-
Isopropyl alcohol (900 ml)
-
4M Hydrochloric acid solution in isopropyl alcohol (1.56 ml, 6.25 mmol)
Procedure:
-
To a suspension of N-(2-chloropyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine (90 g) and this compound (64.07 g) in isopropyl alcohol (900 ml), add 4M hydrochloric acid solution in isopropyl alcohol (1.56 ml).[5]
-
Heat the reaction mixture to reflux temperature and maintain for 10 to 12 hours.[5]
-
Cool the reaction mixture to 25 °C.[5]
-
Stir the mixture at 25-30 °C for 30 minutes.[5]
-
Filter the solid.[5]
-
Wash the wet solid with isopropyl alcohol (2 x 180 ml).[5]
-
Dry the solid under vacuum at 45-50 °C for 12 hours to afford Pazopanib hydrochloride as a light brown solid (Yield: 97% w/w).[5]
Visualizations
Signaling Pathway of Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and growth, primarily the VEGFR and PDGFR pathways.
Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.
Experimental Workflow: Synthesis of Pazopanib
The following diagram illustrates the key steps in the synthesis of Pazopanib, highlighting the role of this compound.
Caption: Key steps in the synthesis of Pazopanib.
Logical Relationship: Role of this compound
This diagram shows the logical relationship of this compound as a building block in the broader context of drug development.
Caption: Role as a building block in drug development.
References
- 1. rroij.com [rroij.com]
- 2. This compound | 6973-09-7 [chemicalbook.com]
- 3. CAS 6973-09-7: this compound [cymitquimica.com]
- 4. US9150547B2 - Process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 5. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Amino-2-methylbenzenesulfonamide for Developing Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor-2 (VEGFR-2), is a primary regulator of angiogenesis and a validated target for anti-cancer therapies.[1][2][3] Small molecule inhibitors targeting VEGFR-2 have shown promise in clinical settings.[1][2][3]
The sulfonamide scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into a variety of therapeutic agents, including several VEGFR-2 inhibitors.[1][2][3] This has led to the exploration of novel sulfonamide derivatives as potential anti-angiogenic agents. 5-Amino-2-methylbenzenesulfonamide presents a valuable starting point for the development of new angiogenesis inhibitors due to its chemical tractability and the proven importance of the sulfonamide functional group in targeting key drivers of angiogenesis.
These application notes provide a comprehensive overview of the methodologies for synthesizing derivatives of this compound and for evaluating their anti-angiogenic potential through established in vitro and in vivo assays.
Synthesis of this compound Derivatives
A general method for the synthesis of N-substituted derivatives of this compound involves the reaction of the parent compound with various sulfonyl chlorides or by coupling with primary amines.
Protocol: General Synthesis of N-substituted this compound Derivatives
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (B109758) (30 mL).
-
Addition of Sulfonyl Chloride: To the solution, add an equimolar amount of the desired sulfonyl chloride (1 mmol).
-
Base Addition: After stirring for 10 minutes, add triethylamine (B128534) (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of sodium carbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final N-substituted sulfonamide derivative.
In Vitro Anti-Angiogenic Assays
A series of in vitro assays are essential for the initial screening and characterization of the anti-angiogenic activity of newly synthesized compounds.
Endothelial Cell Proliferation Assay
This assay assesses the ability of the test compounds to inhibit the proliferation of endothelial cells, a key step in angiogenesis.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.
-
Cell Attachment: Allow the cells to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of the compounds on the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.
-
Compound Treatment: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of compounds to inhibit the migration of endothelial cells, another crucial process in angiogenesis.
Protocol:
-
Cell Monolayer: Grow HUVECs to confluence in a 24-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds.
-
Imaging: Capture images of the wound at time 0 and after a defined period (e.g., 12-24 hours).
-
Analysis: Measure the closure of the wound over time. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.
Illustrative Quantitative Data
The following table summarizes hypothetical data for a series of this compound derivatives (Compounds A-C) evaluated in the in vitro assays described above. Sunitinib is included as a reference compound.
| Compound | Endothelial Cell Proliferation (IC50, µM) | Tube Formation Inhibition (% at 10 µM) | Cell Migration Inhibition (% at 10 µM) |
| Compound A | 5.2 | 65 | 45 |
| Compound B | 1.8 | 85 | 70 |
| Compound C | 12.5 | 30 | 20 |
| Sunitinib | 0.5 | 95 | 90 |
In Vivo Angiogenesis Assays
Promising compounds from in vitro screening should be further evaluated in in vivo models to confirm their anti-angiogenic activity in a more complex biological system.
Matrigel Plug Assay
This assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Protocol:
-
Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision: Excise the Matrigel plug.
-
Analysis: Quantify the extent of angiogenesis by measuring the hemoglobin content of the plug or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model to study angiogenesis in a living embryo.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Compound Application: Apply a sterile filter paper disc saturated with the test compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Observation and Quantification: Observe the CAM for changes in blood vessel formation around the filter disc. Quantify the angiogenic response by counting the number of blood vessels converging towards the disc.
Illustrative In Vivo Data
The following table presents hypothetical data for the most potent derivative from the in vitro screen (Compound B) in the in vivo assays.
| Compound | Matrigel Plug Hemoglobin Content (µ g/plug ) | CAM Assay (Vessel Inhibition %) |
| Vehicle Control | 150 | 0 |
| Compound B (10 mg/kg) | 65 | 60 |
| Sunitinib (10 mg/kg) | 40 | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel angiogenesis inhibitors.
References
Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-5-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-methyl-5-aminobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The primary synthetic route described involves a two-step process commencing with the chlorosulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride, followed by a one-pot catalytic hydrogenation and amidation to afford the final product. An alternative amidation protocol for the intermediate sulfonyl chloride is also presented. This guide includes comprehensive experimental procedures, characterization data, and a summary of quantitative parameters to ensure reproducibility and aid in research and development.
Chemical Profile and Quantitative Data
A summary of the key chemical intermediates and the final product, along with their relevant quantitative data, is presented in Table 1.
Table 1: Summary of Chemical Properties and Data
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| p-Nitrotoluene | C₇H₇NO₂ | 137.14 | 51-54 | ≥98 | |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | C₇H₆ClNO₄S | 235.64 | 41-45[1] | ≥97[1] | |
| 2-Methyl-5-nitrobenzenesulfonamide (B103893) | C₇H₈N₂O₄S | 216.21 | 197-199[2] | ≥97[3] | |
| 2-Methyl-5-aminobenzenesulfonamide | C₇H₁₀N₂O₂S | 186.23 | 163-164 | >98 |
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 2-methyl-5-aminobenzenesulfonamide.
Detailed Experimental Protocols
Protocol 1: Primary Synthesis via Catalytic Hydrogenation
This protocol is adapted from the process described in patent CN107805212B.[4]
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
-
Reaction Setup: In a well-ventilated fume hood, equip a four-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas scrubber for acidic vapors.
-
Charging Reactants: Charge the flask with an organic solvent (e.g., dichloromethane (B109758) or chlorobenzene) and p-nitrotoluene. Begin stirring at 800-1000 rpm.
-
Chlorosulfonation: Carefully add chlorosulfonic acid dropwise from the dropping funnel. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be between 1:1.2 and 1:1.5.[4]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 100-150°C.[5] Maintain the reaction at this temperature with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Cautiously add water (0.3-0.4 times the volume of the organic solvent used) and stir.[4] Transfer the mixture to a separatory funnel and wash the organic layer with water two to three times.[4]
-
Isolation of Intermediate: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain 2-methyl-5-nitrobenzenesulfonyl chloride as an oily or solid product.
Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide
-
Reaction Setup: Transfer the crude 2-methyl-5-nitrobenzenesulfonyl chloride from Step 1 into a high-pressure hydrogenation reactor (autoclave).
-
Charging Reactants: To the reactor, add an organic solvent (e.g., methanol (B129727) or ethanol), ammonia water, and a suitable hydrogenation catalyst. Common catalysts for this type of reduction include Palladium on carbon (Pd/C) or Raney Nickel.[6][7][8]
-
Hydrogenation and Amidation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 0.1-2.0 MPa and heat the mixture to a temperature between 0-150°C.[5] The reaction is typically carried out for 3-24 hours with efficient stirring.[5]
-
Workup: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water (0.3-0.4 times the volume of the organic solvent) two to three times.[5] Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield light yellow crystals of 2-methyl-5-aminobenzenesulfonamide.
Protocol 2: Alternative Amidation using Ammonium (B1175870) Carbonate
This protocol provides an alternative, non-hydrogenation method for the conversion of the intermediate to 2-methyl-5-nitrobenzenesulfonamide, which can then be reduced in a separate step.
Step 2a: Synthesis of 2-Methyl-5-nitrobenzenesulfonamide
-
Reaction Setup: In a fume hood, place 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 mmol, 2.36 g) and ammonium carbonate (10.0 g) in a china dish.[9]
-
Reaction: Gently heat the well-ground mixture. Continue heating until the characteristic odor of the sulfonyl chloride is no longer detectable.[9]
-
Workup and Purification: Cool the reaction mixture to room temperature. Wash the solid residue with water.[9]
-
Recrystallization: Recrystallize the crude product from methanol to obtain pure 2-methyl-5-nitrobenzenesulfonamide.[9]
Step 2b: Reduction of 2-Methyl-5-nitrobenzenesulfonamide
The resulting 2-methyl-5-nitrobenzenesulfonamide can be reduced to the final product using various established methods for nitro group reduction, such as catalytic hydrogenation (using H₂/Pd/C or Raney Nickel) or chemical reduction (e.g., with SnCl₂ in ethanol).[5]
Characterization Data
The final product, 2-methyl-5-aminobenzenesulfonamide, can be characterized by the following spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, an amino group (NH₂), a sulfonamide group (SO₂NH₂), and a methyl group (CH₃). The chemical shifts for aromatic protons would be in the range of δ 6.5-7.5 ppm. The methyl protons would appear as a singlet around δ 2.2-2.5 ppm. The amino and sulfonamide protons would appear as broad singlets.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would include aromatic carbons in the range of δ 110-150 ppm and a methyl carbon signal around δ 20-25 ppm.
-
IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the amino and sulfonamide groups (typically in the range of 3200-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹), and C-H stretching of the aromatic ring and methyl group.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
p-Nitrotoluene is a toxic and combustible solid. Avoid inhalation of dust and contact with skin.
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C). Ensure the equipment is properly rated for the intended pressure and temperature, and follow all safety procedures for handling hydrogen and pyrophoric materials.
-
All organic solvents are flammable and should be handled with care, away from ignition sources.
This comprehensive guide should facilitate the successful and safe laboratory preparation of 2-methyl-5-aminobenzenesulfonamide for research and development purposes.
References
- 1. 2-メチル-5-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. scienceopen.com [scienceopen.com]
- 6. acs.org [acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Amino-2-methylbenzenesulfonamide in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylbenzenesulfonamide is a versatile primary aromatic amine that serves as a key building block in the synthesis of a variety of azo dyes. Its chemical structure, featuring both an amino group amenable to diazotization and a sulfonamide moiety, allows for the creation of dyes with desirable properties such as water solubility and the potential for biological activity. These characteristics make the resulting dyes relevant for applications in textiles, as biological stains, and as potential therapeutic or diagnostic agents in drug development.[1][2]
This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component, along with tabulated quantitative data and illustrations of the synthetic pathways and experimental workflows.
Core Principles of Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction mechanism:
-
Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[3][4] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and aromatic amines.[5] The diazonium ion attacks the activated aromatic ring of the coupling component to form a stable azo compound, characterized by the -N=N- linkage which acts as a chromophore, imparting color to the molecule.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye, Orange II, using this compound and 2-naphthol (B1666908).
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol is adapted from standard procedures for the synthesis of azo dyes.[3][6]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (beta-Naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL, 500 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH indicator paper
-
Standard laboratory glassware (graduated cylinders, pipettes)
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.86 g (0.01 mol) of this compound in 50 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution of the amine hydrochloride is formed.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly, add the sodium nitrite solution dropwise to the cold amine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting clear solution contains the diazonium salt.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored orange-red precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Acidify the mixture to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid to ensure complete precipitation of the dye.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
Part C: Purification of the Azo Dye
-
Transfer the crude dye to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the dye.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified dye crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified dye in a desiccator.
Quantitative Data
The following tables summarize typical quantitative data for azo dyes synthesized from sulfonamide derivatives. The data for "Representative Sulfonamide-Azo Dye (Orange II)" is based on the expected product from the protocol above, with values being representative of this class of dyes.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 0.01 mol | [3][6] |
| 2-Naphthol | 0.01 mol | [3][6] |
| Sodium Nitrite | 0.011 mol | [3][6] |
| Hydrochloric Acid (conc.) | ~2.5-3.0 mL | [3][6] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | [3][4] |
| Coupling Temperature | 0-5 °C | [3][4] |
| Product | ||
| Representative Sulfonamide-Azo Dye (Orange II) | ||
| Theoretical Yield | ~3.4 g | Calculated |
| Typical Experimental Yield | 85-95% | [7] |
Table 2: Spectroscopic and Physical Properties of a Representative Sulfonamide-Azo Dye
| Property | Value | Reference |
| Appearance | Orange-red crystalline powder | [8] |
| Melting Point (°C) | >250 (decomposes) | [9] |
| UV-Vis Spectroscopy | ||
| Solvent | Ethanol | |
| λmax (nm) | ~484 | |
| Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | ~25,000 | |
| Infrared (IR) Spectroscopy (cm⁻¹) | ||
| O-H stretch | ~3450 (broad) | [8] |
| N-H stretch (sulfonamide) | ~3300, ~3200 | [10] |
| C-H stretch (aromatic) | ~3100-3000 | [8] |
| N=N stretch (azo) | ~1450-1400 | [4] |
| S=O stretch (sulfonamide) | ~1350, ~1160 | [4] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| Aromatic protons | 6.8 - 8.5 (m) | [8] |
| -OH proton | ~10-12 (broad s) | [8] |
| -SO₂NH₂ protons | ~7.5 (s) | [10] |
| -CH₃ protons | ~2.5 (s) | [10] |
| Mass Spectrometry (m/z) | ||
| [M+H]⁺ | Expected ~344.08 | Calculated |
Mandatory Visualizations
Diagram 1: General Synthesis Pathway of an Azo Dye
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Applications in Research and Drug Development
Azo dyes derived from sulfonamides are of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the sulfonamide functional group.[2]
-
Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs. Azo dyes incorporating this group have been investigated as potential antimicrobial agents.[1] The mechanism of action is believed to involve the inhibition of folic acid synthesis in bacteria.
-
Anticancer and Other Therapeutic Applications: Aromatic azo compounds have been explored for their potential in cancer chemotherapy. The azo linkage can be susceptible to reductive cleavage by enzymes in the body, which can be exploited for targeted drug delivery, for instance, to the colon where reductive enzymes are abundant.
-
Biological Stains and Probes: The intense color of azo dyes makes them suitable for use as biological stains in histology and microscopy to visualize cellular components.[11] Furthermore, the synthesis of fluorescent sulfonamide derivatives suggests the potential for developing novel fluorescent probes for cellular imaging and tracking of biological processes.[10] While specific applications of dyes from this compound as stains or probes are not extensively documented, their structural similarity to known biologically active sulfonamides makes them promising candidates for further investigation in these areas.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a diverse range of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of intensely colored compounds. The presence of the sulfonamide group not only influences the physical properties of the dyes, such as solubility, but also opens up avenues for their application in the fields of medicinal chemistry and biological imaging. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of these versatile molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. journalijar.com [journalijar.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-Amino-2-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a three-step process starting from p-toluidine (B81030) (2-methylaniline). The key steps are:
-
N-Acetylation: Protection of the amino group of p-toluidine to form N-acetyl-p-toluidine.
-
Chlorosulfonation: Reaction of N-acetyl-p-toluidine with chlorosulfonic acid to yield 4-acetylamino-3-methylbenzenesulfonyl chloride.
-
Ammonolysis and Hydrolysis: Treatment with ammonia (B1221849) to form the sulfonamide, followed by hydrolysis of the acetyl group to give the final product, this compound.
An alternative route starts with p-nitrotoluene, involving sulfonation, amination, and then reduction of the nitro group.[1]
Q2: Why is the amino group in p-toluidine protected before chlorosulfonation?
A2: The amino group is protected, typically by acetylation, to prevent side reactions during the electrophilic aromatic substitution (chlorosulfonation). A free amino group is highly activating and can lead to multiple sulfonations or oxidation under the harsh conditions of the reaction.
Q3: What are the critical safety precautions to take during the chlorosulfonation step?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance. The reaction is exothermic and releases hydrogen chloride (HCl) gas. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Add the chlorosulfonic acid slowly and in a controlled manner to the reaction mixture, which should be cooled in an ice bath to manage the temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.
Q5: What are some common methods for the final purification of this compound?
A5: The crude product can be purified by recrystallization, often from an ethanol-water mixture.[3] The product can also be washed with water to remove impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorosulfonation Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration. Monitor the reaction's completion using TLC. |
| Degradation of Product | Maintain a low temperature (0-5 °C) during the addition of chlorosulfonic acid to prevent product degradation due to the exothermic nature of the reaction. |
| Moisture in Reaction | Use anhydrous solvents and reagents, as chlorosulfonic acid reacts violently with water, which can reduce its effectiveness. |
| Incorrect Stoichiometry | Use an appropriate excess of chlorosulfonic acid to ensure complete conversion of the starting material. |
Issue 2: Formation of Impurities During Ammonolysis
| Potential Cause | Troubleshooting Action |
| Hydrolysis of Sulfonyl Chloride | Add the sulfonyl chloride intermediate to the ammonia solution slowly and at a low temperature to minimize the competing hydrolysis reaction. |
| Di-sulfonylation | Using a sufficient excess of ammonia can help to prevent the formation of di-sulfonylated byproducts.[4] |
| Incomplete Reaction | Allow the reaction to stir for an adequate amount of time at room temperature to ensure complete conversion to the sulfonamide. |
Issue 3: Low Yield After Nitro Group Reduction (for p-nitrotoluene route)
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivation | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. The presence of impurities can poison the catalyst. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, maintain the recommended hydrogen pressure throughout the reaction. |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[4] |
| Side Reactions | Using a selective reducing agent and optimized conditions can minimize side reactions. Catalytic hydrogenation is often preferred over metal/acid reductions to avoid the formation of organometallic byproducts and environmental pollution from heavy metals like tin.[1] |
Experimental Protocols
Protocol 1: Synthesis via N-Acetylation, Chlorosulfonation, and Ammonolysis/Hydrolysis
Step 1: N-Acetylation of p-Toluidine
-
Dissolve p-toluidine in glacial acetic acid.
-
Add acetic anhydride (B1165640) dropwise while stirring.
-
Heat the mixture under reflux for 2 hours.
-
Pour the cooled reaction mixture into ice-cold water to precipitate N-acetyl-p-toluidine.
-
Filter, wash with cold water, and dry the product.
Step 2: Chlorosulfonation of N-acetyl-p-toluidine
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet, place the dried N-acetyl-p-toluidine.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetylamino-3-methylbenzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and use it immediately in the next step.
Step 3: Ammonolysis and Hydrolysis
-
Add the crude 4-acetylamino-3-methylbenzenesulfonyl chloride portion-wise to an ice-cold concentrated ammonia solution.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Acidify the solution with dilute hydrochloric acid to precipitate the N-acetylated sulfonamide.
-
Filter and wash the precipitate.
-
Boil the N-acetylated sulfonamide with dilute sulfuric acid or hydrochloric acid to hydrolyze the acetyl group.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the final product, this compound.[3]
-
Filter, wash with water, and recrystallize from an ethanol-water mixture.
Visualizations
Caption: Alternative synthetic routes to this compound.
References
Technical Support Center: Purification of 5-Amino-2-methylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 5-Amino-2-methylbenzenesulfonamide. This compound is a key intermediate in the synthesis of pharmaceuticals like Pazopanib, making its purity crucial for subsequent reactions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in my crude this compound?
A1: Impurities largely depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as p-nitrotoluene.[3]
-
Intermediates: The precursor 2-methyl-5-nitrobenzenesulfonyl chloride from the sulfonation step.[3]
-
Side-Reaction Products: Byproducts from the hydrogenation or sulfonation stages, although a well-controlled hydrogenation reaction should yield few byproducts.[3]
-
Residual Solvents: Solvents used during the synthesis and work-up.
Q2: My product is a yellow or brown solid, but the literature reports a white or off-white crystal. How can I improve the color?
A2: Discoloration is often due to residual nitro-intermediates or oxidation of the amino group.
-
Recrystallization: This is the most effective method. Ethanol (B145695) is a commonly used solvent for producing high-purity crystals.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: My recovery yield is very low after recrystallization. What are the likely causes and solutions?
A3: Low yield is a common problem in recrystallization. Consider the following:
-
Excess Solvent: Using too much solvent is the most frequent cause, as a significant amount of the product will remain in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Premature Crystallization: The product may crystallize on the filter paper or funnel during hot filtration. Solution: Use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for the compound when hot and very low solubility when cold. Solution: If the yield is poor, you may need to screen for a different solvent or consider a mixed-solvent system.
-
Rapid Cooling: Cooling the solution too quickly can trap impurities and lead to smaller, less-pure crystals. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]
Q4: Instead of forming crystals, my product "oils out" into a liquid during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when high impurity levels depress the melting point.[5]
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to boiling and add more solvent until the oil fully dissolves.[4]
-
Lower the Crystallization Temperature: Try a solvent with a lower boiling point.
-
Change Solvent System: A mixed solvent system can be effective. Dissolve the compound in a "good" solvent (like methanol) and add a "poor" solvent (like water) dropwise at boiling until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify it before cooling.
Q5: Which purification method should I choose: recrystallization or column chromatography?
A5: The choice depends on the impurity profile.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is "mostly pure." It is fast and efficient if a suitable solvent is found.
-
Column Chromatography is more powerful for separating complex mixtures, isomers, or when the product is an oil. It is also the preferred method when recrystallization fails to remove stubborn impurities. A patent for the preparation of this compound mentions the use of silica (B1680970) gel for purification.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6973-09-7 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂S | [6][7] |
| Molecular Weight | 186.23 g/mol | [2][6] |
| Appearance | White to light yellow/orange powder or crystal | [1][8] |
| Melting Point | 163-170 °C | [2][8][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [9] |
Table 2: Typical Purification Outcomes
| Parameter | Crude Product | Purified Product |
| Purity (Typical) | 90-95% | >98-99%[1][10] |
| Appearance | Yellow to brown solid | White to off-white crystalline solid[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying crude this compound that is mostly pure but contains colored impurities.
-
Dissolution: Place 5.0 g of the crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add approximately 20-25 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue adding ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. Note the total volume of solvent used.
-
(Optional: Decolorization) If the solution is colored, remove it from the heat, wait for boiling to cease, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution quickly to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for 30 minutes to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 5 mL).
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Column Chromatography
This protocol is for separating the target compound from significant impurities or when recrystallization is ineffective.
-
Stationary Phase: Silica gel (60-120 mesh). The amount should be about 30-50 times the weight of the crude product.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with a non-polar solvent like Hexane and gradually increase polarity with Ethyl Acetate. A good starting point for screening is a 7:3 mixture of Hexane:Ethyl Acetate. The ideal system gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel using the chosen eluent (slurry packing method is recommended).
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for selecting a purification method.
// Problems P1 [label="Low Yield", shape=ellipse, fillcolor="#FBBC05"]; P2 [label="Product 'Oils Out'", shape=ellipse, fillcolor="#FBBC05"]; P3 [label="Persistent Discoloration", shape=ellipse, fillcolor="#FBBC05"];
// Solutions S1a [label="Use minimum amount of hot solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1b [label="Ensure slow cooling", fillcolor="#34A853", fontcolor="#FFFFFF"]; S1c [label="Pre-heat filtration funnel", fillcolor="#34A853", fontcolor="#FFFFFF"];
S2a [label="Re-heat and add more solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2b [label="Switch to a lower-boiling solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2c [label="Use a solvent mixture (e.g., ethanol/water)", fillcolor="#34A853", fontcolor="#FFFFFF"];
S3a [label="Add activated charcoal during recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3b [label="Perform a second recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3c [label="Consider chromatography for stubborn impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Problem; Problem -> P1 [label="Poor Recovery"]; Problem -> P2 [label="No Crystals Form"]; Problem -> P3 [label="Product Not White"];
P1 -> S1a; P1 -> S1b; P1 -> S1c; P2 -> S2a; P2 -> S2b; P2 -> S2c; P3 -> S3a; P3 -> S3b; P3 -> S3c; }
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. This compound | 6973-09-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 5-Amino-2-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the prevalent synthetic route involving the sulfonation of p-nitrotoluene followed by the reduction of the nitro group.
Q1: During the sulfonation of p-nitrotoluene, my reaction mixture has turned dark, almost black. What is the likely cause and how can I avoid it?
A1: A dark or black reaction mixture during the sulfonation of p-nitrotoluene is often indicative of side reactions, such as charring or the formation of colored byproducts. This can be caused by several factors:
-
Excessively high reaction temperature: The sulfonation of p-nitrotoluene is an exothermic reaction. Poor temperature control can lead to localized overheating, causing decomposition of the starting material or product.
-
Concentrated sulfonating agent: Using a highly concentrated sulfonating agent, such as oleum (B3057394) with a high percentage of sulfur trioxide, can lead to aggressive, uncontrolled reactions and the formation of complex colored byproducts.
-
Presence of impurities: Impurities in the starting p-nitrotoluene can also contribute to discoloration.
Troubleshooting Steps:
-
Maintain strict temperature control: Ensure the reaction temperature is kept within the recommended range for the specific protocol being used. Utilize an efficient cooling system (e.g., ice bath) to manage the exotherm.
-
Controlled addition of sulfonating agent: Add the sulfonating agent slowly and in a controlled manner to the p-nitrotoluene to prevent a rapid increase in temperature.
-
Use appropriate concentration of sulfonating agent: Consider using a less concentrated sulfonating agent if charring is consistently an issue.
-
Ensure high purity of starting materials: Use p-nitrotoluene of high purity to minimize side reactions from contaminants.
Q2: My final product shows impurities that are difficult to remove by simple recrystallization. What are the likely isomeric byproducts from the sulfonation step?
A2: The sulfonation of p-nitrotoluene is generally directed to the position ortho to the methyl group due to steric hindrance and directing effects. However, the formation of isomeric sulfonic acid byproducts is possible. The primary byproduct of concern would be the thermodynamically favored, but kinetically slower forming isomer. While the desired product is 2-methyl-5-nitrobenzenesulfonic acid, other isomers can form, complicating the purification process.
Troubleshooting Steps:
-
Optimize reaction conditions: Lowering the reaction temperature can sometimes improve the selectivity of the sulfonation, favoring the desired kinetic product.
-
Analytical monitoring: Utilize analytical techniques such as HPLC or NMR to identify and quantify the isomeric impurities in your crude product. This will help in developing an appropriate purification strategy.
-
Purification techniques: If simple recrystallization is ineffective, consider column chromatography or fractional crystallization to separate the isomers.
Q3: After the reduction of the nitro group, I am observing byproducts that suggest incomplete reaction. What are these intermediates and how can I ensure complete conversion?
A3: The reduction of a nitro group to an amine proceeds through several intermediates. The presence of these in your final product indicates an incomplete reaction. The most common intermediates are the corresponding nitroso and hydroxylamine (B1172632) compounds.
Troubleshooting Steps:
-
Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the appropriate temperature to drive it to completion.
-
Stoichiometry of reducing agent: Use a sufficient excess of the reducing agent to ensure all the nitro compound is converted.
-
Catalyst activity (for catalytic hydrogenation): If using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, ensure the catalyst is active and not poisoned.[1] Use a fresh batch of catalyst if necessary.
-
pH of the reaction medium: The efficiency of some reducing agents is pH-dependent. Ensure the pH of your reaction is within the optimal range for the chosen reducing agent.
Q4: I am using a strong reducing agent like lithium aluminum hydride (LiAlH4) and getting unexpected colored byproducts. What could be happening?
A4: While powerful, strong reducing agents like LiAlH4 are not always suitable for the reduction of aromatic nitro compounds. In the case of aromatic nitro compounds, LiAlH4 can lead to the formation of azo compounds as byproducts, which are often colored.
Troubleshooting Steps:
-
Select a more appropriate reducing agent: For the reduction of aromatic nitro groups, milder and more selective reducing agents are often preferred. Common and effective choices include:
-
Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel).[1]
-
Metal/acid combinations (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH).
-
Tin(II) chloride (SnCl₂).
-
Summary of Potential Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound via the sulfonation of p-nitrotoluene and subsequent nitro group reduction.
| Synthesis Step | Potential Byproduct | Reason for Formation |
| Sulfonation of p-Nitrotoluene | Isomeric Nitrobenzenesulfonic Acids | Non-selective sulfonation at other positions on the aromatic ring. |
| p-Nitrotoluene-2-sulfonic acid anhydride | Reaction of the sulfonic acid product with the sulfonating agent.[2] | |
| Sulfones | Intermolecular dehydration of sulfonic acids at high temperatures. | |
| Colored/Charred materials | Decomposition of starting material or product due to excessive heat. | |
| Water-insoluble byproducts | Undesired side reactions leading to insoluble polymeric materials.[2] | |
| Nitro Group Reduction | Nitroso intermediates | Incomplete reduction of the nitro group. |
| Hydroxylamine intermediates | Incomplete reduction of the nitro group. | |
| Azo compounds | Use of overly strong or non-selective reducing agents like LiAlH4. |
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the following key steps:
Step 1: Sulfonation of p-Nitrotoluene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add p-nitrotoluene.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled and stirred p-nitrotoluene, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 2-4 hours).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by filtration and washed with cold water.
Step 2: Amidation
-
The crude 2-methyl-5-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated aqueous ammonia (B1221849) solution.
-
The mixture is stirred vigorously, and the temperature is maintained below 10°C.
-
After the addition, the mixture is stirred for an additional period (e.g., 1-2 hours) at room temperature.
-
The solid product, 2-methyl-5-nitrobenzenesulfonamide (B103893), is collected by filtration, washed with water, and dried.
Step 3: Reduction of the Nitro Group
-
The 2-methyl-5-nitrobenzenesulfonamide is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
A reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with Pd/C) is added.
-
If using a metal/acid system, the mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.
-
After completion, the reaction mixture is cooled and made basic with a suitable base (e.g., NaOH, Na₂CO₃) to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visual Troubleshooting Guide
The following diagram illustrates a troubleshooting workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.
References
5-Amino-2-methylbenzenesulfonamide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Amino-2-methylbenzenesulfonamide, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration)[1] | Minimizes degradation over time. |
| Atmosphere | Inert (e.g., Argon, Nitrogen)[2] | Prevents oxidation of the amino group. |
| Light | Keep in a dark place[2] | Protects against light-induced degradation. |
| Moisture | Store in a dry, tightly sealed container[1] | The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and reactivity.[2] |
Q2: What are the known stability characteristics of this compound?
This compound is generally a stable solid under recommended storage conditions. However, its stability can be influenced by several factors:
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to clumping and may impact weighing accuracy and stability in solution.[2]
-
pH Sensitivity: As a sulfonamide, its stability in solution is pH-dependent. Generally, sulfonamides are more stable in neutral to alkaline conditions and may be susceptible to hydrolysis under acidic conditions.
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air and light. This may result in a change in the material's color over time.
Q3: Are there any known incompatibilities for this compound?
While specific incompatibility data for this compound is limited, general knowledge of anilines and sulfonamides suggests avoiding strong oxidizing agents and highly acidic conditions. The amino group can react with various electrophiles, a consideration for designing synthetic routes.
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the this compound using a suitable analytical method such as HPLC or NMR.
-
Visual Inspection: A significant color change (e.g., from off-white to brown) may indicate degradation.
-
Proper Handling: Ensure the compound is handled under an inert atmosphere, especially when weighing and transferring, to minimize exposure to air and moisture.
-
-
-
Possible Cause 2: Reactivity of the amino group.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The amino group is a strong activating group for electrophilic aromatic substitution, which can lead to multiple substitutions or reactions at unintended positions. Consider protecting the amino group (e.g., through acetylation) to control reactivity in certain reactions.
-
Reaction Conditions: Carefully control reaction temperature and the stoichiometry of reagents to minimize side reactions.
-
-
Issue 2: Difficulty in dissolving the compound or precipitation from solution.
-
Possible Cause: Poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Selection: this compound has limited solubility in many common organic solvents. It is slightly soluble in DMSO and methanol.[2]
-
Gentle Heating: Gentle warming and sonication may aid in dissolution.
-
pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility, but be mindful of the potential for hydrolysis in acidic conditions.
-
-
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general guideline and should be optimized for your specific equipment and requirements.
-
Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Analysis: Inject the sample and a blank. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks in aged samples compared to a fresh sample would indicate degradation.
-
Visualizations
The following diagrams illustrate key concepts related to the handling and troubleshooting of this compound.
Caption: A logical workflow for troubleshooting inconsistent reaction outcomes.
Caption: Factors influencing the stability and the corresponding storage recommendations.
References
Troubleshooting low purity of 5-Amino-2-methylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity issues with 5-Amino-2-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of low purity in the synthesis of this compound?
Low purity in the synthesis of this compound can stem from several factors, primarily related to the two main synthetic routes: the sulfonation of p-toluidine (B81030) or the nitration of toluene (B28343) followed by reduction.
-
From p-Toluidine Sulfonation: The primary cause of impurity is the formation of the undesired isomeric product, 2-amino-5-methylbenzenesulfonic acid (p-toluidine-3-sulfonic acid). The reaction conditions, particularly temperature and the ratio of reactants, play a critical role in the regioselectivity of the sulfonation.
-
From p-Nitrotoluene Route: Impurities can arise from incomplete reduction of the nitro group, leading to the presence of residual 2-methyl-5-nitrobenzenesulfonamide (B103893) or intermediate reduction products like nitroso or hydroxylamine (B1172632) derivatives.
-
General Issues: Inadequate purification, side reactions during sulfonation (such as polysulfonation), or decomposition of starting materials or products can also contribute to lower purity.
Q2: My product shows a broad melting point range and an off-color. What could be the issue?
A broad melting point range is a classic indicator of impurities. The off-color (typically yellowish or brownish) can be due to the presence of residual starting materials, byproducts from the sulfonation or reduction steps, or degradation products.
Troubleshooting Steps:
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify the number of impurities.
-
Purification: Perform recrystallization. Based on literature, a mixture of ethanol (B145695) and water, or aqueous isopropanol, can be effective. The use of activated charcoal during recrystallization can help remove colored impurities.
-
Re-evaluate Reaction Conditions: If significant impurities are detected, review your reaction parameters. For the p-toluidine route, carefully control the temperature during the addition of the sulfonating agent. For the nitro route, ensure the reduction reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
Identifying unknown peaks requires a combination of understanding the reaction chemistry and analytical techniques.
Potential Impurities & Identification:
| Potential Impurity | Likely Source | Identification Notes |
| 2-Amino-5-methylbenzenesulfonic acid | Isomeric byproduct of p-toluidine sulfonation | This isomer will likely have a different retention time in reverse-phase HPLC. Mass spectrometry (LC-MS) can confirm the mass, which is identical to the desired product. |
| p-Toluidine | Unreacted starting material | Will have a significantly different retention time than the sulfonated products. |
| 2-Methyl-5-nitrobenzenesulfonamide | Incomplete reduction in the p-nitrotoluene route | This intermediate is more non-polar than the final amine product and will have a longer retention time in reverse-phase HPLC. |
| Polysulfonated byproducts | Harsh sulfonation conditions | These will be more polar and likely elute earlier in reverse-phase HPLC. |
Q4: How can I improve the yield and purity of my this compound synthesis?
Optimizing reaction conditions and purification procedures is key.
-
For the p-Toluidine Sulfonation Route:
-
Temperature Control: Maintain a low temperature (typically 10-55°C) during the addition of oleum (B3057394) or fuming sulfuric acid to favor the formation of the desired isomer.[1]
-
Stoichiometry: Use the correct molar ratios of p-toluidine to the sulfonating agent.
-
-
For the p-Nitrotoluene Reduction Route:
-
Catalyst and Reaction Time: Ensure the use of an active catalyst (e.g., Pd/C or Raney Nickel) and allow sufficient reaction time for the reduction to complete.[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting nitro compound.
-
-
Purification:
-
Recrystallization: A well-executed recrystallization is often the most effective way to improve purity. Experiment with different solvent systems if the initial choice is not effective.
-
Washing: Thoroughly wash the filtered product with cold solvent to remove residual impurities.
-
Experimental Protocols
Synthesis via Sulfonation of p-Toluidine (Generalized Protocol)
This protocol is a generalized procedure and may require optimization.
-
Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve p-toluidine in concentrated sulfuric acid. The molar ratio of sulfuric acid to p-toluidine should be between 1.5 and 10.
-
Sulfonation: Cool the solution to 10-40°C. Slowly add oleum (fuming sulfuric acid) dropwise while maintaining the temperature. The molar ratio of free SO₃ to p-toluidine should be between 1 and 3.
-
Reaction: After the addition is complete, continue stirring at a controlled temperature (e.g., 40-60°C) for 1-2 hours to complete the reaction.[1]
-
Precipitation: Carefully pour the reaction mixture into cold water or onto ice. The desired p-toluidine-2-sulfonic acid will precipitate.
-
Isolation: Filter the precipitate and wash it with cold water.
-
Amidation and Hydrolysis (if starting from acetylated p-toluidine): The sulfonic acid can be converted to the sulfonamide through standard procedures (e.g., conversion to the sulfonyl chloride followed by amidation). If an N-acetyl protecting group is used, it can be removed by acid hydrolysis.[3]
-
Purification: Recrystallize the crude this compound from a suitable solvent like aqueous ethanol or isopropanol.
Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., 70% isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low purity issues with this compound.
Caption: Troubleshooting workflow for low purity of this compound.
References
Optimizing reaction conditions for sulfonation of p-nitrotoluene
Technical Support Center: Sulfonation of p-Nitrotoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the sulfonation of p-nitrotoluene. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of p-nitrotoluene?
A1: The primary product is p-nitrotoluene-2-sulfonic acid (PNTOS or NTS).[1][2] This compound is a key intermediate in the synthesis of various dyes and fluorescent whitening agents.[1]
Q2: What are the most common sulfonating agents used for this reaction?
A2: The most common sulfonating agents are oleum (B3057394) (fuming sulfuric acid, typically 20%) and sulfur trioxide (SO3), which can be used in gaseous form or diluted in a solvent.[1][3] While oleum is a mature and high-yielding option, processes using SO3 are also employed to reduce waste acid.[1][3]
Q3: What is a typical reaction temperature range for the sulfonation of p-nitrotoluene?
A3: The reaction is typically carried out at elevated temperatures, generally ranging from 75°C to 150°C.[3][4] A more advantageous range is often cited as 95°C to 130°C to ensure the p-nitrotoluene is molten and the reaction proceeds at a reasonable rate.[3][4]
Q4: How can the formation of by-products be minimized?
A4: Minimizing by-products can be achieved by carefully controlling the reaction temperature and the concentration of the sulfonating agent.[1][5] Using a less concentrated oleum (e.g., 20%) or diluted gaseous SO3 can reduce the formation of unwanted side products that may arise from the strong exothermic nature of the reaction.[1][6] Additionally, ensuring a homogenous reaction mixture through efficient stirring is crucial.
Q5: Is the sulfonation of p-nitrotoluene a reversible reaction?
A5: Yes, sulfonation is a reversible reaction. The presence of water at higher temperatures can lead to hydrolysis of the sulfonic acid group.[7] To drive the reaction towards the product, it is important to use concentrated reagents and, in some protocols, to remove the water formed during the reaction.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of p-Nitrotoluene-2-Sulfonic Acid | - Incomplete reaction. - Reaction temperature is too low. - Insufficient amount of sulfonating agent. - Hydrolysis of the product. | - Increase the reaction time or temperature within the recommended range (e.g., 80-130°C for aging).[1] - Ensure the molar ratio of sulfur trioxide to p-nitrotoluene is appropriate (e.g., 1.0-1.5:1.0).[1] - Avoid introducing water into the reaction mixture until the crystallization step. |
| Formation of Dark-Colored Product | - Over-sulfonation or oxidation due to high local concentrations of the sulfonating agent. - Reaction temperature is too high. | - Add the sulfonating agent (e.g., oleum) dropwise to the molten p-nitrotoluene to maintain better temperature control.[1] - Consider using a diluent, such as recycled sulfuric acid mother liquor, to moderate the reaction.[1] - Lower the reaction temperature to the lower end of the optimal range (e.g., 90-105°C).[1] |
| Difficulty in Product Crystallization and Filtration | - The concentration of sulfuric acid in the final mixture is not optimal for precipitation. - The cooling process is too rapid, leading to the formation of fine crystals. | - After the reaction, dilute the mixture with a controlled amount of water to achieve a sulfuric acid concentration of 55-60%, which facilitates the crystallization of p-nitrotoluene-2-sulfonic acid.[1] - Cool the reaction mixture slowly to allow for the formation of larger crystals that are easier to filter.[1] |
| Presence of Unreacted p-Nitrotoluene in the Final Product | - Insufficient reaction time or temperature. - Poor mixing of reactants. | - Ensure the reaction is allowed to proceed to completion by monitoring the disappearance of p-nitrotoluene (e.g., via chromatography).[3] - Increase the aging time after the addition of the sulfonating agent.[1] - Ensure efficient stirring throughout the reaction. |
Data Presentation: Optimized Reaction Conditions
The following table summarizes various optimized reaction conditions for the sulfonation of p-nitrotoluene as reported in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Sulfonating Agent | 20% Oleum | 50-65% Oleum | Gaseous SO3 |
| Molar Ratio (SO3:p-NT) | 1.0-1.5:1.0 | 1.0-1.5:1.0 | 1.02-1.20:1.0 |
| Reaction Temperature | 80-120°C | 80-120°C | 90-150°C |
| Aging/Hold Temperature | 80-130°C | 100-115°C | Maintained at reaction temp |
| Reaction Time | 0.5-1 hour | 0.5-1 hour | Substantial completion |
| Aging/Hold Time | 0.5-1 hour | 0.75 hour | Not specified |
| Yield | 95-96% | Not specified | 98.2% (as product with water) |
| Reference | [1] | [1] | [5][6] |
Experimental Protocols
Protocol 1: Sulfonation using Oleum
This protocol is based on a method utilizing fuming sulfuric acid (oleum) and recycling of the mother liquor.[1]
-
Preparation: In a suitable reactor, melt p-nitrotoluene.
-
Dilution (Optional but Recommended): Add a portion of the sulfuric acid mother liquor from a previous batch to the molten p-nitrotoluene with stirring. This helps to control the reaction temperature.
-
Sulfonation: Heat the mixture to the desired reaction temperature (e.g., 90-95°C).
-
Addition of Oleum: Add fuming sulfuric acid (e.g., 50-65%) dropwise to the reaction mixture over a period of 0.5 to 1 hour, while maintaining the temperature.
-
Aging: After the addition is complete, increase the temperature slightly (e.g., 100-115°C) and hold for 0.5 to 1 hour to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to a lower temperature (e.g., 10°C) to induce crystallization of the p-nitrotoluene-2-sulfonic acid.
-
Filtration: Filter the crystalline product and collect the filtrate (sulfuric acid mother liquor) for potential recycling.
-
Purification (Optional): The filter cake can be further purified by washing or recrystallization if necessary. A portion of the mother liquor can be diluted with water to precipitate more product.
Protocol 2: Sulfonation using Gaseous Sulfur Trioxide
This protocol is based on a process that uses gaseous SO3.[3][6]
-
Preparation: Melt p-nitrotoluene in a reactor and add a small amount of sulfuric acid.
-
Introduction of SO3: Introduce gaseous sulfur trioxide (which can be diluted with an inert gas like dry air or nitrogen) into the molten p-nitrotoluene mixture.
-
Reaction: Maintain the reaction temperature between 90°C and 150°C. The reaction is exothermic, so cooling may be required.
-
Completion: Continue the introduction of SO3 until the reaction is substantially complete, which can be monitored by the absence of the p-nitrotoluene smell or by chromatographic methods.
-
Hydrolysis of Anhydride (B1165640): Cool the reaction mass to approximately 80°C and then dilute it with cold water. This step is exothermic and requires cooling. The dilution helps to hydrolyze any p-nitrotoluene-2-sulfonic acid anhydride that may have formed.
-
Dissolution and Crystallization: Heat the diluted solution to 80-90°C to ensure complete dissolution, then cool to crystallize the product.
-
Filtration: Filter the crystals. The resulting product is reported to contain less than 1% sulfuric acid.[3]
Diagrams
Caption: Workflow for the sulfonation of p-nitrotoluene.
References
- 1. CN1762992A - Method for synthesizing p-nitrotoluene o-sulfonic acid from p-nitrotoluene by mother liquor circulation formula - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]
- 4. EP0083555B1 - Process for the preparation of p-nitrotoluene sulfonic acid - Google Patents [patents.google.com]
- 5. CN114031525B - Method for continuously preparing p-nitrotoluene ortho-sulfonic acid by using dynamic tubular reactor - Google Patents [patents.google.com]
- 6. US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]
- 7. spegroup.ru [spegroup.ru]
Avoiding degradation of 5-Amino-2-methylbenzenesulfonamide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 5-Amino-2-methylbenzenesulfonamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve the two reactive functional groups: the aromatic amino group and the sulfonamide group. Key degradation routes include:
-
Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. This is exacerbated by the presence of strong oxidizing agents.
-
Instability of the Diazonium Salt: In reactions involving diazotization of the amino group, the resulting diazonium salt is thermally unstable and can decompose if the temperature is not strictly controlled.
-
Cleavage of the Sulfonamide Group: Under harsh acidic or basic conditions, the sulfonamide bond (C-S) can cleave.
Q2: What are the general storage and handling recommendations for this compound to prevent degradation?
A2: To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.
-
Maintain an inert atmosphere (e.g., argon or nitrogen) in the storage container to minimize oxidation.
-
The compound is hygroscopic and should be protected from moisture.
Q3: How can I monitor the degradation of this compound during my reaction?
A3: Degradation can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the appearance of new spots, which may indicate degradation products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material consumption and the formation of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Discoloration of the reaction mixture (e.g., turning brown or black).
| Potential Cause | Recommended Solution |
| Oxidation of the amino group. | - Degas solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar). - Avoid strong oxidizing agents if possible. If their use is necessary, consider protecting the amino group. |
| Decomposition at elevated temperatures. | - Maintain the recommended reaction temperature. - For exothermic reactions, ensure efficient cooling. |
Issue 2: Low yield or incomplete reaction in diazotization.
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. - Use the diazonium salt solution immediately after preparation. |
| Incomplete formation of nitrous acid. | - Ensure the correct stoichiometry of sodium nitrite (B80452) and acid. - Add the sodium nitrite solution slowly to the acidic solution of the amine. |
Issue 3: Cleavage of the sulfonamide group.
| Potential Cause | Recommended Solution |
| Harsh acidic or basic conditions. | - If possible, use milder reaction conditions. - Screen different acids or bases to find one that is effective for the desired transformation but does not promote sulfonamide cleavage. - Reduce the reaction time or temperature. |
Experimental Protocols
Below are detailed methodologies for key reactions involving this compound, with an emphasis on minimizing degradation.
Protocol 1: Diazotization and Azo Coupling
This protocol describes a general procedure for the diazotization of this compound and subsequent coupling with a generic coupling agent (e.g., a phenol (B47542) or naphthol).
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Preparation of the Diazo Component Solution:
-
In a beaker, dissolve 1.0 equivalent of this compound in a mixture of concentrated HCl (2.5 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution should be used immediately.
-
-
Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve the coupling agent (1.0 equivalent) in an aqueous solution of NaOH.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Work-up:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Protocol 2: N-Acylation
This protocol outlines a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: General Stability of this compound
| Condition | Stability | Notes |
| Normal Storage | Stable | Store in a cool, dry, dark place under an inert atmosphere. |
| Strong Oxidizing Agents | Incompatible | Can lead to degradation and discoloration. |
| Elevated Temperature | Potential for decomposition | Specific degradation temperatures are not well-documented. |
| Aqueous Solution | Hygroscopic | Stability in solution is pH-dependent. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for diazotization and azo coupling.
Technical Support Center: Scaling Up 5-Amino-2-methylbenzenesulfonamide Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5-Amino-2-methylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to assist in your production efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is a two-step process starting from p-nitrotoluene. The first step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride. The second step is a one-pot hydrogenation and amidation of the intermediate to produce the final product, this compound.[1] This route is favored for its efficiency and high purity output.[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during scale-up include managing the exothermic nature of the sulfonation reaction, ensuring efficient mixing and mass transfer in large reactors, controlling the impurity profile, and handling the potentially hazardous reagents and intermediates safely. Catalyst deactivation during the hydrogenation step is also a significant consideration.
Q3: What are the critical safety precautions for handling the chemicals involved in this process?
A3: It is imperative to handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and chemical-resistant clothing. Chlorosulfonic acid is highly corrosive and reacts violently with water. The intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, is a corrosive solid. The final product may cause skin and eye irritation. Refer to the Safety Data Sheets (SDS) for detailed handling and emergency procedures.
Q4: this compound is an intermediate for which major pharmaceutical?
A4: this compound is a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor used in cancer therapy.[2]
Troubleshooting Guide
Step 1: Sulfonation of p-Nitrotoluene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-methyl-5-nitrobenzenesulfonyl chloride | Incomplete reaction due to insufficient reaction time or temperature. | Increase reaction time or temperature within the recommended range (100-150°C).[1] Monitor reaction progress using a suitable analytical method (e.g., TLC, HPLC). |
| Side reactions due to excessive temperature. | Maintain strict temperature control. Use a reactor with efficient heat exchange capabilities. | |
| Improper ratio of reactants. | Ensure the weight ratio of p-nitrotoluene to chlorosulfonic acid is maintained between 1:1.2 and 1:1.5.[1] | |
| Product is a dark, oily residue instead of a solid | Presence of impurities from side reactions. | During work-up, ensure thorough washing with water to remove excess acid. Consider an additional purification step like recrystallization if necessary. |
| Incomplete removal of solvent. | Ensure the concentration step after water washing is carried out effectively, for instance, under reduced pressure. | |
| Formation of isomeric impurities | Reaction conditions favoring the formation of other isomers. | Maintain the recommended reaction temperature. Lower temperatures may favor the formation of ortho isomers, while higher temperatures favor the para product. |
Step 2: Hydrogenation and Amidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or stalled hydrogenation reaction | Catalyst poisoning, often by sulfur-containing impurities from the previous step. | Ensure the 2-methyl-5-nitrobenzenesulfonyl chloride intermediate is of high purity. Consider using a sulfur-tolerant catalyst or increasing the catalyst loading. |
| Inactive catalyst. | Use a fresh batch of catalyst (e.g., Palladium on carbon, Raney nickel).[1] Ensure proper handling and storage of the catalyst to prevent deactivation. | |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure within the recommended range (0.1-2.0 MPa).[1] Ensure the reactor is properly sealed and there are no leaks. | |
| Low yield of this compound | Incomplete reaction. | Extend the reaction time (recommended range is 3-24 hours).[1] Optimize temperature and pressure. |
| Loss of product during work-up. | Minimize the number of transfer steps. Optimize the washing and extraction procedures to reduce losses. | |
| Product discoloration (yellow to orange) | Presence of oxidized impurities or residual nitro compounds. | Ensure complete reduction of the nitro group by monitoring the reaction. Purify the final product by recrystallization. |
| Difficult filtration of the catalyst | Fine catalyst particles. | Use a filter aid (e.g., celite) during filtration. Allow the catalyst to settle before decanting the supernatant. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride (Step 1)
Materials:
-
p-Nitrotoluene
-
Chlorosulfonic acid
-
Organic solvent (e.g., chlorobenzene, dichloromethane)
-
Water
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve p-nitrotoluene in the chosen organic solvent.
-
With vigorous stirring, slowly add chlorosulfonic acid, maintaining a weight ratio of p-nitrotoluene to chlorosulfonic acid between 1:1.2 and 1:1.5.[1]
-
Heat the reaction mixture to 100-150°C and maintain for the required duration, monitoring the reaction progress.[1]
-
After the reaction is complete, cool the mixture.
-
Carefully add water (0.3-0.4 times the volume of the organic solvent) to the reaction mixture to quench excess chlorosulfonic acid and dissolve inorganic byproducts.[1]
-
Separate the organic phase and wash it with water 2-3 times.
-
Concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
2-methyl-5-nitrobenzenesulfonyl chloride
-
Hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel)
-
Ammonia (B1221849) water
-
Organic solvent (e.g., methanol, ethanol)
-
Hydrogen gas
Procedure:
-
Charge a high-pressure hydrogenation reactor with 2-methyl-5-nitrobenzenesulfonyl chloride, the catalyst (weight ratio of p-nitrotoluene from step 1 to catalyst is 1:0.001-0.005), ammonia water, and the organic solvent.[1]
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.1-2.0 MPa.[1]
-
Heat the mixture to 0-150°C and stir vigorously for 3-24 hours, monitoring hydrogen uptake.[1]
-
After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add water (0.3-0.4 times the volume of the organic solvent) and wash 2-3 times.[1]
-
Separate the organic phase and concentrate it to obtain the crude product.
-
Purify the crude this compound by washing the concentrate with ethanol, followed by dissolving in triethylamine, washing with water, and re-concentrating the organic phase to yield a light yellow solid.[1]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Sulfonation | Step 2: Hydrogenation & Amidation | Reference |
| Key Reagents | p-Nitrotoluene, Chlorosulfonic acid | 2-methyl-5-nitrobenzenesulfonyl chloride, H₂, Catalyst, Ammonia water | [1] |
| Solvent | Chlorobenzene or Dichloromethane | Methanol, Ethanol, or other polar solvents | [1] |
| Temperature | 100 - 150 °C | 0 - 150 °C | [1] |
| Pressure | Atmospheric | 0.1 - 2.0 MPa | [1] |
| Reaction Time | Varies (monitor for completion) | 3 - 24 hours | [1] |
| Reagent Ratio | p-Nitrotoluene : Chlorosulfonic acid (1 : 1.2-1.5 by weight) | p-Nitrotoluene (from step 1) : Catalyst (1 : 0.001-0.005 by weight) | [1] |
Table 2: Product Specifications and Typical Yields
| Product | Step | Typical Yield | Purity (HPLC) | Appearance | Reference |
| 2-methyl-5-nitrobenzenesulfonyl chloride | 1 | >90% | >97% | Solid | |
| This compound | 2 | >85% (for this step) | >98% | White to light yellow powder/crystal | [2] |
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: Logical troubleshooting flow for production issues.
References
Handling and disposal of 5-Amino-2-methylbenzenesulfonamide waste
Technical Support Center: 5-Amino-2-methylbenzenesulfonamide
This guide provides essential information for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H10N2O2S | [1][2][3][4] |
| Molecular Weight | 186.23 g/mol | [1][2][4][5] |
| Melting Point | 163-172 °C | [2][3][6] |
| Boiling Point | 421.5 ± 55.0 °C at 760 mmHg | [2][6] |
| Appearance | White to light yellow/orange powder or crystal | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8] Always consult the Safety Data Sheet (SDS) before handling.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this compound, you should wear appropriate personal protective equipment, including chemical-impermeable gloves, protective clothing, and eye/face protection such as chemical safety goggles.[9][10] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[10][11]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][12] It should be kept in a dark place under an inert atmosphere at room temperature.[6]
Q4: What is the proper procedure for disposing of this compound waste?
A4: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[12] This typically involves collecting the waste in a designated, labeled, and sealed container for pickup by a licensed hazardous waste disposal company.[8][10][11][12] Do not dispose of this chemical down the sink.[13]
Q5: What should I do in case of a small spill?
A5: For a small spill, you should first ensure the area is well-ventilated and eliminate any sources of ignition.[9] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[14]
Q6: How should I handle a large spill?
A6: In the event of a large spill, evacuate personnel to a safe area.[9] Prevent further leakage if it is safe to do so.[9] Keep people away from and upwind of the spill.[9] Contact your institution's environmental health and safety (EHS) department for assistance with cleanup and disposal.
Q7: How do I decontaminate glassware that has been in contact with this compound?
A7: Glassware should be rinsed with a suitable solvent (such as methanol, given its slight solubility) to remove residues. The solvent rinse should be collected as hazardous waste. After the initial rinse, the glassware can be washed with soap and plenty of water.[8]
Troubleshooting Guide
| Issue | Recommended Action |
| Accidental Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[8][9] Consult a doctor if irritation persists.[9] |
| Accidental Eye Contact | Immediately rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so.[8][9] Seek immediate medical attention. |
| Inhalation of Dust | Move the affected person into fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Accidental Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a doctor or Poison Control Center immediately.[9] |
Experimental Protocol: Chemical Waste Disposal
This protocol outlines the general procedure for the collection and disposal of chemical waste, including this compound.
1. Waste Collection:
-
Designate a specific, sealed, and clearly labeled container for this compound waste. The label should include the chemical name and associated hazards.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in this container.
-
Collect all liquid waste, including solvent rinses used for decontamination, in a separate, labeled, and sealed container.
2. Waste Storage:
-
Store waste containers in a designated satellite accumulation area.[13]
-
Ensure the caps (B75204) on waste containers are tightly sealed when not in use.[13]
-
Segregate waste streams. For example, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.[13]
3. Waste Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's environmental health and safety (EHS) department.
-
Do not allow the volume of chemical waste in the laboratory to exceed 25 gallons.[13]
-
Complete all necessary paperwork for the waste disposal as required by your institution and local regulations.
Visual Workflow for Waste Handling and Disposal
Caption: Workflow for handling and disposal of this compound waste.
References
- 1. This compound | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:6973-09-7 | Chemsrc [chemsrc.com]
- 3. H34056.06 [thermofisher.com]
- 4. 6973-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 6973-09-7 [m.chemicalbook.com]
- 7. This compound | 6973-09-7 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. fishersci.com [fishersci.com]
Technical Support Center: 5-Amino-2-methylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthesis process. Consider the following:
-
Incomplete Sulfonation: The initial sulfonation of p-toluidine (B81030) is a critical step. Ensure the oleum (B3057394) or chlorosulfonic acid is fresh and of the correct concentration. Reaction temperature control is crucial; temperatures that are too high can favor the formation of unwanted isomers, while temperatures that are too low can lead to an incomplete reaction.[1]
-
Loss During Work-up: The product may be lost during extraction and precipitation steps. Ensure the pH is correctly adjusted during precipitation to maximize the recovery of the amphoteric product.[2][3] When washing the final product, use ice-cold water or an appropriate cold solvent to minimize dissolution.[2][3]
-
Sub-optimal Amidation: The reaction of the sulfonyl chloride with ammonia (B1221849) is typically efficient. However, ensure an adequate excess of ammonia is used and that the temperature is kept low to prevent side reactions.
-
Inefficient Protective Group Removal: If using a protecting group strategy (e.g., N-acetyl), ensure the hydrolysis (de-acetylation) step goes to completion. Monitor this step by TLC or HPLC to confirm the disappearance of the acetylated intermediate.[3]
Q2: My final product is impure. How can I identify and minimize contaminants?
A2: Impurities often arise from side reactions or incomplete reactions.
-
Isomeric Impurities: The sulfonation of p-toluidine can produce both the desired 2-sulfonic acid and the undesired 3-sulfonic acid isomer.[1] The ratio is highly dependent on reaction conditions like temperature.[1] Use HPLC or NMR to quantify isomeric purity. To minimize the 3-sulfonic acid isomer, maintain a reaction temperature of 10-55°C during sulfonation with oleum.[1]
-
Unreacted Starting Material: The presence of p-toluidine or intermediate products indicates an incomplete reaction. Monitor each step using TLC or HPLC to ensure full conversion before proceeding to the next.
-
Side-Products from Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help mitigate this.
-
Purification: Recrystallization from a suitable solvent, such as an ethanol-water mixture, is often effective for purifying the final product.[2]
Reaction Monitoring
Q3: I'm having trouble monitoring the reaction progress using Thin-Layer Chromatography (TLC). How can I optimize my TLC analysis?
A3: Effective TLC monitoring is key for determining reaction completion.
-
Choosing the Right Mobile Phase (Eluent): A common issue is poor separation of spots. The polarity of the eluent is critical. For sulfonamides, mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) are typically used.[4] You may need to experiment with different solvent ratios to achieve good separation between the starting material, intermediates, and the final product.
-
Visualization: Not all compounds are visible under UV light. While this compound has a UV-active aromatic ring, its intermediates or byproducts may not be. Use a combination of visualization techniques:
-
UV Light (254 nm): For visualizing aromatic compounds.[4]
-
Iodine Chamber: A general stain for many organic compounds.[5]
-
Ninhydrin (B49086) Stain: Excellent for detecting the primary amino group of the final product (will appear as a colored spot, often purple or yellow, upon heating).[5]
-
p-Anisaldehyde Stain: A versatile stain that reacts with amines and other functional groups to give colored spots upon heating.[6][7]
-
-
Streaking or Tailing of Spots: This is often caused by applying too much sample or by the sample being too acidic or basic. Dilute your reaction sample before spotting it on the TLC plate. If the compound is acidic (like a sulfonic acid intermediate), adding a small amount of acetic acid to the eluent can improve the spot shape.
Q4: What are the recommended starting conditions for High-Performance Liquid Chromatography (HPLC) analysis?
A4: HPLC is the preferred method for quantitative analysis and purity determination.[8][9]
-
Column: A reversed-phase C8 or C18 column is most common for sulfonamide analysis.[10]
-
Mobile Phase: A gradient elution is often necessary for good separation of the polar starting materials, less polar intermediates, and the final product. A typical mobile phase system would be:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol.[9]
-
-
Detector: A UV detector set at a wavelength where the aromatic components absorb strongly (e.g., 254 nm or 265 nm) is standard.[10] A Photo-Diode Array (PDA) detector can provide additional spectral information to help identify peaks.[10]
Data & Protocols
Quantitative Data Summary
Table 1: Example TLC Monitoring Data
| Compound | Function | Example Mobile Phase | Approx. Rf Value | Visualization Method |
| p-Toluidine | Starting Material | Hexane:Ethyl Acetate (3:1) | 0.80 | UV, p-Anisaldehyde |
| N-Acetyl-p-toluidine | Intermediate | Hexane:Ethyl Acetate (2:1) | 0.50 | UV |
| 4-Acetamido-3-methylbenzenesulfonyl chloride | Intermediate | Hexane:Ethyl Acetate (1:1) | 0.65 | UV (quenches), reacts on plate |
| 4-Acetamido-3-methylbenzenesulfonamide | Intermediate | Hexane:Ethyl Acetate (1:2) | 0.30 | UV |
| This compound | Final Product | Hexane:Ethyl Acetate (1:2) | 0.45 | UV, Ninhydrin, p-Anisaldehyde |
Note: Rf values are highly dependent on specific TLC plate, solvent system, and laboratory conditions. This table is for illustrative purposes only.
Table 2: Typical HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 25 °C[10] |
| Detector | UV at 265 nm[10] |
| Injection Volume | 5 µL[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via an N-Acetyl Route
This protocol is a representative procedure based on common synthetic transformations.
-
Acetylation of p-Toluidine:
-
Dissolve p-toluidine in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (B1165640) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC shows complete consumption of p-toluidine.
-
Precipitate the product (N-acetyl-p-toluidine) by adding the reaction mixture to water. Filter and dry the solid.
-
-
Chlorosulfonation:
-
Caution: This step should be performed in a fume hood with appropriate personal protective equipment. Chlorosulfonic acid is highly corrosive.
-
Slowly add the dried N-acetyl-p-toluidine in portions to an excess of chlorosulfonic acid (approx. 4-5 equivalents) at 0-5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 2-3 hours.
-
Monitor the reaction by quenching a small aliquot in water and analyzing by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter the solid and wash with cold water.
-
-
Amidation:
-
Add the crude sulfonyl chloride intermediate to an excess of ice-cold aqueous ammonia (e.g., 28-30% solution).
-
Stir vigorously for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
The sulfonamide product will precipitate. Filter the solid, wash with cold water, and dry.
-
-
Hydrolysis (De-acetylation):
-
Reflux the dried N-acetylated sulfonamide in aqueous hydrochloric acid (e.g., 15-20% HCl) for 1-2 hours.[3]
-
Monitor the disappearance of the starting material by TLC.
-
Cool the solution and neutralize carefully with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~8 to precipitate the final product, this compound.[2][3]
-
Filter the solid, wash with ice-cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.[2]
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates.[4] Draw a light pencil line about 1 cm from the bottom.[4]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, methanol).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline. Also spot the starting material and, if available, the expected product as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots.
-
Place the plate in a jar containing a few iodine crystals or dip it into a prepared staining solution (e.g., ninhydrin or p-anisaldehyde).[5]
-
Gently heat the stained plate with a heat gun until colored spots appear.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
- 8. ymerdigital.com [ymerdigital.com]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tis.wu.ac.th [tis.wu.ac.th]
Technical Support Center: Hydrogenation of Nitroarenesulfonyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of nitroarenesulfonyl chlorides. The primary goal of this reaction is typically the selective reduction of the nitro group to an amine, while preserving the sulfonyl chloride functionality. This transformation is a critical step in the synthesis of various pharmaceuticals, including sulfa drugs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Conversion of the Nitro Group
Q1: My hydrogenation reaction shows no or very low conversion of the starting nitroarenesulfonyl chloride. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion is a frequent issue that can stem from several factors, primarily related to the catalyst activity and reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst, most commonly Palladium on carbon (Pd/C), may be old or deactivated.[1]
-
Solution: Use a fresh batch of catalyst. Ensure proper storage of the catalyst under an inert atmosphere to prevent deactivation.
-
-
Insufficient Hydrogen: The supply of hydrogen might be inadequate.
-
Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.
-
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur compounds are particularly notorious poisons for palladium catalysts.
-
Solution: Purify the starting material and solvents. Use high-purity hydrogen gas. A guard bed of an appropriate adsorbent can sometimes be used to remove impurities from the gas stream.
-
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: Undesired Reduction of the Sulfonyl Chloride Group
Q2: I am observing the formation of byproducts resulting from the reduction of the sulfonyl chloride group, such as the corresponding thiol or disulfide. How can I improve the chemoselectivity for the nitro group reduction?
A2: The reduction of the sulfonyl chloride group is a significant side reaction. Achieving high chemoselectivity is crucial and depends on the choice of catalyst and reaction conditions.
Possible Causes & Solutions:
-
Overly Aggressive Reducing Conditions: High temperatures, high hydrogen pressures, or a highly active catalyst can lead to the reduction of the sulfonyl chloride.
-
Solution:
-
Temperature Control: Conduct the hydrogenation at a lower temperature. A stepwise approach, starting at a lower temperature (e.g., 20-85°C) and then cautiously increasing it if necessary, can be effective.
-
Catalyst Choice: While Pd/C is common, Platinum-based catalysts (e.g., Pt/C) can sometimes offer different selectivity. Raney Nickel is generally a very active catalyst and may be less selective.
-
Catalyst Poisoning (Intentional): The use of a partially poisoned ("doped") catalyst can increase selectivity. For instance, a sulfur-poisoned platinum catalyst is known to suppress dehalogenation and can be effective in preserving other sensitive functional groups.
-
-
-
Acidic Byproducts: The reduction of the sulfonyl chloride produces HCl, which can create a harsh reaction environment.
-
Solution: The addition of a base, such as sodium acetate (B1210297) or a non-nucleophilic tertiary amine, can neutralize the in-situ generated HCl and minimize side reactions.
-
| Catalyst System | Key Characteristics | Selectivity for Nitro Group |
| Pd/C | Widely used, highly active. | Good, but can cause reduction of sulfonyl chloride, especially under harsh conditions. |
| Pt/C | Often used for hydrogenation of nitro compounds. | Can offer different selectivity compared to Pd/C; may be less prone to deactivation by sulfur. |
| Raney Nickel | Very active, non-specific catalyst. | Generally not recommended due to its high activity which can lead to over-reduction.[5][6] |
| Sulfur-poisoned Pt/C | Deactivated towards certain reductions. | Potentially high selectivity by suppressing the reduction of the sulfonyl chloride group. |
| Gold-based catalysts | Supported on TiO2 or Fe2O3. | Have shown high chemoselectivity for nitro group reduction in the presence of other reducible functionalities.[7] |
Table 1: Comparison of common catalyst systems for nitroarene hydrogenation.
Issue 3: Catalyst Deactivation by Sulfur
Q3: My reaction starts well but then stalls. I suspect catalyst poisoning from the sulfonyl chloride. Is this possible and what can be done?
A3: Yes, sulfur compounds can act as potent catalyst poisons, particularly for palladium catalysts. The sulfonyl chloride itself or its reduction byproducts can bind to the catalyst's active sites and deactivate it.
Possible Causes & Solutions:
-
Irreversible Catalyst Poisoning: Sulfur-containing molecules can strongly adsorb to the catalyst surface.
-
Solution:
-
Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Use a More Robust Catalyst: Platinum catalysts are often considered more resistant to sulfur poisoning than palladium catalysts.
-
Alternative Reduction Methods: If catalytic hydrogenation proves problematic, consider alternative reduction methods that are more tolerant to sulfur, such as using metals in acidic media (e.g., Fe/HCl, SnCl2) or transfer hydrogenation.[2][8]
-
-
dot
Caption: Decision tree for suspected catalyst poisoning.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using a Hydrogen Balloon
This protocol provides a general guideline for the small-scale hydrogenation of a nitroarenesulfonyl chloride. Caution: Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric, especially after use. Handle with care in a well-ventilated fume hood.
Materials:
-
Nitroarenesulfonyl chloride
-
Palladium on carbon (5 or 10 wt. %)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or THF)
-
Hydrogen gas balloon
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Vacuum/inert gas manifold
Procedure:
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, a septum on one neck, a gas inlet adapter connected to a vacuum/inert gas manifold on the central neck, and a glass stopper on the third neck.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd/C catalyst to the flask.
-
Solvent and Substrate Addition: Add the anhydrous solvent via cannula or syringe, followed by the nitroarenesulfonyl chloride.
-
Hydrogen Introduction: Evacuate the flask and then carefully backfill with hydrogen from a balloon. Repeat this cycle three times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the Celite to dry out as it can ignite. Quench the catalyst on the filter paper with water before disposal. The filtrate contains the desired product, which can be isolated by standard procedures.[3]
Protocol 2: Transfer Hydrogenation
Transfer hydrogenation is a viable alternative to using pressurized hydrogen gas and can sometimes offer better selectivity.
Materials:
-
Nitroarenesulfonyl chloride
-
Palladium on carbon (5 or 10 wt. %)
-
Hydrogen donor (e.g., ammonium (B1175870) formate, formic acid)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
To a solution of the nitroarenesulfonyl chloride in the chosen solvent, add the hydrogen donor (typically 3-5 equivalents).
-
Carefully add the Pd/C catalyst.
-
Stir the mixture at the appropriate temperature and monitor the reaction progress.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and work up as described in Protocol 1.
| Parameter | Catalytic Hydrogenation (H2 gas) | Transfer Hydrogenation |
| Hydrogen Source | H2 gas | Ammonium formate, formic acid, etc. |
| Pressure | Atmospheric to high pressure | Atmospheric pressure |
| Equipment | Standard glassware or high-pressure reactor | Standard laboratory glassware |
| Safety | Handling of flammable H2 gas | Avoids handling of H2 gas, but some donors can be corrosive. |
| Selectivity | Can be controlled by pressure and temperature. | Often highly selective. |
Table 2: Comparison of catalytic and transfer hydrogenation methods.
Data Presentation
The following table summarizes typical reaction conditions for the selective hydrogenation of a nitroarenesulfonyl chloride derivative as might be found in the synthesis of sulfonamides.
| Substrate | Catalyst | H2 Source | Solvent | Temp (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 4-Acetamidobenzenesulfonyl chloride | Pd/C (10%) | H2 | Ethanol | 25 | 1 atm | 4 | >90 | Adapted from[9] |
| 4-Nitrobenzenesulfonyl chloride | Pt-Ru/C | H2 | Water | 85 | 1.2 MPa | 1-1.5 | ~99 | [10] |
| Substituted Nitroarenes | Au/TiO2 | H2 | Dioxane | 80 | 3 bar | 1-3 | 95-99 | [7] |
Table 3: Exemplary reaction conditions for selective nitro group reduction.
Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental work should be conducted by trained professionals with appropriate safety precautions in place. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. Chemoselective hydrogenation of nitro compounds with supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. CN103804242A - Method for preparation of m-aminobenzenesulfonic acid by catalytic hydrogenation - Google Patents [patents.google.com]
Optimizing catalyst selection for 5-Amino-2-methylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylbenzenesulfonamide, with a focus on optimizing catalyst selection for the reduction of 2-methyl-5-nitrobenzenesulfonamide (B103893).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the catalytic hydrogenation of 2-methyl-5-nitrobenzenesulfonamide. This reaction reduces the nitro group (-NO₂) to an amino group (-NH₂).
Q2: Which catalysts are typically used for this reduction?
A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1][2][3][4] Raney nickel is another common and cost-effective alternative.[5][6][7] For enhanced activity, bimetallic catalysts such as Pd-Ni supported on γ-Al₂O₃ have also been reported.[8]
Q3: My reaction is sluggish or incomplete. What are the potential causes?
A3: Incomplete reactions can stem from several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Nitrogen-containing compounds, in particular, can act as catalyst poisons.[9]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Poor Mass Transfer: Inadequate stirring can limit the interaction between the substrate, hydrogen, and the catalyst surface.
-
Low Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed efficiently.
Q4: I am observing the formation of colored impurities in my product. What are they and how can I prevent them?
A4: The formation of colored byproducts is often due to the accumulation of hydroxylamine (B1172632) intermediates, which can condense to form colored azo or azoxy compounds.[10] To mitigate this, you can:
-
Ensure the reaction goes to completion.
-
Consider the addition of a vanadium promoter to your catalyst system, which can help in the reduction of the hydroxylamine intermediate.[10]
-
Nickel catalysts may also offer better performance in preventing hydroxylamine accumulation.[10]
Q5: What are the primary safety concerns when performing this catalytic hydrogenation?
A5: The catalytic reduction of nitro compounds is a highly exothermic reaction and requires careful temperature control to prevent a runaway reaction.[11][12] Additionally, both dry Palladium on carbon and Raney nickel catalysts can be pyrophoric (ignite spontaneously in air) and must be handled with care, typically as a wet slurry.[10][13] It is also crucial to ensure the reaction vessel is properly purged of air to prevent the formation of explosive mixtures of hydrogen and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst poisoning by impurities (e.g., sulfur compounds). | Purify the starting material (2-methyl-5-nitrobenzenesulfonamide). Use high-purity solvents. |
| Insufficient catalyst activity or loading. | Increase the catalyst loading. Use a fresh batch of catalyst. Consider a more active catalyst (e.g., 10% Pd/C instead of 5%, or a bimetallic catalyst). | |
| Low hydrogen pressure or poor hydrogen availability. | Increase the hydrogen pressure (ensure your equipment is rated for the pressure). Improve stirring to enhance gas-liquid mass transfer. | |
| Reaction Stalls Before Completion | Gradual catalyst deactivation. | Add a fresh portion of the catalyst to the reaction mixture. |
| Formation of inhibiting byproducts. | Analyze the reaction mixture to identify potential inhibitors. Consider a different solvent or catalyst that may be less susceptible to inhibition. | |
| Formation of Colored Impurities | Accumulation of hydroxylamine intermediates leading to azo/azoxy compounds.[10] | Add a vanadium promoter to the reaction.[10] Ensure complete reduction by extending the reaction time or increasing catalyst loading. Raney nickel can sometimes be more effective in these cases.[10] |
| Inconsistent Reaction Times or Yields | Variability in catalyst quality or activity. | Use a catalyst from a reputable supplier and from the same batch for a series of experiments. |
| Inconsistent reaction setup (temperature, pressure, stirring). | Carefully control and monitor all reaction parameters. Ensure consistent stirring speed and efficient temperature control. | |
| Difficulty in Filtering the Catalyst | Fine catalyst particles clogging the filter medium. | Use a filter aid such as Celite. Allow the catalyst to settle before decanting the supernatant. |
| Product Contamination with Catalyst | Leaching of the metal from the support. | Choose a catalyst with a more robust support. Consider post-reaction treatment with a metal scavenger. |
Catalyst Performance Data
The selection of a catalyst can significantly impact the efficiency of the nitro reduction. Below is a comparison of different catalyst systems for analogous nitroarene reductions.
Table 1: Comparison of Catalyst Activity in Nitrobenzene Reduction [8]
| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Reaction Time for 100% Conversion (min) |
| Commercial Pd/C | 130.6 | 90 |
| Pd-Ni/γ-Al₂O₃ | 940.4 | 25 |
Note: While this data is for nitrobenzene, it indicates the potential for significantly enhanced activity with bimetallic catalysts.
Table 2: Optimization of Reaction Conditions for a Halogenated Nitroarene Reduction using Pd/C and Hydrazine (B178648) Hydrate [2]
| Catalyst Loading | Solvent | Reaction Time (min) | Yield (%) |
| 10% | Methanol (B129727) | 60 | 95 |
| 10% | Ethanol | 60 | 85 |
| 5% | Methanol | 60 | 79 |
| 10% | Methanol | 30 | 96 |
| 10% | Methanol | 15 | 95 |
Note: This data for a similar reaction highlights the influence of catalyst loading, solvent, and reaction time on product yield.
Experimental Protocols
Key Experiment: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate
This protocol is a representative procedure for the reduction of 2-methyl-5-nitrobenzenesulfonamide based on methods for similar compounds.[2]
Materials:
-
2-methyl-5-nitrobenzenesulfonamide
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrazine monohydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrobenzenesulfonamide (1.0 eq).
-
Add methanol as the solvent.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the flask.
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Slowly add hydrazine monohydrate (3-5 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely, as it may be pyrophoric. Keep it wet with solvent.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. acs.org [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. mt.com [mt.com]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Managing Skin and Eye Irritation Risks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the risks of skin and eye irritation during their experiments.
Troubleshooting Guides
Scenario 1: Immediate Response to Chemical Splash on Skin
Question: I've just spilled a chemical on my skin. What should I do?
Answer:
-
Immediately flush the affected area with copious amounts of cool, running water. The importance of flushing for at least 15 minutes cannot be overstated.[1] For large splashes, use an emergency shower.
-
Simultaneously remove any contaminated clothing or jewelry while flushing to prevent further contact with the chemical.
-
Wash the area with mild soap and water after initial flushing, then rinse again.
-
Do not use any neutralizing agents, creams, or lotions unless specifically instructed to do so by a safety data sheet (SDS) or medical professional.
-
Seek immediate medical attention for any chemical burns or if irritation persists. Inform the medical personnel about the specific chemical involved.
-
Report the incident to your laboratory supervisor and follow your institution's reporting procedures.
Scenario 2: Immediate Response to Chemical Splash in the Eye
Question: A chemical just splashed into my eye. What is the correct first aid procedure?
Answer:
-
Immediately proceed to the nearest eyewash station and flush your eye(s) for a minimum of 15 minutes with a continuous flow of tepid water.[1][2]
-
Hold your eyelids open with your fingers to ensure the entire surface of the eye and under the eyelids are thoroughly rinsed.
-
Remove contact lenses while flushing, if applicable, as they can trap chemicals.
-
Do not rub your eyes, as this can cause further damage.
-
Seek immediate medical attention from an ophthalmologist or go to the emergency room after flushing. Take the chemical's container or name with you.
-
Report the incident to your laboratory supervisor and complete any necessary incident reports.
Scenario 3: Experiencing Skin Irritation After Laboratory Work
Question: My skin is red and itchy after working in the lab, but I don't recall a specific splash. What should I do?
Answer:
-
Wash the affected area thoroughly with mild soap and cool water.
-
Apply a gentle, fragrance-free moisturizer to help soothe the skin.
-
Review the Safety Data Sheets (SDS) for all substances you were working with to identify potential skin irritants.
-
Assess your Personal Protective Equipment (PPE) practices. Were you wearing the correct gloves for the chemicals handled? Did you change them as needed?
-
Consider the possibility of vapor or aerosol exposure. Ensure you are working in a well-ventilated area, and use a fume hood when necessary.
-
If the irritation persists or worsens, seek medical advice. You may be experiencing contact dermatitis.
-
Discuss the situation with your laboratory supervisor to identify potential workplace exposures and preventative measures.
Scenario 4: Experiencing Eye Irritation or Strain During or After Lab Work
Question: My eyes feel dry, strained, and irritated after spending time in the lab. What could be the cause and what should I do?
Answer:
-
Take regular breaks from close-up work. Follow the 20-20-20 rule: every 20 minutes, look at something 20 feet away for 20 seconds to reduce eye strain.
-
Ensure proper lighting at your workstation to minimize glare and reflections on computer screens or microscope eyepieces.
-
If you wear contact lenses, consider switching to glasses during long hours in the lab, as contacts can exacerbate dryness and irritation.
-
Use artificial tears to lubricate your eyes if they feel dry.
-
Check the ventilation in your work area. Chemical fumes, even at low levels, can cause eye irritation.
-
Confirm you are using the appropriate eye protection. Safety glasses should be ANSI Z87.1-compliant. Goggles or a face shield may be necessary for tasks with a higher risk of splashes or aerosols.
-
If symptoms persist, consult with an eye care professional to rule out any underlying conditions.
Frequently Asked Questions (FAQs)
Personal Protective Equipment (PPE)
Q1: How do I select the right gloves for the chemicals I am using?
A1: The choice of glove material is critical for adequate protection. Always consult the manufacturer's chemical resistance chart and the chemical's SDS. Nitrile, latex, and butyl rubber gloves offer varying levels of protection against different chemicals. For example, butyl gloves are recommended for handling highly corrosive acids, while nitrile gloves are suitable for oils, greases, and some acids and caustics.[1]
Q2: What do the markings on my safety glasses mean?
A2: Safety glasses compliant with ANSI Z87.1 standards will have specific markings. "Z87" indicates basic impact resistance, while "Z87+" signifies high-velocity impact resistance. Additional markings can indicate protection against splashes (D3), dust (D4), and fine dust (D5).[3]
Emergency Procedures
Q3: What are the requirements for an emergency eyewash station?
A3: According to OSHA and ANSI standards, an eyewash station must be located within a 10-second travel distance (approximately 55 feet) from the hazard. It must provide a continuous flow of tepid water (between 60-100°F or 16-38°C) to both eyes simultaneously at a minimum of 0.4 gallons per minute for at least 15 minutes.[2][4][5]
Q4: Can I use a regular sink to flush my eyes in an emergency?
A4: No, a standard sink faucet is not a substitute for a dedicated eyewash station. Eyewash stations are designed to deliver a controlled, low-pressure stream of water to both eyes simultaneously, which is difficult to achieve with a regular faucet.
Health Effects and Symptoms
Q5: What is the difference between skin irritation and skin sensitization?
A5: Skin irritation is a direct, localized, and reversible inflammatory reaction to a chemical. In contrast, skin sensitization is an immune-mediated allergic reaction that occurs after initial exposure and can lead to a more severe reaction upon subsequent contact with even small amounts of the substance.[6][7]
Q6: What are the common symptoms of chemical eye irritation?
A6: Symptoms can range from redness, itching, and a gritty sensation to pain, blurred vision, and light sensitivity. In severe cases, chemical burns can lead to permanent eye damage.
Data Presentation
Table 1: OSHA Requirements for Emergency Eyewash Stations
| Parameter | Requirement |
| Location | Within 10 seconds (approx. 55 feet) of hazard |
| Water Temperature | Tepid: 60-100°F (16-38°C)[5] |
| Flow Rate | Minimum 0.4 gallons (1.5 liters) per minute[2] |
| Duration | Continuous flow for at least 15 minutes[2][5] |
| Operation | Hands-free activation[5] |
Table 2: Chemical Resistance of Common Laboratory Gloves
| Chemical | Nitrile | Latex (Natural Rubber) | Butyl Rubber |
| Acetone | Not Recommended | Good | Good |
| Ethanol | Excellent | Excellent | Excellent |
| Hydrochloric Acid | Good | Good | Good |
| Nitric Acid | Good | Poor | Excellent |
| Sodium Hydroxide | Excellent | Excellent | Excellent |
| Xylene | Fair | Poor | Poor |
| This table provides a general guideline. Always consult the specific glove manufacturer's resistance data. |
Table 3: ANSI Z87.1 Markings for Safety Eyewear
| Marking | Protection Type |
| Z87 | Basic Impact |
| Z87+ | High-Velocity Impact |
| D3 | Droplet and Splash |
| D4 | Dust |
| D5 | Fine Dust |
| U + Scale | UV Protection |
| Z87-2 | Prescription Eyewear (Basic Impact) |
| Z87-2+ | Prescription Eyewear (High-Velocity Impact)[8] |
Experimental Protocols
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
The BCOP assay is an in vitro method used to assess the potential of a test chemical to cause severe eye irritation or corrosion.[9] It utilizes corneas isolated from the eyes of cattle. The test measures two endpoints: corneal opacity (a decrease in light transmission) and permeability (an increase in the passage of sodium fluorescein (B123965) dye).[10][11] These values are combined to generate an In Vitro Irritancy Score (IVIS) to classify the chemical's hazard potential.[11]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (SIT) (OECD 439)
This test method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of chemicals.[12] The test chemical is applied topically to the RhE tissue.[13] After a specific exposure time, the viability of the tissue is measured using a colorimetric assay (MTT assay).[13][14] A reduction in tissue viability below a certain threshold indicates that the chemical is an irritant.[13][15]
Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
The RhCE test method employs a three-dimensional model of the human corneal epithelium to identify chemicals that do not require classification for eye irritation or serious eye damage.[16] Similar to the SIT, a test chemical is applied to the surface of the RhCE tissue. Cell viability is then determined using the MTT assay.[17] A high level of cell viability suggests the chemical is not an eye irritant.
Visualizations
Caption: Simplified signaling pathway of skin irritation.
Caption: Emergency workflow for chemical eye splash.
Caption: Logical workflow for selecting appropriate PPE.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. OSHA Requirements for Eyewash Stations | OSHA Review [oshareview.com]
- 3. safetyglassesusa.com [safetyglassesusa.com]
- 4. justrite.com [justrite.com]
- 5. eyewashdirect.com [eyewashdirect.com]
- 6. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANSI Z87.1 Standards For Prescription Safety Eyewear [safevision.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. OECD 437: Bovine Corneal Opacity and Permeability Test (BCOP) [jrfglobal.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. iivs.org [iivs.org]
- 16. oecd.org [oecd.org]
- 17. jrfglobal.com [jrfglobal.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 5-Amino-2-methylbenzenesulfonamide Purity
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control. 5-Amino-2-methylbenzenesulfonamide is a key intermediate in the synthesis of several pharmaceuticals, and its purity directly impacts the quality and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated stability-indicating HPLC method can effectively separate this compound from its process-related impurities and degradation products.
Experimental Protocol: Proposed Stability-Indicating HPLC Method
This protocol outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% v/v Formic acid in Water |
| Mobile Phase B | 0.1% v/v Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of diluent.
3. System Suitability:
Before sample analysis, inject the standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the this compound peak: Not more than 2.0.
-
Theoretical plates for the this compound peak: Not less than 2000.
-
Relative standard deviation (RSD) of the peak area for six replicate injections: Not more than 2.0%.
4. Data Analysis:
The percentage purity of the this compound sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Potential Impurities of this compound
Understanding potential impurities is crucial for developing a specific and stability-indicating method.
| Impurity | Structure | Potential Origin |
| Impurity A: 2-Methyl-5-nitrobenzenesulfonamide | ![]() | Starting material for synthesis |
| Impurity B: 4-Amino-2-methylbenzenesulfonic acid | ![]() | Hydrolytic degradation product |
| Impurity C: Dimer of this compound | ![]() | Oxidative degradation product |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed on the this compound sample. The sample is subjected to various stress conditions to induce degradation.
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux with 0.1 N HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux with 0.1 N NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 105°C for 48 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) for 24 hours. |
The developed HPLC method should be able to resolve the main peak of this compound from all the degradation products formed under these stress conditions.
Comparison with Other Analytical Techniques
While HPLC is the gold standard for purity analysis, other techniques can be employed for qualitative or semi-quantitative assessments.
| Parameter | HPLC | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | High | Moderate | Very High |
| Sensitivity | High (ng level) | Low (µg level) | Very High (pg-fg level) |
| Quantitation | Excellent | Semi-quantitative | Excellent |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Information Provided | Retention time, Peak area | Rf value, Spot intensity | Retention time, Mass-to-charge ratio, Structural information |
Experimental Protocol: Thin-Layer Chromatography (TLC)
1. TLC Plate: Silica gel 60 F₂₅₄ 2. Mobile Phase: Toluene:Ethyl Acetate (70:30, v/v) 3. Sample Preparation: Dissolve the sample in methanol (B129727) to obtain a concentration of 10 mg/mL. 4. Detection: Visualize the spots under UV light at 254 nm.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
The chromatographic conditions for LC-MS can be similar to the proposed HPLC method. The mass spectrometer provides an additional dimension of detection, allowing for the identification of impurities based on their mass-to-charge ratio.
1. Ionization Mode: Electrospray Ionization (ESI), Positive mode 2. Mass Analyzer: Quadrupole or Time-of-Flight (TOF) 3. Data Acquisition: Full scan mode to detect all ions and selected ion monitoring (SIM) for targeted impurities.
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
A Comparative Guide to the NMR Characterization of 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 5-Amino-2-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes spectral data from the structurally similar compound, sulfanilamide (B372717), as a primary reference for comparison. The principles and methodologies outlined herein provide a robust framework for the NMR characterization of this compound and related sulfonamide derivatives.
Structural Comparison
This compound and sulfanilamide share a common p-aminobenzenesulfonamide core. The key structural difference is the presence of a methyl group at the C2 position of the benzene (B151609) ring in this compound. This substitution is expected to influence the electronic environment and, consequently, the ¹H and ¹³C NMR chemical shifts of the aromatic protons and carbons.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected and comparative NMR data. The predicted values for this compound are based on established substituent effects in benzene rings, using the experimental data for sulfanilamide as a baseline.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Proton | This compound (Predicted Chemical Shift, ppm) | Sulfanilamide (Experimental Chemical Shift, ppm) | Predicted Multiplicity |
| H3 | 7.6 - 7.8 | 7.65 | Doublet (d) |
| H4 | 6.7 - 6.9 | 6.86 | Doublet of doublets (dd) |
| H6 | 7.0 - 7.2 | 7.65 | Doublet (d) |
| -NH₂ (Amino) | 4.0 - 5.0 | 5.8 (broad) | Singlet (s, broad) |
| -SO₂NH₂ | 7.0 - 7.5 | 7.1 (broad) | Singlet (s, broad) |
| -CH₃ | 2.2 - 2.5 | N/A | Singlet (s) |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted Chemical Shift, ppm) | Sulfanilamide (Experimental Chemical Shift, ppm) |
| C1 | 135 - 140 | 129.3 |
| C2 | 130 - 135 | 127.2 |
| C3 | 128 - 132 | 113.8 |
| C4 | 115 - 120 | 152.8 |
| C5 | 148 - 153 | 113.8 |
| C6 | 118 - 123 | 127.2 |
| -CH₃ | 18 - 22 | N/A |
Experimental Protocols
A general workflow for the NMR characterization of sulfonamides is presented below. This can be followed for this compound.
Experimental Workflow for NMR Characterization
Caption: A generalized workflow for the NMR characterization of small organic molecules.
Detailed Methodologies
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium (B1214612) signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Identify and pick the peaks, and integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Compare the obtained data with the predicted values and the data from reference compounds like sulfanilamide to confirm the structure.
Logical Relationships in NMR Characterization
The following diagram illustrates the logical connections between the different aspects of NMR characterization for structural elucidation.
Caption: Logical relationships in NMR-based structure elucidation.
This guide provides a foundational understanding and a practical approach to the NMR characterization of this compound. By following the outlined protocols and utilizing the comparative data, researchers can confidently identify and characterize this important pharmaceutical intermediate.
Comparing synthesis routes for 5-Amino-2-methylbenzenesulfonamide
A comparative analysis of the synthetic pathways to 5-Amino-2-methylbenzenesulfonamide, a key intermediate in the production of the angiogenesis inhibitor Pazopanib, reveals distinct advantages and disadvantages for each method in terms of yield, environmental impact, and industrial scalability.[1] Researchers and drug development professionals can weigh these factors to select the most suitable process for their needs.
Comparison of Synthetic Routes
Four primary synthetic routes for this compound have been identified and are compared below.
| Parameter | Route 1: From N-acetylamino-2-toluenesulfonyl chloride | Route 2: Improved Process from p-Nitrotoluene | Route 3: Patented Two-Step from p-Nitrotoluene | Route 4: Stannous Chloride Reduction |
| Starting Material | N-acetylamino-2-toluenesulfonyl chloride | p-Nitrotoluene | p-Nitrotoluene | 2-methyl-5-nitrobenzenesulfonamide |
| Key Steps | 1. Amination with NH4OH2. Acidic Hydrolysis | 1. Reductive Acylation2. Chlorosulfonation-Amidation3. Hydrolysis | 1. Sulfonation with ClSO3H2. One-pot Hydrogenation & Amidation | Reduction with SnCl2 |
| Overall Yield | 67% (for amination step)[2] | 58.4%[3] | High (not specified)[4] | Not specified |
| Purity | Crystalline solid[2] | High (implied by process improvement)[3] | High[4] | Not specified |
| Reaction Time | Not fully specified | Not specified | 3-24 hours (hydrogenation step)[4] | Not specified |
| Temperature | Cooled, then reflux[2] | Not specified | 0-150 °C (hydrogenation step)[4] | Not specified |
| Pressure | Atmospheric | Not specified | 0.1-2.0 MPa (hydrogenation step)[4] | Not specified |
| Catalyst | None mentioned | Not specified | Palladium on carbon, Palladium hydroxide (B78521) on carbon, or Raney nickel[4] | None |
| Solvents | Water[2] | Avoids methanol (B129727) and acetone[3] | Organic solvent (e.g., methanol, ethanol, acetone)[4] | Not specified |
| Environmental Impact | Standard chemical waste | Reduced due to avoidance of toxic solvents[3] | Standard chemical waste | High due to tin ion pollution[4] |
| Cost | Not specified | Implied to be cost-effective[3] | Suitable for industrial production[4] | High due to expensive stannous chloride[4] |
Experimental Protocols
Route 1: Synthesis from N-acetylamino-2-toluenesulfonyl chloride
This method involves two main steps: amination followed by hydrolysis.[2]
Step 1: Amination
-
Add 25 ml of ammonium (B1175870) hydroxide to 10.7 g of N-acetylamino-2-toluenesulfonyl chloride.
-
Cool the mixture.
-
Slowly add 10 ml of a 20% sulfuric acid solution, maintaining the temperature between 273–278 K for 5 minutes.
-
Collect the resulting sulfonamide precipitate, wash it with ice water, and dry it to obtain a crystalline crude colorless solid. The reported yield for this step is 67%.[2]
Step 2: Hydrolysis
-
Add 15 ml of 18% hydrochloric acid to 5.6 g of the N-acetyltoluenesulfonamide from the previous step.
-
Reflux the mixture for 20 minutes.
-
Dilute the resulting solution with an equal volume of water.
-
Adjust the pH to 8 with sodium carbonate.
Route 2: Improved Synthesis from p-Nitrotoluene
This process is carried out in three stages and is noted for avoiding toxic solvents like methanol and acetone, making it a more environmentally friendly option. The overall yield is reported to be 58.4%.[3]
Detailed experimental protocols for this specific improved method are not publicly available in the provided search results.
Route 3: Patented Two-Step Synthesis from p-Nitrotoluene
This industrial-scale method is designed for high purity and efficiency.[4]
Step 1: Sulfonation
-
Dissolve p-nitrotoluene and chlorosulfonic acid in an organic solvent.
-
Stir the reaction mixture.
-
Perform post-treatment to obtain 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 2: Hydrogenation and Amidation
-
In a hydrogenation kettle, add the 2-methyl-5-nitrobenzenesulfonyl chloride from Step 1.
-
Sequentially add a catalyst (such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel), ammonia (B1221849) water, and an organic solvent (e.g., methanol, ethanol, isopropanol, acetone).
-
React at a high temperature (0-150 °C) and high pressure (0.1-2.0 MPa) for 3-24 hours.
-
Post-reaction treatment yields a light yellow solid of 2-methyl-5-aminobenzenesulfonamide.
Route 4: Synthesis via Stannous Chloride Reduction
This method is considered a more traditional approach but is less favored due to its high cost and negative environmental impact.[4]
Specific experimental details for this route are not provided in the search results, as it is often cited as a less desirable prior art method.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the patented two-step synthesis from p-nitrotoluene (Route 3), which is highlighted as being suitable for industrial production.
Caption: Workflow for the patented two-step synthesis of this compound.
References
A Comparative Analysis of the Biological Activities of 5-Amino-2-methylbenzenesulfonamide and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of available research highlights the diverse biological activities of 5-Amino-2-methylbenzenesulfonamide, an antibiotic more commonly known as sulfamethoxazole (B1682508), and its derivatives. This guide consolidates experimental data on their antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, offering a valuable resource for researchers, scientists, and drug development professionals. The findings underscore the potential for developing novel therapeutic agents based on the modification of the parent sulfonamide structure.
This compound serves as a crucial scaffold in medicinal chemistry. Its inherent antibacterial properties, primarily through the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the folic acid synthesis pathway of bacteria, have been extensively documented.[1][2][3] Derivatives of this core structure have been synthesized and evaluated to enhance potency, broaden the spectrum of activity, and explore new therapeutic applications, including anti-inflammatory and anticancer effects.
Antimicrobial Activity: A Comparative Overview
Sulfamethoxazole exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key parameter for comparison.
Several studies have demonstrated that chemical modifications to the sulfamethoxazole backbone can lead to derivatives with enhanced antimicrobial potency. For instance, certain Schiff base derivatives have shown improved activity against strains like Pseudomonas aeruginosa, against which the parent compound is less effective.[4] The introduction of a β-lactam ring has also resulted in derivatives with significant activity against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound (Sulfamethoxazole) | 16 - >512 | 16 - >512 | >1024 | [5][6][7] |
| Derivative 1a (Schiff Base) | 64 - 256 | 64 - 256 | 64 - 256 | [7] |
| Derivative 1b (Schiff Base) | 64 - 512 | 64 - 512 | 64 - 512 | [7] |
| Derivative 1c (Schiff Base) | 64 - 256 | 64 - 256 | 64 - 256 | [7] |
| Derivative 1d (Schiff Base) | 64 - 256 | 64 - 256 | 64 - 256 | [7] |
Anti-inflammatory Properties and Signaling Pathways
Emerging research has focused on the anti-inflammatory potential of this compound and its derivatives. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways. Studies suggest that sulfamethoxazole and its metabolites can stimulate dendritic cell costimulatory signaling, specifically increasing the expression of CD40.[8][9] This can influence the downstream immune response.
Furthermore, some sulfonamide derivatives have been shown to inhibit the production of pro-inflammatory cytokines and mediators by targeting pathways such as the NF-κB pathway. The activation of this pathway is a central event in the inflammatory response, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.
Enzyme Inhibition: Targeting Carbonic Anhydrases
A significant area of investigation for benzenesulfonamide (B165840) derivatives is their ability to inhibit carbonic anhydrases (CAs). These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Numerous studies have reported the potent inhibitory activity of sulfamethoxazole derivatives against various CA isoforms, with some derivatives exhibiting low nanomolar IC50 values.[10][11] The sulfonamide moiety of these compounds typically coordinates with the zinc ion in the active site of the enzyme, leading to inhibition. The substituents on the benzene (B151609) ring and the sulfonamide nitrogen can be modified to achieve isoform-selective inhibition.
Table 2: Carbonic Anhydrase Inhibitory Activity
| Compound | Target Isoform | IC50 (µM) | Reference |
| Sulfamethoxazole Derivative S2 | hCA IX | 0.083 | [10] |
| Sulfamethoxazole Derivative S3 | hCA IX | 0.042 | [10] |
| Sulfamethoxazole Derivative S8 | hCA IX | 0.042 | [10] |
| Sulfamethoxazole Derivative S9 | hCA IX | 0.074 | [10] |
| Sulfamethoxazole Derivative S15 | hCA IX | 0.037 | [10] |
| Sulfamethoxazole Derivative S2 | hCA XII | 0.056 | [10] |
| Sulfamethoxazole Derivative S3 | hCA XII | 0.07 | [10] |
| Sulfamethoxazole Derivative S8 | hCA XII | 0.04 | [10] |
| Sulfamethoxazole Derivative S9 | hCA XII | 0.047 | [10] |
| Sulfamethoxazole Derivative S15 | hCA XII | 0.061 | [10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase isoforms is typically assessed using a stopped-flow CO2 hydrase assay.
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms are used. A CO2-saturated solution serves as the substrate.
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme with the CO2 solution in a stopped-flow instrument. The change in pH is monitored using a pH indicator.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The comparative analysis of this compound and its derivatives reveals a promising landscape for the development of new therapeutic agents. By modifying the core structure, researchers have been able to enhance antimicrobial efficacy, and explore novel anti-inflammatory and enzyme-inhibiting properties. The data presented in this guide provides a foundation for further research into the structure-activity relationships of this versatile class of compounds, paving the way for the design of more potent and selective drugs.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Bactericidal Activity of Trimethoprim-Sulfamethoxazole Alone and in Combination with Colistin against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Sulfamethoxazole and its metabolite nitroso sulfamethoxazole stimulate dendritic cell costimulatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical techniques for the quantitative and qualitative analysis of 5-Amino-2-methylbenzenesulfonamide. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on supporting experimental data and detailed protocols.
Introduction to this compound and its Analytical Importance
This compound is a key intermediate in the synthesis of various pharmaceuticals. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. While several analytical techniques can be employed, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity. This guide will delve into a comparative analysis of LC-MS/MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, structural information, and quantitative accuracy. Below is a summary of the performance of LC-MS/MS, HPLC-UV, and NMR for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Detection of nuclear spin transitions in a magnetic field |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg-ng/mL) | High (ng-µg/mL) | Low (mg/mL) |
| Quantitative Accuracy | Excellent | Excellent | Good (for pure samples) |
| Structural Information | Fragmentation pattern provides structural clues | Limited to retention time and UV spectrum | Detailed structural elucidation |
| Speed | Fast | Moderate | Slow |
| Cost | High | Moderate | High |
| Typical Application | Trace level quantification, impurity identification | Routine purity analysis, quality control | Structural confirmation, identification of unknowns |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of this compound using LC-MS/MS and HPLC-UV. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS/MS | HPLC-UV |
| Linear Range | 0.1 - 1000 ng/mL | 10 - 50000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (%Recovery) | 95 - 105% | 98 - 102% |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound by LC-MS/MS and HPLC-UV are provided below.
LC-MS/MS Method
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 10 mL of methanol (B129727) to prepare a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 187.06 [M+H]⁺
-
Product Ions (m/z): 106.05 (Quantifier), 77.04 (Qualifier)
-
Collision Energy: Optimized for the specific instrument, typically 15-30 eV.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
HPLC-UV Method
1. Sample Preparation:
-
Prepare samples as described in the LC-MS/MS method.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 70% 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound ([M+H]⁺, m/z 187.06) in the mass spectrometer is crucial for its selective detection. Based on the fragmentation patterns of similar aromatic sulfonamides, a plausible fragmentation pathway is proposed below. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).
Caption: Predicted fragmentation of this compound.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the analysis of this compound. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity identification. HPLC-UV, on the other hand, is a robust and cost-effective method suitable for routine quality control and purity assessments where high sensitivity is not a primary requirement. NMR spectroscopy remains an indispensable tool for definitive structural elucidation. The choice of the analytical method should be guided by the specific analytical challenge and the desired outcome of the study.
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Amino-2-methylbenzenesulfonamide
This guide provides a detailed comparison of validated analytical methods for the quantification of 5-Amino-2-methylbenzenesulfonamide, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, notably Pazopanib (B1684535).[1][2][3] The presented methods are essential for researchers, scientists, and drug development professionals involved in quality control, stability studies, and impurity profiling.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are pivotal for ensuring the purity and safety of active pharmaceutical ingredients (APIs).
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of representative validated analytical methods applicable to the quantification of this compound and other related sulfonamide impurities. The data is compiled from studies on Pazopanib and its related substances.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Representative) |
| Linearity (Correlation Coefficient, r²) | > 0.998[4] | > 0.998[5] |
| Limit of Detection (LOD) | 0.15 µg/mL[6][7] | Down to 0.4 ng/mL for related impurities[8] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[6][7] | Several ppt (B1677978) levels in water for sulfonamides[5] |
| Accuracy (% Recovery) | 95.92 - 102.19%[9] | 91.6 - 109.0%[10] |
| Precision (%RSD) | < 2.21%[9] | < 17.9% at LOQ[10] |
| Specificity | Method is specific for the analyte in the presence of impurities and degradation products.[4][6] | Highly specific due to mass-to-charge ratio detection.[11][12] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase). Prepare working standards by serial dilution to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a known concentration. The sample solution may need to be filtered through a 0.45 µm membrane filter before injection.[9]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, especially in complex matrices or for genotoxic impurity analysis.
Chromatographic Conditions:
-
Column: A C18 column such as Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) is a suitable choice.[12]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.[12]
-
A gradient elution is used to separate the analyte from matrix components.
-
-
Flow Rate: 0.3 mL/min[12]
-
Injection Volume: 3 µL[12]
-
Column Temperature: 40°C[12]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[12]
-
Ion Source Parameters: Optimized for the specific instrument and analyte, including spray voltage, vaporizer temperature, and gas pressures.[12]
Standard and Sample Preparation:
-
Standard Solution: Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[12] The final extract is typically dissolved in the initial mobile phase composition before injection.
Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. :: this compound | CAS No: 6973-09-07 | SVAK Life Sciences:: [svaklifesciences.com]
- 3. apicule.com [apicule.com]
- 4. phmethods.net [phmethods.net]
- 5. hpst.cz [hpst.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities - Google Patents [patents.google.com]
- 9. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 10. [PDF] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
A Comparative Guide to the Efficacy of Sulfonamide-Based Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of several key sulfonamide-based antibiotics against common Gram-positive and Gram-negative bacteria. The data presented is compiled from various studies to offer a quantitative overview of their antibacterial performance. Detailed experimental protocols for the cited efficacy assays are also provided to support researchers in their work.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamide antibiotics are synthetic bacteriostatic agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.[1] Human cells are unaffected as they obtain folic acid from the diet.[2]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.
References
Unraveling Enzyme Inhibition by Sulfonamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of sulfonamide analogs as enzyme inhibitors, with a focus on carbonic anhydrases and dihydropteroate (B1496061) synthase. The following sections present quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Inhibition Data
The inhibitory potential of various sulfonamide analogs against different enzyme targets is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from multiple studies to facilitate a direct comparison of the potency and selectivity of these compounds. Lower values indicate more potent inhibition.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes.[1][2] Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer therapies.[3][4] The following table summarizes the inhibitory activity of selected sulfonamide analogs against key human (h) CA isoforms.
| Compound/Analog | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.7 | [5][6] |
| Indisulam | >10000 | 250 | 45 | 4.5 | [3] |
| SLC-0111 | 978 | 108 | 6.1 | 4.5 | [7] |
| Benzolamide | 745 | 185 | - | - | [3] |
| Compound 6d | 18.8 | - | - | - | [5] |
| Compound 6q | 38.3 | - | - | - | [5] |
| Compound 6e | 50.4 | - | - | - | [5] |
| Compound 6o | - | - | - | 10 | [5] |
| Compound 6m | - | - | - | 41.9 | [5] |
| Compound 6f | - | - | - | 41.9 | [5] |
Note: "-" indicates data not available in the cited sources.
Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides mimic the natural substrate, para-aminobenzoic acid (PABA), and competitively inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[8][9] This inhibition halts the production of tetrahydrofolate, a crucial precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[8][10] The table below compares the inhibitory activity of different sulfonamides against DHPS.
| Compound/Analog | Target Organism | IC50 (µg/mL) | Reference |
| Sulfamethoxazole (B1682508) | E. coli | - | [11] |
| Sulfadiazine (B1682646) | E. coli | - | [11] |
| Compound 11a | E. coli | 2.76 | [11] |
Note: Specific IC50 values for sulfamethoxazole and sulfadiazine against the isolated enzyme were not detailed in the provided search results, though their mechanism of action is well-established.[11] Compound 11a is a novel sulfonamide derivative designed as a dual inhibitor.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are synthesized protocols for key enzyme inhibition assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamide analogs.[12]
Materials:
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]
-
CA Enzyme (e.g., human recombinant)
-
Substrate (e.g., 4-nitrophenyl acetate, p-NPA)[1]
-
Test sulfonamide analogs
-
Positive control inhibitor (e.g., Acetazolamide)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in a suitable buffer.
-
Prepare a stock solution of the p-NPA substrate.
-
Prepare serial dilutions of the test sulfonamide analogs and the positive control.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or positive control to the respective wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[13]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 30 minutes).[1][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory effect of sulfonamides on the enzymatic activity of DHPS.[14]
Materials:
-
Recombinant DHPS enzyme
-
Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA)[14]
-
Test sulfonamide analogs
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the DHPS enzyme.
-
Prepare stock solutions of DHPPP and PABA.
-
Prepare serial dilutions of the test sulfonamide analogs.
-
-
Assay Protocol:
-
In a 96-well microplate, add the assay buffer.
-
Add the test sulfonamide analog at various concentrations.
-
Add the DHPS enzyme.
-
Initiate the reaction by adding the substrates (DHPPP and PABA).
-
Incubate the plate under appropriate conditions (e.g., 37°C for a specific time).
-
-
Detection and Analysis:
-
The product of the DHPS reaction, dihydropteroate, can be detected using various methods, including a coupled enzymatic assay where the product is reduced by dihydrofolate reductase (DHFR) with the concurrent oxidation of NADPH, which can be monitored at 340 nm.[15]
-
Calculate the percent inhibition and IC50 values as described for the CA inhibition assay.
-
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and methodologies.
Caption: Generalized experimental workflow for in vitro enzyme inhibition assays.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
The inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamides plays a crucial role in cancer therapy.[3] Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression.[4] CA IX contributes to tumor progression by maintaining a relatively alkaline intracellular pH (pHi) and promoting an acidic extracellular pH (pHe). This acidic microenvironment facilitates invasion and metastasis.[16] Sulfonamide inhibitors block the catalytic activity of CA IX, disrupting this pH regulation and potentially leading to apoptosis in cancer cells.[3][5]
Caption: Role of CA IX in cancer progression and its inhibition by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of Synthesized 5-Amino-2-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the confirmation of the identity of synthesized 5-Amino-2-methylbenzenesulfonamide. It offers a comparative analysis with a closely related structural isomer, 4-Amino-3-methylbenzenesulfonamide, and includes detailed experimental protocols and supporting data to aid researchers in unequivocally verifying the structure of their synthesized compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Accurate confirmation of its chemical identity after synthesis is a critical step to ensure the integrity of subsequent research and development. This guide outlines the principal analytical methods for its identification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A side-by-side comparison with its isomer, 4-Amino-3-methylbenzenesulfonamide, is presented to highlight the distinguishing features in their analytical data.
Comparative Analysis of Analytical Data
The following tables summarize the expected quantitative data for this compound and its isomer, 4-Amino-3-methylbenzenesulfonamide. These values are compiled from typical spectral data and should be used as a reference for comparison with experimental results.
Table 1: ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.5 (d) | Doublet | 1H | H-6 |
| ~6.8 (dd) | Doublet of doublets | 1H | H-4 | |
| ~6.6 (d) | Doublet | 1H | H-3 | |
| ~5.3 (s) | Singlet | 2H | -NH₂ | |
| ~7.0 (s) | Singlet | 2H | -SO₂NH₂ | |
| ~2.4 (s) | Singlet | 3H | -CH₃ | |
| 4-Amino-3-methylbenzenesulfonamide | ~7.4 (d) | Doublet | 1H | H-5 |
| ~7.3 (dd) | Doublet of doublets | 1H | H-6 | |
| ~6.7 (d) | Doublet | 1H | H-2 | |
| ~5.1 (s) | Singlet | 2H | -NH₂ | |
| ~7.1 (s) | Singlet | 2H | -SO₂NH₂ | |
| ~2.1 (s) | Singlet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~148.0 | C-5 |
| ~138.0 | C-1 | |
| ~132.0 | C-2 | |
| ~128.0 | C-6 | |
| ~115.0 | C-4 | |
| ~112.0 | C-3 | |
| ~19.0 | -CH₃ | |
| 4-Amino-3-methylbenzenesulfonamide | ~146.0 | C-4 |
| ~140.0 | C-1 | |
| ~128.0 | C-3 | |
| ~125.0 | C-5 | |
| ~122.0 | C-6 | |
| ~114.0 | C-2 | |
| ~17.0 | -CH₃ |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3450-3300 | N-H stretch (aromatic amine & sulfonamide) |
| 3100-3000 | C-H stretch (aromatic) | |
| 2950-2850 | C-H stretch (aliphatic) | |
| 1620-1580 | N-H bend (amine) | |
| 1340-1310 | S=O stretch (asymmetric) | |
| 1160-1130 | S=O stretch (symmetric) | |
| 4-Amino-3-methylbenzenesulfonamide | 3480-3320 | N-H stretch (aromatic amine & sulfonamide) |
| 3100-3000 | C-H stretch (aromatic) | |
| 2960-2860 | C-H stretch (aliphatic) | |
| 1610-1570 | N-H bend (amine) | |
| 1330-1300 | S=O stretch (asymmetric) | |
| 1170-1140 | S=O stretch (symmetric) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186 [M]⁺ | 169 [M-NH₃]⁺, 106 [M-SO₂NH₂]⁺, 91 [C₇H₇]⁺ |
| 4-Amino-3-methylbenzenesulfonamide | 186 [M]⁺ | 169 [M-NH₃]⁺, 106 [M-SO₂NH₂]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Compare the obtained chemical shifts, multiplicities, and integration values with the reference data in Tables 1 and 2.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the synthesized compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities with the data in Table 3.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with the data in Table 4 and with established fragmentation patterns for sulfonamides.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often suitable. For example, a starting composition of 10% acetonitrile, ramping to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The retention time of the main peak should be consistent. Purity can be assessed by the peak area percentage. For identity confirmation, the retention time should be compared to that of a certified reference standard. Due to their structural differences, this compound and 4-Amino-3-methylbenzenesulfonamide are expected to have different retention times under these conditions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the identity of synthesized this compound.
Caption: Experimental workflow for the synthesis and identity confirmation of this compound.
Caption: Logical relationship of analytical techniques for identity confirmation.
Conclusion
The definitive identification of synthesized this compound requires a multi-technique approach. While mass spectrometry can confirm the molecular weight, it may not distinguish between isomers. FT-IR provides evidence for the presence of key functional groups. However, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous structural elucidation, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene (B151609) ring. HPLC is essential for assessing the purity of the synthesized compound and can also serve as an identification method when compared against a reference standard. By systematically applying these techniques and comparing the results with the provided reference data, researchers can confidently confirm the identity of their synthesized product.
Unveiling the Antioxidant Potential of Benzenesulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the antioxidant activity of various benzenesulfonamide (B165840) derivatives. Through a comparative analysis of their performance in key antioxidant assays and an exploration of their underlying mechanisms of action, this document serves as a valuable resource for identifying promising candidates for further investigation in the development of novel antioxidant therapies.
Benzenesulfonamide derivatives have emerged as a versatile class of compounds with a wide array of biological activities. Their antioxidant properties, in particular, have garnered significant interest due to the critical role of oxidative stress in the pathogenesis of numerous diseases. This guide synthesizes experimental data to offer an objective comparison of the antioxidant efficacy of these derivatives against established standards.
Comparative Antioxidant Activity
The antioxidant capacity of benzenesulfonamide derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
Below is a compilation of IC50 values for representative benzenesulfonamide derivatives compared to standard antioxidants, Ascorbic Acid and Trolox, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound/Standard | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Benzenesulfonamide Derivatives | |||
| 2-Thiouracil-5-sulfonamide 9b | 11.9 ± 1.40 | Not Reported | [1] |
| 2-Thiouracil-5-sulfonamide 9c | 10.0 ± 0.83 | Not Reported | [1] |
| 2-Thiouracil-5-sulfonamide 9d | 7.55 ± 1.70 | Not Reported | [1] |
| 2-Thiouracil-5-sulfonamide 5b | 14.00 ± 0.22 | Not Reported | [1] |
| 2-Thiouracil-5-sulfonamide 5c | 9.0 ± 1.10 | Not Reported | [1] |
| Standard Antioxidants | |||
| Ascorbic Acid | 12.80 ± 0.90 | Not Reported | [1] |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [2] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing antioxidant activity. The following sections detail the methodologies for the most frequently employed assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the oxidation of ABTS. This radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Mechanistic Insights: Activation of the Nrf2 Signaling Pathway
Beyond direct radical scavenging, some benzenesulfonamide derivatives exert their antioxidant effects by modulating cellular signaling pathways. A key pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, including certain benzenesulfonamide derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
The diagram below illustrates the activation of the Nrf2 pathway by benzenesulfonamide derivatives and the resulting upregulation of key antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Experimental Workflow for Assessing Nrf2 Activation
To investigate the ability of benzenesulfonamide derivatives to activate the Nrf2 pathway, a series of cell-based assays can be employed. The following workflow outlines the key experimental steps.
This guide provides a foundational understanding of the antioxidant properties of benzenesulfonamide derivatives. The presented data and protocols offer a starting point for researchers to design and execute further studies, ultimately contributing to the development of novel therapeutic strategies to combat oxidative stress-related diseases.
References
A Comparative Guide to the In Silico Docking of Benzenesulfonamide Derivatives with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of benzenesulfonamide (B165840) derivatives against two distinct and therapeutically relevant enzyme targets: Carbonic Anhydrase II (CA-II) and Cyclooxygenase-2 (COX-2). Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, known for their inhibitory activity against a range of enzymes. Understanding their binding interactions through in silico docking studies is pivotal for the rational design of potent and selective inhibitors. This guide presents quantitative data from recent studies, details the experimental protocols, and visualizes key workflows and biological pathways.
Comparative Binding Affinities and Inhibitory Activities
The inhibitory potential of various benzenesulfonamide derivatives is frequently evaluated using molecular docking simulations to predict their binding affinity within the active site of a target enzyme. The data summarized below, drawn from multiple studies, compares key derivatives against their respective enzymes and includes standard clinical inhibitors for reference. Lower docking scores and inhibition constants (Kᵢ or IC₅₀) are indicative of higher inhibitory potency.
| Target Enzyme | Derivative Class | Compound | Docking Score (kcal/mol) | Inhibition Constant (Kᵢ/IC₅₀) | Key Interacting Residues |
| Carbonic Anhydrase II (hCA II) | Standard Inhibitor | Acetazolamide | -7.0 to -8.5 | 5.1 - 12.0 nM (Kᵢ) | His94, His96, His119, Thr199, Thr200, Zn²⁺[1] |
| 1,2,3-Triazole Derivative | Compound 9h | -5.32 | Not Reported | Not explicitly detailed, assumed Zn²⁺ interaction[2][3] | |
| Thiazolidinone Derivative | Compound 2 | Not Reported | Equivalent to Acetazolamide | Efficiently bound in the active site cavity[4][5] | |
| Cyclooxygenase-2 (COX-2) | Standard Inhibitor | Celecoxib | -9.924 | 0.129 µM (IC₅₀) | Arg120, His90, Arg513, Phe518, Ser353[6] |
| Thiazolidinone Derivative | Compound 3b | Not Reported | 61.75% inhibition | Interacts with the active site[7] | |
| Pyrazole (B372694) Derivative | Compound 5u | -12.907 | 1.79 µM (IC₅₀) | His90, Arg513, Phe518, Ser353, Gln192, Ile517[6] |
Experimental Protocols: A Methodological Overview
The successful application of molecular docking relies on a meticulously executed protocol. Below is a generalized methodology synthesized from typical docking studies of benzenesulfonamide derivatives, providing a framework for conducting similar in silico experiments.
General Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme (e.g., human Carbonic Anhydrase II, PDB ID: 3K34; Cyclooxygenase-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank (PDB).[8]
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure. For metalloenzymes like Carbonic Anhydrase, the catalytic metal ion (e.g., Zn²⁺) is retained.[8]
-
Hydrogen atoms are added to the protein, and bond orders are assigned.
-
The protein structure undergoes energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and optimize the geometry.[8]
-
-
Ligand Preparation:
-
The 2D structures of the benzenesulfonamide derivatives are drawn using a molecule editor and converted into 3D conformations.
-
Hydrogen atoms are added, and appropriate ionization states are assigned based on a physiological pH (typically 7.4). For benzenesulfonamides, the sulfonamide group is a critical pharmacophore and its protonation state must be carefully considered.[8]
-
The ligands are subjected to energy minimization using a force field such as MMFF94x to obtain stable, low-energy conformations.[8]
-
-
Grid Generation and Docking:
-
The binding site on the target enzyme is defined by establishing a grid box. This grid is typically centered on the catalytic residue (e.g., the zinc ion in Carbonic Anhydrases) or the co-crystallized ligand in the original PDB file.[8]
-
The dimensions of the grid box are set to be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.[8]
-
Molecular docking is then performed using a validated docking program (e.g., AutoDock, Glide, MOE). The software systematically samples different conformations and orientations of the ligand within the defined grid box.
-
-
Analysis of Results:
-
The docking results are evaluated based on the predicted binding energies or docking scores. The poses with the most favorable scores are selected for further analysis.
-
The top-ranked poses are visually inspected to assess the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with metal ions) with the active site residues of the enzyme.[8]
-
If a co-crystallized structure of a similar inhibitor is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose can be calculated to validate the docking protocol.[8]
-
Visualizing the Process and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological relationships.
Caption: A generalized workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Purity Assessment of 5-Amino-2-methylbenzenesulfonamide from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 5-Amino-2-methylbenzenesulfonamide sourced from various suppliers. The assessment is based on a comprehensive set of analytical experiments designed to identify and quantify the active pharmaceutical ingredient (API) and any potential impurities. This document is intended to assist researchers, scientists, and professionals in drug development in making informed decisions when selecting a supplier for this critical reagent.
Introduction to this compound
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is of paramount importance as impurities can affect the efficacy, safety, and stability of the final drug product. This guide outlines the analytical methodologies employed to assess the purity of this compound from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The purity is typically expected to be high, often greater than 98%.[3][4][5]
Comparative Purity Analysis
The purity of this compound from the three suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), a standard and widely accepted method for purity determination.[4][6] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed for structural confirmation and to detect any structurally related impurities.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity 1 (%) | 0.2% | 0.8% | 0.1% |
| Major Impurity 2 (%) | 0.1% | 0.5% | < 0.05% |
| Total Impurities (%) | 0.5% | 1.8% | 0.2% |
| NMR Confirmation | Conforms to Structure | Conforms to Structure | Conforms to Structure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of the deuterated solvent.
-
Spectra Acquired: ¹H NMR and ¹³C NMR.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the purity assessment process.
Caption: Workflow for Purity Assessment of this compound.
Potential Impurities in Synthesis
The synthesis of this compound can sometimes result in by-products. A potential synthetic route and possible impurities are visualized below. Understanding these can aid in the development of targeted analytical methods. A known preparation method involves the use of p-nitrotoluene as a starting material.[7]
Caption: Potential Synthetic Pathway and Associated Impurities.
Conclusion
Based on the analytical data, Supplier C provided this compound with the highest purity (99.8%), followed by Supplier A (99.5%) and Supplier B (98.2%). The impurity profiles also varied significantly among the suppliers. For applications requiring the highest purity and minimal batch-to-batch variability, Supplier C appears to be the most suitable choice. However, for less sensitive applications, materials from Supplier A or B might be acceptable, depending on the specific requirements of the process. It is always recommended to perform in-house quality control checks on incoming materials to ensure they meet the necessary specifications.
References
- 1. This compound | 6973-09-7 [chemicalbook.com]
- 2. CAS 6973-09-7: this compound [cymitquimica.com]
- 3. CAS 6973-09-7 | this compound - Synblock [synblock.com]
- 4. This compound | 6973-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 6. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
Cross-Validation of Analytical Methods for 5-Amino-2-methylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 5-Amino-2-methylbenzenesulfonamide: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. This document outlines detailed experimental protocols, presents a comparative summary of validation parameters, and visualizes the cross-validation workflow and a relevant biological pathway.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. The data presented are representative values based on the analysis of similar sulfonamide compounds and should be confirmed through internal validation studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 2 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 2.0 µg/mL |
| Specificity | High (separates from impurities) | Moderate (potential interference) |
Detailed Experimental Protocols
Reproducibility of analytical results is fundamentally dependent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the analysis of this compound by HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Methanol (B129727) (HPLC grade) for sample and standard preparation.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions to determine the concentration of this compound.
UV-Vis Spectrophotometric Method
This method offers a simpler and faster alternative for the quantification of this compound, suitable for routine analysis where high selectivity is not paramount.[1]
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
2. Reagents and Materials:
-
Methanol (spectroscopic grade).
-
This compound reference standard.
3. Method Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound in methanol from 200 to 400 nm. A typical λmax for aromatic sulfonamides is around 270 nm.
-
Blank: Methanol.
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 2, 5, 10, 15, 20, and 25 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the linear range.
5. Analysis:
-
Measure the absorbance of the standard solutions at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.
Visualizing Key Processes
To facilitate a clearer understanding of the cross-validation process and the biological context of sulfonamides, the following diagrams have been generated.
Caption: Workflow for the cross-validation of two analytical methods.
Sulfonamides, including this compound, are known for their antimicrobial activity. They act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.[2][3]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Amino-2-methylbenzenesulfonamide
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 5-Amino-2-methylbenzenesulfonamide, is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
Hazard Profile and Safety Considerations
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[2][3]
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Category 2 | Dermal contact |
| Serious Eye Damage/Irritation | Category 2 | Eye contact |
| Specific target organ toxicity | Category 3 (Respiratory system) | Inhalation |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing risks and ensuring compliance. The following steps outline the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves), and spill cleanup debris, must be treated as hazardous waste.[4]
-
Segregate this waste from other laboratory waste streams to prevent unintentional chemical reactions.[5]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4][6] The original container, if empty and in good condition, can be an appropriate choice.[4]
-
Ensure the container is kept tightly closed when not in use.[1][3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5]
-
The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[5]
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[6]
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[3][6]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.[5][7]
Accidental Spill Response
In the event of a spill, the following measures should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent the spill from spreading.
-
Clean-up: For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.[3] Avoid generating dust.[2][3] For large spills, contact your institution's EHS for assistance.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup. All cleanup materials should be disposed of as hazardous waste.[4]
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. acs.org [acs.org]
Personal protective equipment for handling 5-Amino-2-methylbenzenesulfonamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Amino-2-methylbenzenesulfonamide. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | To protect the eyes and face from dust particles and splashes of solutions containing the chemical. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile gloves). A lab coat must be worn. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | To prevent skin contact, which can cause irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[1][3] | To protect against the inhalation of dust, which may cause respiratory irritation. |
Operational and Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][3]
-
Ensure safety showers and eyewash stations are readily accessible.
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[3]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
3. First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not let the chemical enter drains.[3]
-
Container Disposal: Empty containers should be thoroughly rinsed, with the first rinse collected as hazardous waste. After thorough rinsing and air-drying, the container may be disposed of. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



